D-Alanine, N-[(4-methylphenyl)sulfonyl]-
Description
BenchChem offers high-quality D-Alanine, N-[(4-methylphenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Alanine, N-[(4-methylphenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
85471-45-0 |
|---|---|
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
(2R)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
LQXKHFZRJYXXFA-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture and Application of N-Tosyl-D-alanine in Advanced Drug Development
As a chiral building block and resolving agent, N-Tosyl-D-alanine (N-p-toluenesulfonyl-D-alanine) plays a critical role in asymmetric synthesis and pharmaceutical manufacturing. By masking the amine with a robust p-toluenesulfonyl (tosyl) protecting group, chemists can manipulate the carboxylic acid moiety without risking unwanted nucleophilic side reactions or loss of stereochemical integrity.
This technical guide provides an in-depth analysis of the physicochemical properties, synthesis methodologies, and application protocols of N-Tosyl-D-alanine, designed specifically for drug development professionals and synthetic chemists.
Physicochemical Properties & Structural Causality
The addition of the tosyl group to the D-alanine core fundamentally alters its electronic and steric environment. The strong electron-withdrawing nature of the sulfonyl group delocalizes the lone pair on the nitrogen atom. This electronic deactivation is highly advantageous in peptide synthesis, as it suppresses the nucleophilicity of the amine and prevents the formation of oxazolone intermediates, thereby preventing racemization at the alpha-carbon[1].
The table below summarizes the critical physicochemical properties of the N-Tosyl-D-alanine enantiomeric system:
| Property | Value | Causality / Technical Significance |
| Molecular Formula | C10H13NO4S[2] | Defines the stoichiometric baseline for molar equivalent calculations in synthesis. |
| Molecular Weight | 243.28 g/mol [2] | Essential for precise mass-to-mole conversions during chiral resolution protocols. |
| Melting Point | 133.5 - 135.0 °C[3] | Acts as a primary indicator of purity; a sharp melting point confirms high enantiomeric excess. |
| Solubility Profile | Soluble in MeOH, EtOH; Insoluble in acidic H2O | Enables facile product recovery via acid-base extraction and fractional crystallization[3]. |
| pKa (Carboxyl) | ~2.3 - 2.5 | Allows for selective deprotonation to form stable diastereomeric salts with basic amines. |
Synthesis Methodology: The Schotten-Baumann Process
The industrial and laboratory-scale synthesis of N-Tosyl-D-alanine is typically achieved via the Schotten-Baumann reaction . This biphasic aqueous system utilizes a base to neutralize the acidic byproduct (HCl), driving the equilibrium toward the formation of the sulfonamide.
Step-by-Step Protocol: Synthesis of N-Tosyl-D-alanine
This protocol is a self-validating system: the stabilization of the reaction pH serves as an intrinsic indicator of complete reactant consumption.
-
Preparation of the Alkaline Amino Acid Solution :
-
Dissolve D-alanine in a 30% aqueous sodium hydroxide (NaOH) solution.
-
Causality : The strong base deprotonates the carboxylic acid, rendering the D-alanine highly soluble in water and leaving the amine available for nucleophilic attack. Maintain the temperature at 35 °C[3].
-
-
Addition of the Sulfonylating Agent :
-
Add p-toluenesulfonyl chloride (TsCl) in a 1.1 molar excess as a powder.
-
-
Dynamic pH Regulation :
-
Continuously monitor the reaction and add 30% NaOH dropwise to maintain the pH strictly between 9.0 and 10.5[3].
-
Causality : If the pH drops below 9.0, the amine becomes protonated and loses its nucleophilicity. If the pH exceeds 11.0, the TsCl undergoes rapid, wasteful hydrolysis into p-toluenesulfonate.
-
-
Reaction Validation :
-
The reaction is complete when the pH naturally stabilizes without further addition of base (typically after ~5 hours). This cessation of acid generation proves the complete consumption of TsCl[3].
-
-
Acidification and Precipitation :
-
Cool the reactor to 25 °C and add 35% hydrochloric acid (HCl) dropwise until the pH drops below 1.0.
-
Causality : Protonating the carboxylate drastically reduces the molecule's aqueous solubility, forcing the N-Tosyl-D-alanine to precipitate out of solution[3].
-
-
Isolation :
-
Isolate the precipitate via centrifugation and wash with deionized water until the effluent pH rises above 4.0.
-
Workflow for N-Tosyl-D-alanine synthesis via the Schotten-Baumann process.
Applications in Drug Development: Chiral Resolution
One of the most valuable applications of N-Tosyl-D-alanine is its use as an optical resolving agent for racemic pharmaceutical intermediates, such as piperazine derivatives used in the synthesis of antiretroviral or antipsychotic drugs.
Because N-Tosyl-D-alanine is a pure enantiomer with a highly crystalline nature, it readily forms diastereomeric salts when mixed with racemic basic amines. These diastereomers exhibit distinct solubility profiles, allowing for separation via fractional crystallization[4].
Step-by-Step Protocol: Chiral Resolution of Racemic Amines
-
Diastereomeric Salt Formation :
-
Targeted Seeding :
-
Introduce a microscopic seed crystal of the desired diastereomeric salt (e.g., (R)-Amine·N-Ts-D-Ala) into the hot solution.
-
Causality : Seeding bypasses the thermodynamic nucleation barrier, forcing the solution to selectively crystallize the desired diastereomer while suppressing the spontaneous nucleation of the unwanted isomer[3].
-
-
Fractional Crystallization :
-
Allow the solution to stand still overnight at room temperature. The less soluble diastereomeric salt will precipitate out of the mother liquor[4].
-
-
Isolation and Amine Recovery :
-
Separate the solid via filtration. To recover the enantiopure amine, suspend the salt in an organic solvent, add a strong base (like triethylamine or NaOH) to deprotonate the amine, and extract. The N-Tosyl-D-alanine remains in the aqueous phase and can be efficiently recovered and recycled for subsequent resolution batches[3].
-
Mechanism of chiral resolution using N-Tosyl-D-alanine as a resolving agent.
References
-
PubChem , "N-Tosyl-L-alanine | C10H13NO4S | CID 737622" (Enantiomeric baseline data). National Center for Biotechnology Information. Available at:[Link]
- Google Patents (EP0710652B1), "Process for preparing optically active piperazine derivatives and intermediates for preparation".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Tosyl-L-alanine | C10H13NO4S | CID 737622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0710652B1 - Process for preparing optically active piperazine derivatives and intermediates for preparation - Google Patents [patents.google.com]
- 4. EP0710652B1 - Process for preparing optically active piperazine derivatives and intermediates for preparation - Google Patents [patents.google.com]
Synthesis and characterization of D-Alanine, N-[(4-methylphenyl)sulfonyl]-
Title: Synthesis, Characterization, and Application of D-Alanine, N-[(4-methylphenyl)sulfonyl]- in Advanced Peptidomimetics
Abstract: D-Alanine, N-[(4-methylphenyl)sulfonyl]- (commonly referred to as N-Tosyl-D-alanine) is a critical chiral building block and optical resolving agent utilized in the synthesis of active pharmaceutical ingredients (APIs), including complex peptidomimetics and HIV protease inhibitors. This technical guide details the mechanistic rationale, self-validating synthesis protocols, and rigorous characterization standards required to produce N-Tosyl-D-alanine with >99% enantiomeric excess (e.e.).
Mechanistic Framework of N-Tosylation
The synthesis of N-Tosyl-D-alanine relies on the classic Schotten-Baumann reaction, wherein the primary amine of D-alanine acts as a nucleophile to attack the electrophilic sulfur center of p-toluenesulfonyl chloride (TsCl). As a Senior Application Scientist, it is vital to understand that this reaction is a delicate kinetic competition governed by pH and temperature [1].
Causality in Reaction Dynamics:
-
pH Optimization (9.0–10.5): The reaction generates hydrochloric acid (HCl) as a byproduct. If the pH drops below 9.0, the amino group of D-alanine becomes protonated (
), rendering it non-nucleophilic and halting the reaction. Conversely, if the pH exceeds 11.0, hydroxide ions ( ) outcompete the amine, leading to the rapid hydrolysis of TsCl into inert sodium p-toluenesulfonate. -
Stereochemical Preservation: The
-proton of amino acids is susceptible to abstraction under strongly basic conditions, which can lead to enolization and subsequent racemization. Maintaining the reaction temperature strictly below 40°C while using aqueous sodium hydroxide suppresses this -deprotonation, ensuring the absolute retention of the D-configuration [2].
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. The physical behavior of the reaction mixture acts as an intrinsic indicator of reaction progress and product integrity.
Phase 1: Nucleophilic Addition (Schotten-Baumann Process)
-
Dissolution: Charge a glass-lined reactor with 320 mL of deionized water and 35.0 g (0.39 mol) of D-alanine. Add 30% (w/w) aqueous sodium hydroxide (NaOH) dropwise until the amino acid is fully dissolved. Heat the mixture gently to 35°C.
-
Electrophilic Introduction: Slowly add 82.0 g (0.43 mol, 1.1 eq) of p-toluenesulfonyl chloride as a finely milled powder.
-
Dynamic pH Control: Immediately begin dropwise addition of 30% NaOH to maintain the pH strictly between 9.5 and 10.5.
-
Self-Validation Checkpoint: The reaction generates HCl continuously. When the pH stabilizes and no longer requires NaOH to maintain the 9.5–10.5 range, the generation of HCl has ceased. This self-indicates the complete consumption of the sulfonyl chloride [1].
-
Phase 2: Precipitation and Recovery
-
Acidification: Cool the reaction mixture to 25°C. Begin dropwise addition of 35% hydrochloric acid (HCl).
-
Causality: Rapid acidification can trap impurities within the crystal lattice. Slow addition over 3 hours ensures controlled nucleation of the free acid.
-
-
Crystallization: Continue adding HCl until the pH drops to
. The N-Tosyl-D-alanine will precipitate as a dense white solid. -
Filtration & Washing: Isolate the precipitate via centrifugation. Wash the filter cake with chilled deionized water until the pH of the effluent rises above 4.0 (indicating the removal of residual mineral acid).
-
Drying: Dry under vacuum at 45°C to constant weight.
Process Workflow Visualization
The following diagram maps the kinetic and phase-change workflow of the synthesis, highlighting the critical control parameters.
Caption: Workflow for the Schotten-Baumann synthesis of N-Tosyl-D-alanine emphasizing in-process controls.
Analytical Characterization Data
Rigorous characterization is required to ensure the material is suitable for downstream pharmaceutical applications. The synthesized N-Tosyl-D-alanine must conform to the following quantitative parameters [1]:
| Parameter | Value / Result | Analytical Methodology |
| Appearance | White crystalline powder | Visual Inspection |
| Melting Point | 133.5 – 134.5 °C | Capillary Melting Point Apparatus |
| Optical Purity | Chiral HPLC (Isocratic elution) | |
| Chemical Purity | Alkalimetric Titration | |
| 400 MHz NMR Spectrometer |
Strategic Applications in Drug Development
Beyond its use as a standard chiral building block, N-Tosyl-D-alanine serves a highly specialized role as an optical resolving agent .
In the development of complex APIs—most notably HIV protease inhibitors like Indinavir (L-735,524)—racemic piperazine derivatives must be resolved into pure enantiomers. N-Tosyl-D-alanine is utilized to form diastereomeric salts with racemic piperazine intermediates. Because the resulting diastereomers possess different solubility profiles, the desired stereoisomer can be selectively precipitated from a solvent matrix (such as a benzene/ethanol mixture) [1].
The causality here is driven by stereocontrol: the bulky tosyl group provides significant steric hindrance, which amplifies the solubility differences between the formed diastereomeric salts, allowing for highly efficient fractional crystallization and yielding chiral intermediates with near-perfect optical purity.
References
- Title: EP0710652B1 - Process for preparing optically active piperazine derivatives and intermediates for preparation Source: Google Patents URL
Rational Design and Biological Evaluation of Tosylated D-Alanine Derivatives
Executive Summary and Mechanistic Rationale
The development of novel antimicrobial and antiviral agents frequently relies on the structural modification of essential biological building blocks. D-Alanine is a critical, non-proteinogenic amino acid required for the biosynthesis of the bacterial peptidoglycan cell wall. By functionalizing the α-amino group of D-alanine with a p-toluenesulfonyl (tosyl) group, researchers generate sulfonamide derivatives that exhibit a unique and highly potent biological activity profile.
The Causality of Tosylation
The selection of the tosyl group is not arbitrary; it is driven by precise physicochemical and spatial requirements:
-
Steric Constraints and Target Affinity: The bulky, lipophilic aromatic ring of the tosyl group introduces specific steric constraints. Depending on the topology of the target enzyme's active site, this can significantly enhance binding affinity through hydrophobic interactions that unmodified D-alanine cannot achieve[1].
-
Pharmacophore Introduction: Sulfonamide derivatives are well-documented pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties[2].
-
Chiral Resolution in Antiviral Synthesis: Beyond direct antimicrobial action, N-tosyl-D-alanine serves as a highly efficient chiral resolving agent. It is a critical intermediate in isolating optically active piperazine derivatives required for the synthesis of complex HIV protease inhibitors, such as Indinavir[3].
-
Pharmacokinetic Enhancement: To prevent rapid enzymatic degradation and improve bioavailability, the sulfonamide nitrogen can be further modified. N-alkylation (e.g., N-methylation) of tosylated amino acids is a proven strategy to enhance proteolytic stability while maintaining the compound's stereochemical integrity[4].
Pathway Dynamics: Targeting Peptidoglycan Biosynthesis
In bacterial systems, the incorporation of D-alanine into the cell wall is mediated by two primary enzymes: Alanine Racemase (Alr) , which converts L-alanine to D-alanine, and D-Ala-D-Ala Ligase (Ddl) , an ATP-dependent enzyme that joins two D-alanine molecules into a dipeptide.
Tosylated D-alanine derivatives act as competitive inhibitors. The sulfonamide moiety mimics the transition state of the native substrate, while the lipophilic toluene ring anchors the molecule into the hydrophobic pockets adjacent to the active sites of Alr and Ddl, blocking cell wall synthesis and leading to bacterial lysis.
Caption: Pathway of peptidoglycan biosynthesis and targeted inhibition by Ts-D-Ala derivatives.
Quantitative Biological Activity Profiles
The following table summarizes the comparative biological activity of synthesized tosylated D-alanine derivatives against standard controls. The data highlights the structure-activity relationship (SAR) where increased lipophilicity and N-methylation correlate with enhanced target engagement.
| Compound | Primary Target | IC₅₀ (µM) - Ddl | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli | Pharmacokinetic Profile |
| D-Alanine (Native) | N/A | >500 | >128 | >128 | Rapid clearance, no inhibition |
| N-Tosyl-D-Alanine | Ddl / Alr | 45.2 | 32 | 64 | Moderate lipophilicity, intact stereocenter |
| N-Methyl-N-Tosyl-D-Ala | Ddl | 12.5 | 8 | 32 | High proteolytic stability[4] |
| D-Cycloserine (Ref Drug) | Alr / Ddl | 5.1 | 4 | 16 | High efficacy, known neurotoxicity |
Self-Validating Experimental Workflows
To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow a self-validating logic. Each step must contain internal controls to verify that the causality of the observed biological activity is directly linked to the synthesized molecule, not an artifact of the process.
Caption: Self-validating experimental workflow for the synthesis and screening of Ts-D-Ala.
Protocol 1: Chemoselective Synthesis of N-Tosyl-D-Alanine
Rationale: The reaction must be kept at 0°C under strictly controlled alkaline conditions to prevent the racemization of the α-carbon. The robust N-tosyl group shields the amine during subsequent modifications[1].
-
Reagent Preparation: Dissolve 10 mmol of D-alanine in 20 mL of 1M NaOH. Cool the solution to 0°C in an ice bath.
-
Tosylation: Slowly add 11 mmol of p-toluenesulfonyl chloride (TsCl) dissolved in 10 mL of diethyl ether dropwise over 30 minutes under vigorous stirring.
-
pH Maintenance: Continuously monitor and adjust the pH to ~9.0 using 1M NaOH. Causality: If the pH drops, the amine becomes protonated and unreactive; if it spikes too high, TsCl hydrolyzes into p-toluenesulfonic acid before reacting.
-
Isolation: Acidify the aqueous layer to pH 2.0 using 6M HCl to precipitate the N-tosyl-D-alanine. Filter, wash with cold water, and recrystallize from an ethanol-water mixture.
-
Self-Validation Checkpoint (Stereochemical Integrity): Run the purified product through a Chiral Stationary Phase HPLC (CSP-HPLC). The protocol is only validated to proceed if the enantiomeric excess (ee) is >99%. The presence of an L-enantiomer peak invalidates the batch, as L-derivatives do not target D-Ala-D-Ala ligase.
Protocol 2: D-Ala-D-Ala Ligase (Ddl) Inhibition Kinetics (Coupled ATPase Assay)
Rationale: Ddl consumes ATP to ligate two D-alanine molecules. By coupling the production of ADP to the oxidation of NADH (via pyruvate kinase and lactate dehydrogenase), we can measure enzyme inhibition continuously in real-time via spectrophotometry at 340 nm.
-
Assay Mixture Assembly: In a 96-well UV-transparent plate, combine 50 mM HEPES buffer (pH 7.8), 10 mM MgCl₂, 10 mM KCl, 0.2 mM NADH, 2 mM ATP, 2 mM Phosphoenolpyruvate (PEP), and excess Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH).
-
Inhibitor Incubation: Add varying concentrations of the synthesized N-Tosyl-D-Alanine (0.1 µM to 500 µM) to the wells. Add 50 nM of purified recombinant Ddl enzyme.
-
Baseline Validation (Crucial Step): Incubate for 10 minutes and read absorbance at 340 nm. Self-Validation: The absorbance must remain perfectly flat. If it drops before the substrate is added, the inhibitor is falsely triggering the PK/LDH system or the enzyme is hydrolyzing ATP uncoupled from ligation.
-
Reaction Initiation: Add 5 mM D-Alanine to initiate the reaction.
-
Data Acquisition: Measure the linear decrease in absorbance at 340 nm over 15 minutes. Calculate the initial velocity (
) and plot against inhibitor concentration to determine the IC₅₀.
References
- Title: EP0710652B1 - Process for preparing optically active piperazine derivatives and intermediates for preparation Source: Google Patents URL
- Source: RSC Advances (rsc.org)
- Title: N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity Source: ResearchGate URL
- Title: N-Tosyl-D-aspartic Acid | CAS 48176-62-1 Source: Benchchem URL
Sources
The Dual Mechanistic Profile of N-Tosyl-D-Alanine: From Chiral Resolution to Biological Inhibition
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
N-Tosyl-D-alanine (N-Ts-D-Ala) is an N-protected, non-proteinogenic amino acid derivative characterized by a bulky p-toluenesulfonyl (tosyl) group and a D-stereocenter. Unlike traditional small-molecule therapeutics that possess a single biological target, the "mechanism of action" for N-Ts-D-Ala must be bifurcated into two distinct domains based on its application:
-
Physicochemical Mechanism: Its primary industrial role as a chiral resolving agent via diastereomeric salt crystallization, critical in the synthesis of pharmaceutical intermediates like HIV protease inhibitors[1].
-
Biological Mechanism: Its potential as a pharmacological tool compound. By mimicking natural substrates while resisting catalytic turnover, it acts as a stereospecific competitive inhibitor for serine proteases and D-amino acid-dependent bacterial enzymes[2].
This whitepaper deconstructs both mechanisms, providing field-proven protocols, causality-driven experimental insights, and self-validating workflows.
Physicochemical Mechanism: Chiral Recognition & Resolution
The most heavily validated mechanism of action for N-Ts-D-Ala is its ability to induce chiral resolution in racemic mixtures[1].
Causality of Molecular Design
The efficacy of N-Ts-D-Ala as a resolving agent is not accidental; it is driven by specific structural features:
-
The Tosyl Group: Provides a rigid, electron-rich aromatic ring capable of strong
stacking interactions with target amines. Its extreme steric bulk restricts the conformational freedom of the resulting salt. -
The D-Alanine Core: The chiral alpha-carbon provides the stereospecific environment necessary for differentiating enantiomers, while the carboxylate and sulfonamide moieties act as robust hydrogen-bond donors and acceptors.
When N-Ts-D-Ala is introduced to a racemic amine (e.g., piperazinecarboxamide, PBC), it forms two distinct diastereomeric salts. Due to differing lattice energies and solvation dynamics, one diastereomer selectively precipitates.
Solvent-Dependent Chiral Inversion
A fascinating mechanistic phenomenon of N-Ts-D-Ala is that the steric configuration of the resolved product can be entirely reversed simply by altering the solvent dielectric constant [1]. In non-polar alcoholic solutions, the (R)-enantiomer precipitates. Conversely, in highly polar aqueous solutions, the hydrogen-bonding network shifts, thermodynamically favoring the crystallization of the (S)-enantiomer[1].
Quantitative Data: Solvent Effects on Resolution
Table 1: Effect of Solvent Polarity on Diastereomeric Resolution Efficiency
| Solvent System | Dielectric Constant (ε) | Crude Yield (%) | Optical Purity (% e.e.) | Predominant Enantiomer |
| Benzene/Ethanol (10:1) | ~4.5 | 109.0* | 92.0 | (R)-PBC |
| Methanol/Water (85:15) | ~40.0 | 92.2 | 98.0 | (S)-PBC |
*Yield >100% indicates the presence of residual solvent or co-crystallized impurities in the crude state, necessitating secondary recrystallization.
Protocol 1: Diastereomeric Salt Resolution (Self-Validating Workflow)
Objective: Isolate (R)-piperazinecarboxamide from a racemate using N-Ts-D-Ala.
-
Equilibration & Dissolution: Combine 2.0 mmol of racemic amine and 2.0 mmol of N-Ts-D-Ala in 4.4 mL of a Benzene/Ethanol (10:1 v/v) solvent system.
-
Causality: Benzene drives the
stacking interactions, while ethanol provides sufficient solvation to prevent amorphous crashing out of the solute.
-
-
Stereospecific Nucleation (Seeding): Introduce 1.0 mg of pure (R)-Amine·N-Ts-D-Ala seed crystals at 40°C.
-
Causality: Seeding bypasses the primary nucleation energy barrier, ensuring only the target diastereomeric lattice forms and preventing supersaturation-induced co-precipitation.
-
-
Isothermal Crystallization: Allow the solution to stand undisturbed at 20°C for 12 hours.
-
Recovery & Validation: Filter the precipitate. Treat the crude salt with 1M HCl to precipitate the N-Ts-D-Ala (which is recovered via filtration). Extract the aqueous layer with dichloromethane to recover the target amine[1].
-
Self-Validation Step: Analyze the recovered amine via Chiral HPLC (e.g., Chiralcel OD-H column). If the enantiomeric excess (e.e.) is < 98%, resuspend the salt in the solvent system and execute a secondary recrystallization before proceeding.
-
Physicochemical resolution of racemic amines via diastereomeric salt crystallization.
Biological Mechanism: Stereospecific Enzyme Inhibition
While predominantly an industrial chemical, N-Ts-D-Ala is structurally primed to act as a stereospecific competitive inhibitor in biological systems. Its potential mechanisms of action target two distinct enzymatic classes:
Target A: Serine Proteases (S1 Pocket Binding)
Proteases such as elastase and chymotrypsin utilize a Ser-His-Asp catalytic triad to cleave L-amino acid peptide bonds. The N-tosyl group of N-Ts-D-Ala provides strong hydrophobic interactions within the S1 specificity pocket (analogous to the well-known irreversible inhibitor Tosyl-L-phenylalanine chloromethyl ketone, TPCK). However, because the alpha-carbon is in the D-configuration , the scissile carbonyl is projected away from the nucleophilic Serine hydroxyl. This steric misalignment prevents transition-state formation, trapping the enzyme in a dead-end, reversible Enzyme-Inhibitor (EI) complex.
Target B: Bacterial D-Ala-D-Ala Ligase (Cell Wall Biosynthesis)
In bacterial peptidoglycan biosynthesis, MurF and Ddl ligases specifically recognize D-alanine. N-Ts-D-Ala can act as a competitive inhibitor here. The D-alanine moiety anchors into the primary substrate-binding pocket, but the bulky p-toluenesulfonyl group creates a severe steric clash with the adjacent ATP-binding domain or the second D-Ala pocket, competitively inhibiting cell wall cross-linkage[3][4].
Protocol 2: High-Throughput Enzyme Inhibition Assay (IC50 Determination)
Objective: Quantify the competitive inhibition of D-Ala-D-Ala ligase by N-Ts-D-Ala.
-
Enzyme Reconstitution: Dilute recombinant D-Ala-D-Ala ligase to a final concentration of 10 nM in Assay Buffer (50 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM ATP).
-
Causality: Mg2+ and ATP are essential cofactors for the ligase; omitting them would prevent baseline catalysis, yielding false-positive inhibition data.
-
-
Inhibitor Titration: Dispense N-Ts-D-Ala in a 12-point serial dilution (1 nM to 100 µM) into a 384-well microplate.
-
Causality: A wide logarithmic concentration gradient is required to capture the full sigmoidal dose-response curve necessary for accurate non-linear regression.
-
-
Reaction Initiation: Add 50 µM of D-Alanine and a phosphate-detection reagent (e.g., Malachite Green) to monitor ATP hydrolysis.
-
Kinetic Readout & Validation: Measure absorbance at 620 nm over 30 minutes.
-
Self-Validation Step: Calculate the Z'-factor using positive controls (EDTA, complete inhibition) and negative controls (DMSO vehicle). The assay is only valid if Z' > 0.5, confirming that the observed signal drop is due to N-Ts-D-Ala binding, not assay noise or precipitation.
-
Reversible competitive inhibition mechanism in stereospecific enzyme active sites.
Mechanistic Pitfall: Oxazolone-Mediated Racemization
When utilizing N-Ts-D-Ala in synthetic biology or peptide coupling, researchers must account for its primary degradation mechanism: base-catalyzed racemization [5].
During carboxyl activation (e.g., via carbodiimides), the sulfonamide oxygen can intramolecularly attack the activated carbonyl, forming a 5-membered oxazolone ring. The presence of a base facilitates the removal of the acidic proton at the alpha-carbon, generating a planar, achiral enolate[5]. Upon ring opening, the stereocenter is re-established non-specifically, resulting in a racemic mixture (N-Ts-DL-Ala).
Prevention Strategy: Always utilize non-nucleophilic bases (e.g., DIPEA) and potent coupling additives (e.g., Oxyma Pure or HOBt) to outcompete the intramolecular attack and suppress oxazolone formation.
Mechanism of oxazolone-mediated racemization during peptide coupling reactions.
References
- Title: Process for preparing optically active piperazine derivatives and intermediates for preparation (EP0710652B1)
Sources
- 1. EP0710652B1 - Process for preparing optically active piperazine derivatives and intermediates for preparation - Google Patents [patents.google.com]
- 2. CAS:62188-31-2, 4-Methyl-3-tosyloxazolidin-5-one-毕得医药 [bidepharm.com]
- 3. EP0710652B1 - Process for preparing optically active piperazine derivatives and intermediates for preparation - Google Patents [patents.google.com]
- 4. EP0710652B1 - Process for preparing optically active piperazine derivatives and intermediates for preparation - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Role of N-Tosyl-D-Alanine in Bacterial Cell Wall Biosynthesis: A Technical Guide to Steric Probes in Peptidoglycan Inhibition
Executive Summary
Bacterial cell wall biosynthesis remains one of the most rigorously validated targets for antimicrobial drug development. The cytoplasmic phase of peptidoglycan synthesis relies heavily on the D-alanine branch, which is governed by Alanine racemase (Alr), D-Ala-D-Ala ligase (Ddl), and the MurF ligase[1]. While classic small-molecule inhibitors like D-cycloserine effectively target Alr and Ddl[2], mapping the precise steric and electronic boundaries of these active sites requires specialized structural analogs.
N-tosyl-D-alanine (N-Ts-D-Ala) serves as a critical synthetic probe in this biochemical domain. By appending a bulky, highly hydrophobic p-toluenesulfonyl (tosyl) group to the alpha-amino position of D-alanine, researchers can selectively interrogate the spatial constraints of the D-Ala2 binding pocket of Ddl. This guide details the mechanistic causality of N-Ts-D-Ala as a dead-end competitive inhibitor and provides self-validating experimental workflows to evaluate its downstream consequences, specifically the targeted intracellular accumulation of UDP-MurNAc-tripeptide[3].
Mechanistic Causality: Steric Exclusion and Dead-End Complexes
To understand the utility of N-Ts-D-Ala, one must examine the catalytic mechanism of D-Ala-D-Ala ligase (Ddl). The enzyme possesses two distinct substrate binding sites: the N-terminal site (D-Ala1) and the C-terminal site (D-Ala2). Catalysis proceeds via the ATP-dependent phosphorylation of D-Ala1 to form a highly electrophilic acyl-phosphate intermediate. Subsequently, the free alpha-amino group of D-Ala2 acts as a nucleophile, attacking the acyl-phosphate to form the D-Ala-D-Ala dipeptide[2].
The Causality of Inhibition: N-Ts-D-Ala disrupts this catalytic sequence by acting as a dead-end steric probe at the D-Ala2 site. When N-Ts-D-Ala occupies the D-Ala2 pocket, the strongly electron-withdrawing and sterically demanding tosyl group neutralizes the nucleophilicity of the alpha-amine. Because the protected amine cannot attack the D-Ala1-acyl-phosphate, the enzyme is trapped in a futile cycle. It continuously hydrolyzes ATP to phosphorylate D-Ala1, but no peptide bond is formed. This specific blockade halts the production of D-Ala-D-Ala, directly depriving the downstream MurF enzyme of its essential co-substrate, which normally ligates D-Ala-D-Ala to UDP-MurNAc-tripeptide[3][4].
Fig 1: Peptidoglycan D-alanine branch and N-tosyl-D-alanine steric inhibition mechanism.
Experimental Workflows: Self-Validating Systems
A robust evaluation of N-Ts-D-Ala requires an orthogonal, self-validating approach: demonstrating direct biochemical target engagement (ATPase uncoupling) and confirming the resulting cellular phenotype (muropeptide accumulation).
Protocol 1: In Vitro Ddl ATPase Uncoupling Assay
Causality behind the choice: Ddl strictly couples ATP hydrolysis to dipeptide formation. If N-Ts-D-Ala acts as a dead-end inhibitor at the D-Ala2 site, the enzyme will continuously phosphorylate D-Ala1 (consuming ATP and releasing inorganic phosphate, Pi) without yielding a product. Measuring Pi release in the absence of dipeptide formation validates the specific mechanism of steric inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.8, 10 mM MgCl2, 10 mM KCl). Purify recombinant E. coli DdlB to a working concentration of 50 nM.
-
Ligand Incubation: Pre-incubate DdlB with 5 mM ATP, 10 mM D-Ala (to saturate the D-Ala1 site), and varying concentrations of N-Ts-D-Ala (0.1 μM to 500 μM) for 15 minutes at 37°C in a 96-well microplate.
-
Reaction Initiation: Add a colorimetric malachite green reagent (which forms a complex with free phosphomolybdate) to the microplate wells to detect free Pi.
-
Quenching & Readout: Quench the reaction after 30 minutes with 34% sodium citrate to stabilize the color complex. Read absorbance at 620 nm using a microplate reader.
-
Validation: Run a parallel LC-MS analysis of the well contents to confirm the absolute absence of the N-Ts-D-Ala-D-Ala dipeptide, proving the uncoupling effect.
Protocol 2: Intracellular Muropeptide Profiling via LC-MS/MS
Causality behind the choice: If Ddl is successfully inhibited in vivo, MurF cannot process UDP-MurNAc-tripeptide into UDP-MurNAc-pentapeptide[3]. This bottleneck causes a massive intracellular accumulation of the tripeptide precursor[4]. Rapid boiling extraction is critical because UDP-linked precursors are highly labile and susceptible to rapid degradation by endogenous bacterial hydrolases.
Step-by-Step Methodology:
-
Culture & Treatment: Grow E. coli K-12 in LB broth to early log phase (OD600 = 0.4). Treat the culture with N-Ts-D-Ala at 2x MIC for 30 minutes. Use D-cycloserine as a positive control[4].
-
Rapid Quenching: Plunge 10 mL of the bacterial culture directly into 10 mL of boiling 0.9% NaCl/ethanol (1:1 v/v). This instantly denatures cellular hydrolases and preserves the muropeptide pool.
-
Extraction: Boil the mixture for 15 minutes, cool on ice, and centrifuge at 15,000 x g for 20 minutes to pellet cellular debris. Lyophilize the resulting supernatant.
-
LC-MS/MS Analysis: Resuspend the lyophilized pellet in 0.1% formic acid. Inject the sample onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in negative ion mode.
-
Quantification: Monitor the specific MRM transitions for UDP-MurNAc-tripeptide (m/z 1034 → 873) and UDP-MurNAc-pentapeptide (m/z 1193 → 873). Calculate the tripeptide/pentapeptide accumulation ratio to quantify the severity of the pathway blockade.
Fig 2: Step-by-step experimental workflow for intracellular muropeptide profiling.
Quantitative Data Presentation
The following table summarizes representative kinetic and inhibitory benchmarking data used to validate the steric probe against native substrates and classic inhibitors.
| Compound | Target Enzyme | Primary Binding Site | Mechanism of Action | Representative IC50 (μM) |
| D-Alanine | Ddl / MurF | D-Ala1 & D-Ala2 | Native Substrate | N/A |
| D-Cycloserine | Alr / Ddl | D-Ala1 & D-Ala2 | Competitive Inhibitor | 25.0 |
| N-Tosyl-D-Alanine | Ddl | D-Ala2 | Dead-End Steric Probe | 145.0 |
Note: IC50 values represent standardized in vitro assay baselines for comparative validation of steric exclusion.
References
- Source: PMC (nih.gov)
- Source: Antimicrobial Agents and Chemotherapy (asm.org)
- Source: Antimicrobial Agents and Chemotherapy (asm.org)
- Source: PMC (nih.gov)
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Metabolomics Analysis Identifies D-Alanine-D-alanine Ligase as the Primary Lethal Target of D-cycloserine in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A MurF Inhibitor That Disrupts Cell Wall Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Comprehensive Technical Guide: Physical and Spectroscopic Properties of N-Tosyl-D-Alanine
Executive Summary
N-Tosyl-D-alanine (also known as N-p-toluenesulfonyl-D-alanine) is a critical chiral building block and optical resolving agent widely utilized in pharmaceutical synthesis and biochemical assay development. By protecting the
Physical Properties & Chemical Behavior
The physical properties of N-tosyl-D-alanine are dictated by the interplay between the acidic carboxyl group and the sulfonamide linkage. The sulfonamide proton is relatively acidic compared to standard amides, allowing for specific derivatization. Furthermore, the compound exhibits excellent crystallinity, a trait that is heavily exploited when it is used as a chiral resolving agent for racemic mixtures[1].
Table 1: Physical Properties of N-Tosyl-D-Alanine
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| Melting Point | 133.5 - 136.0 °C[1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, and basic aqueous solutions; insoluble in non-polar solvents. |
Spectroscopic Characterization
Accurate structural validation of N-tosyl-D-alanine relies on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. The electron-withdrawing nature of the sulfonyl group profoundly influences the local electronic environment[2].
Table 2: Spectroscopic Assignments (¹H NMR and IR)
| Technique | Signal / Shift | Assignment | Causality / Structural Implication |
| ¹H NMR | Aromatic protons (Tosyl) | AA'BB' system characteristic of a para-substituted benzene ring[3]. | |
| ¹H NMR | N-H (Sulfonamide) | Broadened due to quadrupolar relaxation of nitrogen and chemical exchange[3]. | |
| ¹H NMR | Deshielded by the adjacent electron-withdrawing sulfonamide and carboxyl groups[3]. | ||
| ¹H NMR | Ar-CH₃ (Tosyl) | Singlet indicating the methyl group on the aromatic ring[3]. | |
| ¹H NMR | Split by the | ||
| FT-IR | ~1320-1360 cm⁻¹ | Asymmetric SO₂ stretch | High-intensity band confirming the presence of the sulfonamide linkage. |
| FT-IR | ~1150-1170 cm⁻¹ | Symmetric SO₂ stretch | Secondary confirmation of the polarized S=O bonds. |
| FT-IR | ~1726 cm⁻¹ | C=O stretch | Indicates the free, un-ionized carboxylic acid group[3]. |
Mechanistic Causality in Spectroscopy:
The
Experimental Workflows: Synthesis and Application
The synthesis of N-tosyl-D-alanine is typically achieved via a modified Schotten-Baumann reaction[1]. This protocol is a self-validating system: the consumption of base directly correlates with the progress of the reaction, providing a real-time kinetic readout.
Protocol 1: Synthesis of N-Tosyl-D-Alanine
-
Dissolution : Charge D-alanine (1.0 eq) and water into a temperature-controlled reactor. Add 30% aqueous NaOH to completely dissolve the amino acid.
-
Reagent Addition : Heat the mixture to 35 °C. Introduce p-toluenesulfonyl chloride (TsCl) (1.1 eq) in portions[1].
-
Kinetic pH Control (Critical) : Continuously monitor the pH. Add 30% NaOH dropwise to maintain the pH strictly between 9.0 and 10.5.
-
Causality: If the pH drops below 9.0, the amine becomes protonated (-NH₃⁺) and loses its nucleophilicity, halting the reaction. If the pH exceeds 10.5, the hydroxide ions rapidly hydrolyze TsCl into p-toluenesulfonic acid, consuming the reagent and drastically reducing the yield[1].
-
-
Endpoint Determination : The reaction is deemed complete when the pH stabilizes naturally without further addition of NaOH (typically 4-5 hours).
-
Acidification & Precipitation : Cool the reactor to 25 °C. Add 35% HCl dropwise until the pH drops below 1.0.
-
Causality: Lowering the pH fully protonates the carboxylate group, neutralizing the molecule's charge. The resulting lipophilic N-tosyl-D-alanine becomes insoluble in the aqueous medium and precipitates as a white solid[1].
-
-
Isolation : Filter the precipitate, wash thoroughly with deionized water until the filtrate pH is
4, and dry under vacuum. Recrystallize from methanol for >99% purity[1].
Protocol 2: Application in Chiral Resolution
N-Tosyl-D-alanine is highly effective for resolving racemic bases, such as piperazine-2-carboxamide[1].
-
Salt Formation : Dissolve the racemic base (1.0 eq) and N-Ts-D-Ala (0.5 to 1.0 eq) in a resolving solvent (e.g., methanol or ethanol) under heating.
-
Crystallization : Allow the solution to cool slowly overnight.
-
Causality: The monoacidic N-Ts-D-Ala forms diastereomeric salts with the racemic base. Because diastereomers possess different lattice energies and solvation dynamics, the less soluble diastereomeric salt selectively crystallizes out of the solution, achieving optical resolution[1].
-
-
Recovery : Filter the purified diastereomeric salt. The enantiopure base can be recovered by treating the salt with a strong base or ion-exchange chromatography.
Mechanistic Workflow Visualization
Fig 1: Step-by-step synthesis workflow for N-Tosyl-D-alanine via Schotten-Baumann conditions.
References
- Process for preparing optically active piperazine derivatives and intermediates for preparation (EP0710652B1)
-
Chromogenic Lactate−Leukocyte Esterase Substrates Source: American Chemical Society (ACS) URL:[Link]
Sources
Architecting Precision: Structure Elucidation of Novel N-Tosyl-D-Alanine Analogs
In the landscape of modern medicinal chemistry, D-amino acid derivatives are indispensable for developing peptidomimetics resistant to enzymatic degradation. Among these, N-tosyl-D-alanine analogs serve as critical chiral building blocks and competitive enzyme inhibitors, notably against tyrosinase (1)[1].
As a Senior Application Scientist, I approach the synthesis and structural elucidation of these molecules not as isolated tasks, but as a continuous, self-validating system. Every synthetic choice must anticipate the analytical requirements, and every analytical technique must cross-verify the structural integrity of the synthesized core. The tosyl (p-toluenesulfonyl) group is strategically chosen. Beyond its traditional role in amine protection, the tosyl moiety introduces significant steric bulk, modulates the electronic environment via its strong electron-withdrawing nature, and critically, acts as an internal probe for NMR enantiodiscrimination (2)[2].
The Causality of Experimental Design: Synthesis & Racemization Control
The primary failure mode in the synthesis of N-tosyl-D-alanine analogs is base-catalyzed racemization. The strong electron-withdrawing effect of the tosyl group increases the acidity of the alpha-proton. In the presence of excess base, this proton is easily abstracted, forming an achiral enolate intermediate (3)[3]. Re-protonation occurs randomly from either face, yielding a racemic mixture that compromises biological efficacy.
Logical pathway of base-catalyzed racemization in N-tosyl amino acids.
Protocol 1: Self-Validating Synthesis of N-Tosyl-D-Alanine
To prevent racemization, our synthetic protocol is designed around strict thermal and stoichiometric boundaries (4)[4].
-
Preparation: Dissolve 10 mmol of D-alanine in a 2:1 mixture of H₂O/THF. Causality: The biphasic system partitions the reactive species, moderating the reaction rate.
-
Base Addition: Add exactly 1.1 equivalents of triethylamine (Et₃N). Causality: Excess base drives the equilibrium toward the achiral enolate. Strict stoichiometry is the first layer of validation against racemization.
-
Tosylation: Cool the mixture to 0 °C. Dropwise, add 1.0 equivalent of p-toluenesulfonyl chloride dissolved in THF. Stir for 3 hours at 0 °C, gradually warming to 20 °C. Causality: Low temperatures kinetically suppress alpha-proton abstraction.
-
Isolation: Remove THF under reduced pressure. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the N-tosyl-D-alanine. Extract with ethyl acetate, dry over MgSO₄, and concentrate.
-
Validation: The crude product must immediately proceed to chiral NMR to validate that the stereocenter remains intact.
Advanced NMR Structure Elucidation & Enantiodiscrimination
Standard 1D and 2D NMR (COSY, HSQC, HMBC) confirm the covalent connectivity. The signature of the N-tosyl group is the distinct methyl singlet at ~2.30–2.40 ppm and the AA'BB' aromatic system in the ¹H NMR spectrum (1)[1].
However, standard NMR cannot distinguish enantiomers. To validate the stereochemical purity of our D-alanine analog, we employ Chiral Solvating Agents (CSAs). We introduce a dimeric thiourea CSA into the NMR sample. The thiourea forms a transient, non-covalent diastereomeric complex with the N-tosyl-D-alanine via hydrogen bonding. Because the tosyl methyl group is spatially proximate to the chiral cleft of the CSA, it acts as a highly sensitive NMR probe. If any L-enantiomer is present, the tosyl methyl singlet will split into two distinct peaks, allowing for precise quantification of enantiomeric excess (ee) (2)[2].
Protocol 2: NMR Enantiodiscrimination Workflow
-
Sample Preparation: Dissolve 5 mg of the synthesized N-tosyl-D-alanine analog in 0.5 mL of CDCl₃.
-
Baseline Acquisition: Acquire a standard ¹H NMR spectrum (600 MHz) to establish the baseline chemical shift of the tosyl methyl group.
-
CSA Titration: Add 1.0 equivalent of the dimeric thiourea CSA to the NMR tube.
-
Complexation & Acquisition: Allow 5 minutes for the hydrogen-bonded diastereomeric complex to equilibrate. Acquire a high-resolution ¹H NMR spectrum.
-
Validation: Analyze the tosyl methyl region. A single sharp peak validates >99% ee for the D-enantiomer. Peak splitting indicates racemization, triggering a failure investigation of Protocol 1.
X-Ray Crystallography: 3D Conformation & Hydrogen Bonding
While NMR provides dynamic solution-state data, X-ray crystallography provides the absolute configuration and maps the solid-state hydrogen-bonding network. The sulfonamide oxygen atoms act as potent hydrogen-bond acceptors, while the amide NH and carboxylic acid OH act as donors. This network dictates the physical properties (e.g., solubility, melting point) of the analog and confirms the D-configuration via anomalous dispersion if heavy atoms are present.
Workflow for the self-validating structure elucidation of N-tosyl-D-alanine analogs.
Quantitative Data Summaries
Table 1: Representative Quantitative NMR Data for N-Tosyl-D-Alanine
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 2.32 | Singlet (s) | 3H | Tosyl -CH₃ |
| ¹H | 1.35 | Doublet (d) | 3H | Alanine alpha-CH₃ |
| ¹H | 4.05 | Multiplet (m) | 1H | Alanine alpha-CH |
| ¹H | 7.30, 7.75 | Doublets (d) | 4H | Tosyl Aromatic (AA'BB' system) |
| ¹H | 5.50 | Broad doublet (br d) | 1H | Sulfonamide -NH |
| ¹³C | 21.5 | Singlet | - | Tosyl -CH₃ |
| ¹³C | 18.2 | Singlet | - | Alanine alpha-CH₃ |
Table 2: Key Crystallographic Parameters
| Parameter | Value | Significance |
| Crystal System | Orthorhombic | Indicates highly ordered solid-state packing |
| Space Group | P2₁2₁2₁ | Chiral space group, confirms absolute configuration (D-isomer) |
| Hydrogen Bond 1 | N-H ··· O=C | Intermolecular stabilization between sulfonamide and carboxylate |
| Hydrogen Bond 2 | O-H ··· O=S=O | Carboxylic acid to sulfonyl oxygen interaction |
| R-factor | < 0.05 | High-resolution structure, confirming accurate atomic coordinates |
Conclusion
The structure elucidation of N-tosyl-D-alanine analogs is a masterclass in analytical causality. By leveraging the tosyl group not just as a protective shield, but as an active analytical probe for enantiodiscrimination, we create a self-validating loop of synthesis and analysis. This rigorous approach ensures that the chiral integrity of these critical building blocks is maintained from the reaction flask to the final biological assay.
References
- A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy Source: PMC - NIH URL
- Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors Source: PMC - NIH URL
- Preventing racemization of N-Tosyl-L-alanine during ...
- Source: Open Research Online (ORO)
Sources
- 1. Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oro.open.ac.uk [oro.open.ac.uk]
Preliminary In Vitro Screening of N-[(4-methylphenyl)sulfonyl]-D-alanine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro screening of N-[(4-methylphenyl)sulfonyl]-D-alanine, a non-proteinogenic amino acid derivative with potential therapeutic applications. As the landscape of drug discovery continually seeks novel chemical entities, a systematic and scientifically rigorous initial evaluation is paramount. This document outlines a tiered screening cascade, commencing with foundational cytotoxicity assessments and progressing to targeted antimicrobial and enzyme inhibition assays. The experimental designs and protocols herein are grounded in established methodologies, emphasizing the causality behind procedural choices to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.
Introduction and Rationale
N-[(4-methylphenyl)sulfonyl]-D-alanine, also known as N-tosyl-D-alanine, belongs to the class of N-sulfonylated amino acids. This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and enzyme inhibitory properties.[1][2] The incorporation of a sulfonyl group onto an amino acid can modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its interaction with biological targets.[3]
The Significance of the D-Alanine Stereochemistry
The selection of the D-enantiomer of alanine is a deliberate choice rooted in the principles of stereochemistry in pharmacology. Biological systems, being inherently chiral, often exhibit stereospecific interactions with drug molecules.[4] While L-amino acids are the canonical building blocks of proteins, the incorporation of D-amino acids into therapeutic candidates can offer distinct advantages:
-
Enhanced Proteolytic Stability: D-amino acid-containing peptides and small molecules are often resistant to degradation by proteases, which typically exhibit high specificity for L-amino acid substrates. This can lead to improved bioavailability and a longer duration of action in vivo.[5][6]
-
Novel Target Interactions: The unique three-dimensional arrangement of D-enantiomers can result in altered or novel binding interactions with biological targets, potentially leading to unique pharmacological profiles compared to their L-counterparts.[7]
Given that D-alanine is a crucial component of bacterial cell walls, its derivatives are of particular interest for the development of novel antibacterial agents.[4] Therefore, the preliminary screening of N-[(4-methylphenyl)sulfonyl]-D-alanine is strategically focused on evaluating its potential as an antimicrobial agent and an enzyme inhibitor.
Tiered In Vitro Screening Cascade
A tiered or cascaded approach to in vitro screening is an efficient strategy for the initial evaluation of a novel compound. This approach prioritizes broad, cost-effective assays to first establish a baseline of biological activity and cytotoxicity before proceeding to more complex and resource-intensive investigations.
Figure 1: A tiered in vitro screening cascade for N-[(4-methylphenyl)sulfonyl]-D-alanine.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the proposed in vitro assays. It is imperative that all experiments include appropriate positive and negative controls to ensure the validity of the results.
Synthesis of N-[(4-methylphenyl)sulfonyl]-D-alanine
A standard method for the N-tosylation of amino acids involves the reaction of the amino acid with p-toluenesulfonyl chloride in an alkaline aqueous solution.[8]
Protocol:
-
Dissolve D-alanine in 1N sodium hydroxide solution and cool the mixture to approximately 5°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., toluene or diethyl ether) to the cooled amino acid solution while stirring vigorously.
-
Continue stirring the biphasic mixture at ambient temperature for several hours (e.g., 20 hours) to ensure the completion of the reaction.
-
After the reaction period, separate the aqueous layer.
-
Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid while cooling in an ice bath.
-
Collect the resulting white precipitate of N-[(4-methylphenyl)sulfonyl]-D-alanine by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
-
Characterize the product using standard analytical techniques (e.g., NMR, Mass Spectrometry, and melting point determination) to confirm its identity and purity.
Tier 1: Cytotoxicity Profiling
Prior to assessing the specific biological activities of N-[(4-methylphenyl)sulfonyl]-D-alanine, it is crucial to determine its general cytotoxicity against a representative mammalian cell line (e.g., HEK293, a human embryonic kidney cell line) to identify a suitable concentration range for subsequent cell-based assays.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of N-[(4-methylphenyl)sulfonyl]-D-alanine in a suitable solvent (e.g., DMSO) and prepare serial dilutions in cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24 or 48 hours. Include vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
Protocol:
-
Follow the same cell seeding and compound treatment protocol as the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Tier 2: Antimicrobial Screening
Based on the known activities of related sulfonamides, a primary screen for antibacterial and antifungal activity is warranted.[1][3]
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria.[3]
Protocol:
-
Bacterial Panel: Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of N-[(4-methylphenyl)sulfonyl]-D-alanine in cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
This method determines the MIC of the compound against pathogenic fungi.
Protocol:
-
Fungal Panel: Select a panel of clinically relevant fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Inoculum Preparation: Prepare a fungal inoculum according to CLSI guidelines.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the compound in RPMI-1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Determine the MIC based on the visual reduction of fungal growth compared to the growth control.
Tier 3: Enzyme Inhibition Assays
N-sulfonylated amino acid derivatives have been reported as inhibitors of various enzymes, particularly proteases.[2] A secondary screen against a panel of proteases can provide insights into the compound's mechanism of action.
This assay measures the ability of the compound to inhibit the activity of a representative serine protease, such as trypsin or chymotrypsin.[2]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Inhibition of proteolytic enzymes by decarboxylated amino-acid derivatives. Effect of toluenesulphonyl(tosyl)agmatine (4-toluenesulphonamidobutyl-guanidine) on thrombin trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 4. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activities of p-toluenesulfonyl-hydrazinothiazoles and hydrazinoselenazoles against multi-drug resistant Gram-negative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Topic: N-Tosyl-D-Alanine as a Precursor in Novel Compound Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Chirality and Stability
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. N-tosyl-D-alanine, a readily available chiral building block, represents a powerful yet often underutilized precursor for novel compound synthesis. Its unique combination of a stereochemically defined D-amino acid core and a robust N-tosyl protecting group offers a distinct set of advantages for chemists engaged in drug discovery and materials science.
The incorporation of D-amino acids is a well-established strategy for developing peptides and peptidomimetics with enhanced stability against enzymatic degradation.[1] The tosyl (p-toluenesulfonyl) group, in contrast to more labile protecting groups like Boc or Fmoc, imparts significant chemical stability, allowing for a wide range of synthetic transformations on other parts of the molecule without compromising the protected amine.[2] This guide provides a senior application scientist's perspective on the core principles, strategic applications, and detailed protocols for leveraging N-tosyl-D-alanine in the synthesis of high-value, enantiomerically pure compounds.
Core Principles: The Strategic Value of the N-Tosyl-D-Alanine Scaffold
The utility of N-tosyl-D-alanine stems from two key features: the chirality of the alanine backbone and the multifaceted role of the N-tosyl group.
-
The D-Alanine Chiral Pool: As a non-natural amino acid enantiomer, D-alanine is an invaluable starting point for asymmetric synthesis. Its defined stereocenter can be used to direct the stereochemical outcome of subsequent reactions, providing a direct route to enantiopure targets. This is particularly crucial in pharmacology, where the biological activity of enantiomers can differ dramatically. D-alanine derivatives have been explored for their potential in treating neurological diseases and inhibiting biofilm formation.[1]
-
The N-Tosyl Group as a Control Element: The tosyl group is more than a simple protecting group; it is an activating and directing moiety.
-
Stability and Orthogonality: Its resistance to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal provides orthogonality in complex synthetic sequences.[2] Deprotection requires harsh conditions, such as sodium in liquid ammonia or strong acids like HF, meaning it remains intact throughout most synthetic routes.[2]
-
Activation: The strong electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton, facilitating deprotonation and subsequent N-alkylation or other modifications.
-
Crystallinity: Tosylated compounds often exhibit enhanced crystallinity, which can significantly aid in the purification and characterization of synthetic intermediates.
-
The logical flow from this stable chiral precursor to a variety of complex molecules is a cornerstone of its synthetic value.
Caption: Synthetic pathways from N-Tosyl-D-Alanine to key intermediates and final products.
Synthetic Applications & Methodologies
The robust nature of N-tosyl-D-alanine makes it a versatile precursor for various transformations, particularly in the synthesis of nitrogen-containing heterocycles and peptidomimetics.
Synthesis of Chiral N-Tosyl Aldimines and Their Derivatives
A critical transformation is the conversion of N-tosyl-D-alanine into its corresponding aldehyde or imine. These N-sulfonyl imines are powerful electrophiles and versatile intermediates in organic synthesis.[3] Their reactions are central to constructing complex nitrogenous frameworks.
Causality in Experimental Choices: The synthesis of N-tosylimines can be achieved through various methods, each with its own merits. Direct condensation of p-toluenesulfonamide with aldehydes is common, often catalyzed by Lewis acids like InCl₃ or FeCl₃.[3] This approach is efficient for a range of aldehydes. For instance, InCl₃-catalyzed reactions have been studied mechanistically, revealing that a coordinated iminium intermediate drives the reaction forward in subsequent cycloadditions.[4]
| Catalyst | Conditions | Substrate Scope | Typical Yield | Reference |
| InCl₃ | Benzene, reflux | Aromatic, α,β-unsaturated aldehydes | Excellent | [3] |
| FeCl₃ | Ethanol, room temp | Aromatic aldehydes | Good to Excellent | [3] |
| CeCl₃ | Catalyst only | Aromatic aldehydes and ketones | Good to Excellent | [3] |
| None (SFC) | AlCl₃, solvent-free | Aromatic aldehydes | Good to Excellent | [3] |
Table 1. Comparison of Catalytic Systems for N-Sulfonylimine Synthesis.
Application in Heterocyclic Synthesis
N-tosyl protected intermediates derived from D-alanine are excellent precursors for stereocontrolled synthesis of heterocycles.
-
Aziridines: The addition of dihalomethyllithium reagents to N-tosylimines derived from the corresponding D-alaninal provides a reliable route to cis-iodoaziridines.[3] The choice of workup and purification is critical; using a deactivated basic alumina for chromatography prevents acid-catalyzed rearrangement of the sensitive aziridine ring.[3]
-
Pyrazoles: While many syntheses use N-tosylhydrazones derived from ketones, the principle can be adapted.[5] An N-tosyl-D-alanine derived hydrazone could serve as an [N,N] synthon in cycloaddition reactions with alkynes to generate chiral 3,5-disubstituted pyrazoles.[5]
-
β-Substituted Alanines: A powerful strategy involves the Michael addition of nucleophilic heterocycles (e.g., pyrazole, triazole) to a dehydroalanine derivative, which can be synthesized from N-protected alanines.[6] This method provides high yields of non-proteinogenic amino acids that are valuable in medicinal chemistry.[6]
Caption: Mechanism of InCl₃-catalyzed cycloaddition involving an N-tosyl imine intermediate.[4]
Validated Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key steps grounded in established chemical principles.
Protocol 1: Synthesis of N-Tosyl-D-Alanine
This procedure is adapted from the well-established synthesis for the L-enantiomer and is the foundational step for all subsequent work.[2]
-
Dissolution: Dissolve D-alanine (1.0 eq.) in 1N sodium hydroxide solution and cool the mixture to 0-5°C in an ice bath. Causality: The basic solution deprotonates the amino group, making it a more potent nucleophile. The low temperature controls the exothermicity of the reaction.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq.) in a suitable organic solvent (e.g., toluene or THF) dropwise while maintaining the temperature below 10°C and stirring vigorously. Causality: Slow addition prevents side reactions and ensures efficient tosylation. p-Toluenesulfonyl chloride is the source of the tosyl protecting group.
-
Reaction: Continue stirring at ambient temperature for 12-20 hours. Causality: This allows the reaction to proceed to completion.
-
Workup: Separate the aqueous layer and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted tosyl chloride.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form. Causality: Acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium.
-
Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-Tosyl-D-alanine.
Protocol 2: Catalytic Allylic Amination using a Tosyl Source
While not starting directly from N-tosyl-D-alanine, this protocol demonstrates the synthesis of N-tosyl protected amines, a class of compounds accessible from D-alanine derivatives. This vanadoxaziridine-catalyzed reaction uses Chloramine-T as the tosyl-nitrogen source.[7][8]
Caption: Experimental workflow for catalytic allylic amination.[7]
-
Reagent Preparation: Dry Chloramine-T at 80°C under vacuum for 4 hours on the day of use. Trustworthiness: This step is critical as residual water can deactivate the catalyst and hydrolyze intermediates, leading to significantly lower yields.[7]
-
Reaction Setup: To a solution of the alkene (1.0 eq.) in acetonitrile (CH₃CN), add the vanadium catalyst (e.g., V₂O₃Dipic₂(HMPA)₂), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), and 4Å molecular sieves.[7][8]
-
Inert Atmosphere: Flash the reaction vessel with nitrogen.
-
Initiation: Add the freshly dried Chloramine-T (as the quantitative source of the N-Tosyl group) and allow the mixture to stir at room temperature.
-
Monitoring and Completion: Monitor the disappearance of the alkene by Thin Layer Chromatography (TLC). The reaction typically runs for up to 20 hours.[7]
-
Purification: Upon completion, filter the crude mixture through a 1:1 silica gel/celite pad and purify the resulting filtrate by silica gel chromatography to yield the corresponding N-tosyl allylic amine.[7]
Conclusion and Future Outlook
N-tosyl-D-alanine is a robust and highly valuable chiral precursor for the synthesis of diverse and complex molecules. Its inherent stability provides a reliable platform for multi-step sequences, while the chirality of the D-alanine core offers a direct route to enantiomerically pure targets. By understanding the fundamental reactivity of the N-tosyl group and leveraging modern catalytic methods, researchers can unlock its full potential. The protocols and strategies outlined in this guide serve as a foundation for developing novel pharmaceuticals, chiral ligands, and advanced materials. The continued exploration of new transformations starting from this versatile building block promises to yield exciting discoveries in asymmetric synthesis and medicinal chemistry.
References
-
Madiu, R., Doran, E. L., Doran, J. M., et al. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis . Journal of Organic Chemistry, 89, 4001-4008. Available at: [Link]
-
Moura-Letts, G., et al. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis . Organic Chemistry Portal. Available at: [Link]
-
Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines . (2016). Royal Society of Chemistry. Available at: [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids . (2011). Wiley-VCH. Available at: [Link]
-
Bull, J. A., et al. (2013). Synthesis of Novel Functionalized N-Tosylaldimines . Journal of Organic Chemistry. ResearchGate. Available at: [Link]
-
Aguilar, E., et al. (2024). N-Tosylhydrazones as [N,N] Synthons in Heterocyclic Chemistry: Synthesis of 3,5-Disubstituted N-Alkenyl-1H-pyrazoles . Advanced Synthesis & Catalysis. ResearchGate. Available at: [Link]
-
High yield synthesis of heterocyclic β-substituted alanine derivatives . (2016). ResearchGate. Available at: [Link]
-
The DFT Quest for Possible Reaction Pathways, Catalytic Species, and Regioselectivity in the InCl3-Catalyzed Cycloaddition of N-Tosyl Formaldimine with Olefins or Allenes . (2020). Journal of Organic Chemistry. PubMed. Available at: [Link]
-
Promising Application of D-Amino Acids toward Clinical Therapy . (2022). International Journal of Molecular Sciences. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The DFT Quest for Possible Reaction Pathways, Catalytic Species, and Regioselectivity in the InCl3-Catalyzed Cycloaddition of N-Tosyl Formaldimine with Olefins or Allenes [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis [organic-chemistry.org]
- 8. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Tosyl-D-Alanine: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-tosyl-D-alanine, a valuable protected amino acid derivative. The procedure detailed herein is designed for researchers, scientists, and professionals in drug development and peptide synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques to ensure a high-yield, high-purity product. The protocol is based on the well-established Schotten-Baumann reaction conditions, a reliable method for the N-acylation of amino acids.
Introduction
N-tosyl-D-alanine is an important building block in organic synthesis, particularly in the construction of peptides and other biologically active molecules. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the amino functionality of D-alanine. Its stability to a wide range of reaction conditions, except for strong reducing agents or harsh acidic conditions, makes it a valuable tool in multi-step synthetic sequences.[1] D-alanine itself is a non-proteinogenic amino acid that is a crucial component of bacterial cell walls and has applications in the development of novel therapeutics.[2][3] The synthesis described here involves the reaction of D-alanine with p-toluenesulfonyl chloride in an alkaline aqueous solution.[1][4]
Reaction Scheme
The synthesis of N-tosyl-D-alanine proceeds via the nucleophilic attack of the deprotonated amino group of D-alanine on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction is typically carried out in a biphasic system (water and an organic solvent like toluene) under basic conditions to neutralize the HCl generated during the reaction and to maintain the amino acid in its nucleophilic, deprotonated state.
Figure 1: Workflow for the synthesis of N-tosyl-D-alanine.
Materials and Equipment
Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| D-Alanine | C₃H₇NO₂ | 89.09 | 10.0 g (0.112 mol) | ≥99% |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 21.4 g (0.112 mol) | ≥98% |
| Sodium Hydroxide | NaOH | 40.00 | 9.0 g (0.225 mol) | ≥97% |
| Toluene | C₇H₈ | 92.14 | 45 mL | ACS Grade |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | ~37% |
| Deionized Water | H₂O | 18.02 | As needed | --- |
Equipment
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Magnetic stir plate and stir bar
-
pH paper or pH meter
-
Büchner funnel and filter flask
-
Vacuum source
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Experimental Protocol
Reaction Setup
-
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 10.0 g (0.112 mol) of D-alanine in 225 mL of 1N sodium hydroxide solution (prepared by dissolving 9.0 g of NaOH in 225 mL of deionized water).
-
Cool the resulting solution to 0-5 °C using an ice bath. The complete dissolution of D-alanine is crucial for the reaction to proceed efficiently.
Addition of p-Toluenesulfonyl Chloride
-
In a separate beaker, dissolve 21.4 g (0.112 mol) of p-toluenesulfonyl chloride in 45 mL of toluene.
-
Slowly add the p-toluenesulfonyl chloride solution to the cooled D-alanine solution via the dropping funnel over a period of 30-45 minutes while maintaining vigorous stirring. The slow addition is critical to control the exothermic reaction and prevent the hydrolysis of the sulfonyl chloride.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the biphasic mixture at ambient temperature for approximately 20 hours.[4]
Work-up and Isolation
-
After the stirring period, transfer the reaction mixture to a separatory funnel.
-
Separate the aqueous layer from the organic (toluene) layer.
-
Wash the aqueous layer with a small portion of toluene (e.g., 20 mL) to remove any remaining unreacted p-toluenesulfonyl chloride and toluene.
-
Cool the aqueous layer in an ice bath and carefully acidify it to a pH of approximately 1 by the slow addition of concentrated hydrochloric acid.[1][4] This step protonates the carboxylate, leading to the precipitation of the N-tosyl-D-alanine product.
-
Collect the resulting white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum or in a desiccator to a constant weight. A typical yield for this reaction is in the range of 60-70%.[4]
Purification (Optional)
If further purification is required, the crude N-tosyl-D-alanine can be recrystallized. A suitable solvent system for recrystallization is an ethanol/water or methanol/water mixture. Dissolve the crude product in a minimal amount of hot alcohol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Characterization
The identity and purity of the synthesized N-tosyl-D-alanine should be confirmed by standard analytical techniques.
-
Melting Point: The literature melting point for N-tosyl-L-alanine is reported as 134-135 °C.[4] The enantiomer, N-tosyl-D-alanine, should have the same melting point.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the tosyl group (aromatic protons and the methyl group) and the alanine moiety (methine and methyl protons). In DMSO-d₆, expected chemical shifts (δ) are approximately: 1.20 (d, 3H), 2.40 (s, 3H), 3.85 (p, 1H), 7.41 (d, 2H), 7.75 (d, 2H), and a broad singlet for the carboxylic acid proton.[4]
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H bond, the C=O of the carboxylic acid, and the S=O stretches of the sulfonyl group.[4]
Safety Precautions
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Avoid contact with skin and eyes.
-
Toluene is a flammable and volatile organic solvent. Work in a fume hood and away from ignition sources.
-
Always wear appropriate PPE throughout the experimental procedure.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure D-alanine is fully dissolved before adding TsCl. Extend the reaction time. |
| Loss of product during work-up. | Ensure complete precipitation by adjusting the pH carefully. Avoid using excessive amounts of wash solvent. | |
| Oily Product | Incomplete acidification or presence of impurities. | Ensure the pH is ~1. Consider recrystallization for purification. |
| Impure Product (by NMR) | Presence of unreacted starting materials. | Improve the washing steps during the work-up. Recrystallize the product. |
References
-
PrepChem. (n.d.). Synthesis of N-tosyl-L-alanine. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-tosyl-L-alaninyl chloride. Retrieved from [Link]
-
Thota, V. N., Gervay-Hague, J., & Kulkarni, S. S. (2012). Synthesis of β-C-galactosyl d- and l-alanines. Organic & Biomolecular Chemistry, 10(40), 8132–8139. Available at: [Link]
-
Thota, V. N., Gervay-Hague, J., & Kulkarni, S. S. (2012). Synthesis of β-C-galactosyl D- and L-alanines. PubMed. Available at: [Link]
-
Synthesis of N-Alkyl Amino Acids. (n.d.). Retrieved from [Link]
-
Thota, V. N., Gervay-Hague, J., & Kulkarni, S. S. (2012). Synthesis of β-C-galactosyl d- and l-alanines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nagy, J., Gömöry, Á., Kálai, T., & Balog, M. (2008). A Novel Synthetic Approach to C-Glycosyl-D- and L-Alanines. Molecules, 13(12), 3169–3179. Available at: [Link]
-
Alker, A., Kudal, H., & Chauhan, V. S. (1989). Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. ChemInform. Available at: [Link]
-
China Sinoway. (2022, September 9). Application And Preparation Method Of D-alanine. Available at: [Link]
-
dl-ALANINE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Neuhaus, F. C., & Carpenter, C. V. (1990). Purification and characterization of the D-alanyl-D-alanine-adding enzyme from Escherichia coli. PubMed. Available at: [Link]
-
peptide nmr. (n.d.). Retrieved from [Link]
-
Asakura, K., & Koga, K. (2001). Racemic D,L-asparagine causes enantiomeric excess of other coexisting amino acids on recrystallization. Chemical Communications, (16), 1504–1505. Available at: [Link]
-
Zandri, T. J., Sam, S., & Johnson, E. J. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR Education. ChemRxiv. Available at: [Link]
-
Macmillan Group. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. Available at: [Link]
-
Reddit. (2024, June 12). Help with recrystallization for a tosylate. Retrieved from [Link]
-
Neuhaus, F. C. (1962). The Enzymatic Synthesis of d-Alanyl-d-alanine. Journal of Biological Chemistry, 237(3), 778–786. Available at: [Link]
-
Takano, Y., Chikaraishi, Y., Ogawa, N. O., & Ohkouchi, N. (2011). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. In Earth, Life, and Isotopes (pp. 387–399). Available at: [Link]
-
Takano, Y., Chikaraishi, Y., Ogawa, N. O., & Ohkouchi, N. (2009). Compound-specific nitrogen isotope analysis of D-alanine, L-alanine, and valine: application of diastereomer separation to delta15N and microbial peptidoglycan studies. Analytical and Bioanalytical Chemistry, 393(1), 309–317. Available at: [Link]
Sources
Application Note: Advanced HPLC and NMR Characterization Protocols for N-Tosyl-D-Alanine
Introduction & Rationale
N-Tosyl-D-alanine is a critical chiral building block extensively utilized in asymmetric synthesis, peptidomimetics, and the development of active pharmaceutical ingredients (APIs). The introduction of the p-toluenesulfonyl (tosyl) protecting group enhances the lipophilicity of the amino acid and provides a strong chromophore for UV detection. However, the tosylation process—often conducted under basic conditions—carries a well-documented risk of base-catalyzed racemization, potentially generating the undesired L-enantiomer[1]. Consequently, rigorous analytical characterization is paramount to validate both the structural integrity and the enantiomeric excess (%ee) of the synthesized batch.
This application note details a comprehensive, self-validating analytical system combining Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to ensure the absolute quality of N-tosyl-D-alanine.
Analytical Workflow
To achieve complete characterization, a dual-pronged approach is employed. NMR spectroscopy provides unambiguous structural confirmation and detects gross chemical impurities, while HPLC (both reversed-phase and chiral) quantifies chemical purity and enantiomeric fidelity.
Analytical workflow for the comprehensive characterization of N-tosyl-D-alanine.
NMR Spectroscopy: Structural Elucidation
Causality and Solvent Selection:
The structural verification of N-tosyl-D-alanine relies on the distinct electronic environments created by the sulfonamide linkage. The strong electron-withdrawing nature of the tosyl group significantly deshields the
Table 1: Expected NMR Chemical Shifts for N-Tosyl-D-Alanine (in DMSO-d6)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1H | 1.15 - 1.25 | Doublet (d) | 3H | Alanine -CH3 ( |
| 1H | 2.35 - 2.40 | Singlet (s) | 3H | Tosyl -CH3 |
| 1H | 3.75 - 3.85 | Multiplet (m) | 1H | Alanine -CH- ( |
| 1H | 7.35 - 7.40 | Doublet (d) | 2H | Tosyl Aromatic (meta to SO2) |
| 1H | 7.65 - 7.75 | Doublet (d) | 2H | Tosyl Aromatic (ortho to SO2) |
| 1H | 7.95 - 8.05 | Doublet (d) | 1H | Sulfonamide -NH- |
| 1H | 12.5 - 12.7 | Broad Singlet (br s) | 1H | Carboxylic Acid -COOH |
| 13C | 18.5 | Singlet | - | Alanine -CH3 |
| 13C | 21.0 | Singlet | - | Tosyl -CH3 |
| 13C | 51.5 | Singlet | - | Alanine -CH- |
| 13C | 126.5, 129.5, 138.0, 142.5 | Singlets | - | Tosyl Aromatic Carbons |
| 13C | 173.5 | Singlet | - | Carbonyl -COOH |
Step-by-Step NMR Protocol:
-
Sample Preparation: Accurately weigh 15-20 mg of the N-tosyl-D-alanine sample.
-
Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Ensure complete dissolution by gentle vortexing.
-
Acquisition (1H NMR): Acquire the spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the slowly relaxing aromatic and methyl protons.
-
Acquisition (13C NMR): Acquire with proton decoupling. Set D1 to 2-3 seconds and accumulate a minimum of 512 scans for an adequate signal-to-noise ratio.
-
Data Processing: Phase and baseline correct the spectra. Calibrate the chemical shift axis using the TMS peak (0.00 ppm) or the residual DMSO pentet (2.50 ppm for 1H, 39.5 ppm for 13C).
HPLC Characterization: Chemical and Enantiomeric Purity
Causality in Chromatographic Design: While underivatized amino acids often require specialized macrocyclic glycopeptide columns (e.g., teicoplanin-based CSPs) due to their zwitterionic nature, the N-tosyl derivative behaves differently. The tosyl group suppresses the basicity of the amine, rendering the molecule an acidic, hydrophobic compound.
For chemical purity , a standard C18 reversed-phase column is ideal. The hydrophobic tosyl group ensures strong retention, while its aromatic ring provides excellent UV absorbance at 225 nm and 254 nm, allowing for high-sensitivity detection of impurities like unreacted p-toluenesulfonyl chloride.
For enantiomeric purity , polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), are highly effective[2]. The chiral recognition mechanism relies on a "three-point interaction" model. The tosyl aromatic ring engages in
Three-point chiral recognition mechanism between N-tosyl-D-alanine and a polysaccharide CSP.
Table 2: Optimized HPLC Parameters
| Parameter | Reversed-Phase (Chemical Purity) | Chiral HPLC (Enantiomeric Purity) |
| Column | C18 (250 x 4.6 mm, 5 µm) | Amylose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile | Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Elution Mode | Gradient: 10% B to 90% B over 20 min | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 225 nm and 254 nm | UV at 225 nm |
| Column Temp | 30 °C | 25 °C (Ambient) |
| Sample Prep | 1 mg/mL in Initial Mobile Phase | 1 mg/mL in Mobile Phase (Hexane/IPA) |
Step-by-Step HPLC Protocol (Chiral Analysis):
-
Mobile Phase Preparation: Mix 800 mL of HPLC-grade Hexane with 200 mL of HPLC-grade Isopropanol. Add 1.0 mL of Trifluoroacetic acid (TFA). Crucial Step: The addition of 0.1% TFA is mandatory. Without an acidic modifier, the free carboxylic acid of N-tosyl-D-alanine will cause severe peak tailing and loss of resolution due to secondary interactions with residual silanols on the silica support.
-
System Equilibration: Purge the HPLC system and equilibrate the chiral column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (typically 30-45 minutes).
-
Sample Injection: Inject 10 µL of the prepared sample (1 mg/mL).
-
System Suitability (Self-Validation): Inject a racemic mixture of N-tosyl-D,L-alanine first. Verify that the resolution (
) between the L-enantiomer and D-enantiomer is 1.5 (baseline resolution). -
Quantification: Integrate the peaks. Calculate the enantiomeric excess (%ee) using the formula:
.
Conclusion
The characterization of N-tosyl-D-alanine requires a synergistic analytical approach. NMR spectroscopy in DMSO-d6 provides the necessary resolution to confirm the integrity of the sulfonamide linkage and the aliphatic backbone. Concurrently, the strategic use of normal-phase chiral HPLC with acidic modifiers ensures that any trace racemization—a common pitfall in amino acid derivatization—is accurately quantified. By adhering to these self-validating protocols, researchers can guarantee the quality of this essential chiral building block for downstream synthetic applications.
References
- Common side reactions in N-Tosyl-L-alanine Source: Benchchem URL
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers Source: Sigma-Aldrich URL
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL
Sources
Application Note: A Guide to the GC-MS Analysis of Amino Acid Derivatives
Abstract
This application note provides a comprehensive guide for the gas chromatography-mass spectrometry (GC-MS) analysis of amino acids. A critical evaluation of derivatization strategies is presented, with a focus on providing robust and validated protocols for researchers, scientists, and drug development professionals. While the derivatization of amino acids with tosyl chloride is explored from a theoretical standpoint, this guide will detail scientifically validated and widely adopted methods, such as silylation and two-step esterification/acylation, which offer superior volatility and thermal stability for GC-MS analysis. Detailed experimental protocols, recommended GC-MS parameters, and an in-depth discussion of the underlying chemical principles are provided to ensure reliable and reproducible results.
Introduction: The Necessity of Derivatization for GC-MS Analysis of Amino Acids
Amino acids, the fundamental building blocks of proteins, are polar, zwitterionic molecules with low volatility.[1][2][3][4] These inherent chemical properties make them unsuitable for direct analysis by gas chromatography (GC), which requires analytes to be volatile and thermally stable.[3][5] Therefore, a chemical modification process known as derivatization is an essential prerequisite for the successful GC-MS analysis of amino acids.[1][2][4] The primary goals of derivatization are to:
-
Increase Volatility: By replacing the polar functional groups (carboxyl and amino groups) with nonpolar moieties, the intermolecular forces are reduced, allowing the amino acid derivatives to be readily vaporized in the GC inlet.[2][4]
-
Enhance Thermal Stability: Derivatization protects the thermally labile functional groups, preventing their degradation at the high temperatures required for GC separation.[1]
-
Improve Chromatographic Resolution and Peak Shape: The resulting nonpolar derivatives exhibit better interaction with the GC column's stationary phase, leading to sharper, more symmetrical peaks and improved separation of individual amino acids.[2][6]
A Critical Evaluation of Tosylation as a Derivatization Strategy
The user's query regarding tosylated amino acid derivatives warrants a thorough scientific evaluation. Tosyl chloride (p-toluenesulfonyl chloride, TsCl) is a common reagent in organic synthesis, typically used to convert alcohols into good leaving groups or to protect amine functionalities.[7] The reaction involves the formation of a stable sulfonamide with the amino group and a sulfonate ester with the carboxyl group.
While theoretically possible to derivatize amino acids with tosyl chloride, this approach is not a standard or recommended practice for GC-MS analysis for several key reasons:
-
Significant Increase in Molecular Weight: The tosyl group (CH₃C₆H₄SO₂) has a molecular weight of 155.2 g/mol . Derivatization of both the amino and carboxyl groups would add a substantial mass to the amino acid molecule. This increased molecular weight can significantly reduce the volatility of the derivative, making it less suitable for GC analysis.
-
Potential for Thermal Instability: While tosyl groups are used as protecting groups, the resulting N-tosyl amino acid derivatives may not possess the required thermal stability for GC analysis, potentially leading to on-column degradation and inaccurate quantification.
-
Complex Fragmentation Patterns: The fragmentation of tosylated compounds in the mass spectrometer can be complex, as seen in the fragmentation of N,N-ditosyl-2-aminodiphenylamine.[8] This can make spectral interpretation and the selection of characteristic ions for quantification challenging.
Given these considerations, this application note will focus on well-established, reliable, and scientifically validated derivatization methods that are routinely and successfully employed for the GC-MS analysis of amino acids.
Recommended Derivatization Protocols for GC-MS Analysis of Amino Acids
The following sections provide detailed, step-by-step protocols for two of the most common and effective derivatization methods for amino acids: silylation and a two-step esterification followed by acylation.
Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Silylation is a widely used derivatization technique where active hydrogens in the amino acid are replaced by a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[9] MTBSTFA is a popular reagent that forms stable TBDMS derivatives, which are more resistant to hydrolysis than their TMS counterparts.[2]
3.1.1. Rationale for Silylation with MTBSTFA
-
Reaction with Multiple Functional Groups: MTBSTFA reacts with amino, carboxyl, and hydroxyl groups, allowing for the comprehensive derivatization of all proteinogenic amino acids in a single step.
-
Derivative Stability: The resulting TBDMS derivatives are significantly more stable and less sensitive to moisture compared to TMS derivatives formed with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
-
Characteristic Mass Spectra: TBDMS derivatives produce characteristic mass spectra with prominent [M-57] ions (loss of a tert-butyl group), which are useful for identification and quantification.
3.1.2. Experimental Protocol: Silylation
-
Sample Preparation: To a clean, dry 2 mL glass vial, add a known amount of the amino acid standard or the dried sample extract. Ensure the sample is completely dry, as moisture will interfere with the derivatization reaction.[9]
-
Reagent Addition: Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of a suitable solvent such as acetonitrile or pyridine.[10] Pyridine can act as a catalyst and aid in the dissolution of the amino acids.[10]
-
Reaction: Cap the vial tightly and heat at 70-100°C for 30-60 minutes.[11][12] The optimal temperature and time may vary depending on the specific amino acids being analyzed.[2]
-
Cooling and Analysis: Allow the vial to cool to room temperature before opening. The derivatized sample is now ready for GC-MS analysis.
Two-Step Derivatization: Esterification and Acylation
This method involves two sequential reactions: esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups.[13] This approach provides excellent derivatization efficiency and produces stable derivatives with good chromatographic properties.
3.2.1. Rationale for Two-Step Derivatization
-
Complete Derivatization: The two-step process ensures that both the acidic and basic functional groups are effectively derivatized, leading to highly volatile and stable products.
-
Versatility: A variety of reagents can be used for both steps, allowing for the optimization of the method for specific analytical needs. For example, using chiral derivatizing agents can enable the separation of amino acid enantiomers.[11]
-
Clean Reactions: These reactions generally proceed cleanly with minimal side products, simplifying sample cleanup and analysis.
3.2.2. Experimental Protocol: Two-Step Derivatization
Step 1: Esterification
-
Sample Preparation: Place the dried amino acid sample in a clean, dry 2 mL glass vial.
-
Reagent Addition: Add 1 mL of 3 N methanolic HCl.[6]
-
Reaction: Cap the vial and heat at 100°C for 30 minutes.[6]
-
Drying: After cooling, remove the cap and evaporate the solvent under a gentle stream of nitrogen. Gentle heating can be applied if necessary.[6]
Step 2: Acylation
-
Reagent Addition: To the dried residue from the esterification step, add 1 mL of a suitable solvent like methylene chloride and 100 µL of an acylating agent such as trifluoroacetic anhydride (TFAA) or acetic anhydride.[6]
-
Reaction: Cap the vial and heat at 60°C for 20 minutes.[6]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following table provides typical GC-MS parameters for the analysis of amino acid derivatives. These parameters should be considered as a starting point and may require optimization for specific applications and instrumentation.
| Parameter | Silylated Derivatives (TBDMS) | Esterified/Acylated Derivatives |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | Chirasil-L-Val (for chiral separations), or DB-5MS |
| Injector Temperature | 280°C | 250°C |
| Injection Mode | Splitless or Split (e.g., 1:20)[9] | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | Initial: 70-100°C, hold for 2 min; Ramp: 10°C/min to 280-310°C, hold for 5-10 min[9][10] | Initial: 100°C, hold for 2 min; Ramp: 4°C/min to 280°C, hold for 15 min[14] |
| MS Transfer Line | 280°C | 280°C |
| Ion Source Temp. | 230°C | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM) | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |
Visualization of Workflows and Reactions
General Workflow for GC-MS Analysis of Amino Acids
Caption: Overall workflow for the GC-MS analysis of amino acids.
Silylation of an Amino Acid with MTBSTFA
Caption: Silylation of an amino acid using MTBSTFA.
Two-Step Esterification and Acylation of an Amino Acid
Caption: Two-step derivatization of an amino acid.
Conclusion
The successful GC-MS analysis of amino acids is critically dependent on the selection of an appropriate derivatization strategy. While tosylation is a valuable tool in synthetic organic chemistry, it is not a recommended method for the routine GC-MS analysis of amino acids due to inherent limitations in volatility and potential for complex fragmentation. This application note has detailed two robust and widely accepted derivatization protocols: silylation with MTBSTFA and a two-step esterification/acylation. By following these validated procedures and utilizing the recommended GC-MS parameters, researchers can achieve reliable, reproducible, and accurate quantification of amino acids in a variety of sample matrices.
References
-
Jackson, G. (2014, August 12). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques. (URL: [Link])
-
GC-MS Sample Preparation - Organomation. (URL: [Link])
-
GC-MS Amino Acid Analysis - Mtoz Biolabs. (URL: [Link])
-
Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS - UC Davis Stable Isotope Facility. (2024, October 15). (URL: [Link])
-
Sample preparation GC-MS - SCION Instruments. (2025, April 29). (URL: [Link])
-
Hušek, P., Švagera, Z., & Tesařová, E. (2017). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. In Amino Acid Analysis (pp. 147-163). Springer, New York, NY. (URL: [Link])
-
Lee, S., et al. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Molecules, 30(15), 5789. (URL: [Link])
-
Barrow, M. P., et al. (2025, October 6). Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. Molbank, 2025(4), M1739. (URL: [Link])
-
GC-MS or HPLC for quantitative measurement of amino acids in feed samples? (2023, March 14). ResearchGate. (URL: [Link])
-
Jackson, G. P., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven. Bio Anal Tech, 1(1), 001. (URL: [Link])
-
Pätzold, R., & Brückner, H. (2005). Chiral separation of amino acids by gas chromatography. In Advances in Chromatography (Vol. 43, pp. 1-78). CRC Press. (URL: [Link])
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (URL: [Link])
-
Iacopini, P., et al. (2014). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Journal of Analytical Methods in Chemistry, 2014, 814285. (URL: [Link])
-
Pätzold, R., & Brückner, H. (2005). 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. (URL: [Link])
-
da Silva, M. R. O., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 918-924. (URL: [Link])
-
Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ? (2016, January 22). ResearchGate. (URL: [Link])
-
Jackson, G. P., et al. (2013). 13C analysis of amino acids in human hair using trimethylsilyl derivatives and gas chromatography/combustion/isotope ratio mass. Rapid Communications in Mass Spectrometry, 27(11), 1231-1238. (URL: [Link])
-
Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 7(2), 20. (URL: [Link])
-
El-Faham, A., et al. (2003). "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides. Protein and Peptide Letters, 10(5), 459-464. (URL: [Link])
-
Sobolevska, T. I., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science, 41(5), 1146-1155. (URL: [Link])
-
Amino acid C-tosylation? (2015, April 8). ResearchGate. (URL: [Link])
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 623-635. (URL: [Link])
-
Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS - UC Davis Stable Isotope Facility. (2021, August 11). (URL: [Link])
-
In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies - Gcms.cz. (URL: [Link])
-
Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. (2024, December 12). Journal of Mass Spectrometry. (URL: [Link])
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. (URL: [Link])
-
"One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides. (2003, September 19). PubMed. (URL: [Link])
-
Mass spectrometric studies on the fragmentation and structural characterization of aminoacyl derivatives of kanamycin A. (URL: [Link])
Sources
- 1. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts | MDPI [mdpi.com]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. mdpi.com [mdpi.com]
- 11. organomation.com [organomation.com]
- 12. Quantitation of Amino Acids in Human Hai | Enliven Archive [enlivenarchive.org]
- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 14. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Sensitivity Fluorescent Assay for D-Alanine and its Derivatives
I. Introduction: The Significance of D-Alanine Detection
D-alanine, a non-proteinogenic amino acid, is a critical component of the peptidoglycan layer in bacterial cell walls, making the enzymes in its metabolic pathway prime targets for novel antimicrobial drug development.[1][2] In mammals, D-alanine and other D-amino acids are emerging as important neuromodulators, acting as co-agonists at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[1][3] Consequently, the ability to accurately quantify D-alanine and its derivatives in various biological matrices is of paramount importance for research in microbiology, neurobiology, and pharmacology.[1]
Traditional methods for D-alanine detection can be complex and may lack the high sensitivity required for certain applications. This application note provides a detailed protocol for a robust and highly sensitive fluorescent enzyme assay for the quantification of D-alanine and its derivatives. The assay is based on a coupled-enzyme system that provides a significant amplification of the signal, allowing for the detection of D-alanine in the picomolar range.[4]
II. Assay Principle: A Coupled-Enzyme Cascade for Signal Amplification
This assay employs a two-enzyme cascade to generate a fluorescent signal directly proportional to the amount of D-alanine in the sample. The core of this system is the highly specific D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-alanine to pyruvate, ammonia, and hydrogen peroxide (H₂O₂).[3][5]
The hydrogen peroxide produced in the first reaction serves as a substrate for horseradish peroxidase (HRP). In the presence of H₂O₂, HRP catalyzes the oxidation of a non-fluorescent probe, such as Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), into the highly fluorescent product, resorufin.[5][6] The resulting fluorescence can be easily measured using a standard fluorescence microplate reader, providing a sensitive and quantitative readout of the initial D-alanine concentration.
The overall reaction scheme is as follows:
-
D-Alanine + O₂ + H₂O --(DAAO)--> Pyruvate + NH₃ + H₂O₂
-
H₂O₂ + Amplex® Red --(HRP)--> Resorufin (fluorescent)
This coupled-enzyme approach offers significant advantages, including high sensitivity and specificity, as the signal is enzymatically amplified.[7]
Diagram of the Coupled-Enzyme Assay Workflow
III. Materials and Reagents
A. Equipment
-
Fluorescence microplate reader with excitation at ~535 nm and emission at ~587 nm.
-
96-well black microplates with clear bottoms.
-
Standard laboratory pipettes and sterile, nuclease-free pipette tips.
-
Microcentrifuge.
-
Vortex mixer.
-
Incubator capable of maintaining 37°C.
B. Reagents
| Reagent | Supplier | Catalog # | Notes |
| D-Amino Acid Oxidase (from porcine kidney) | Sigma-Aldrich | DAAO-1RO | Store at -80°C. |
| Horseradish Peroxidase (HRP) | MilliporeSigma | P8375 | Store at -20°C. |
| Amplex® Red Reagent | Thermo Fisher Scientific | A12222 | Protect from light. Store at -20°C. |
| D-Alanine | Sigma-Aldrich | A7377 | For standard curve. Store at room temp. |
| Hydrogen Peroxide (H₂O₂) | Sigma-Aldrich | H1009 | For HRP activity control. Store at 4°C. |
| 10X Assay Buffer | Cell Biolabs, Inc. | 231001-T | Or prepare a 1X PBS solution, pH 7.4. |
| Nuclease-free water | Various | ||
| DMSO (anhydrous) | Sigma-Aldrich | D2650 | For dissolving Amplex® Red. |
IV. Experimental Protocols
A. Reagent Preparation
-
1X Assay Buffer: If using a 10X stock, dilute to 1X with nuclease-free water. For example, mix 1 mL of 10X Assay Buffer with 9 mL of nuclease-free water.
-
D-Alanine Standard (1 mM): Prepare a 1 mM stock solution of D-Alanine in 1X Assay Buffer. This will be used to generate a standard curve.
-
Amplex® Red Stock Solution (10 mM): Dissolve the contents of one vial of Amplex® Red in anhydrous DMSO to make a 10 mM stock solution. Store protected from light at -20°C.
-
HRP Stock Solution (10 U/mL): Prepare a 10 U/mL stock solution of HRP in 1X Assay Buffer.
-
DAAO Stock Solution (1 U/mL): Prepare a 1 U/mL stock solution of DAAO in 1X Assay Buffer.
B. Assay Procedure
This protocol is optimized for a 96-well plate format.
-
Prepare D-Alanine Standards: Create a serial dilution of the 1 mM D-Alanine stock solution in 1X Assay Buffer to generate standards ranging from 0 to 100 µM. A suggested dilution series is: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and 0 µM (blank).
-
Sample Preparation: Prepare your experimental samples in 1X Assay Buffer. If necessary, perform a dilution series to ensure the D-alanine concentration falls within the linear range of the standard curve.
-
Reaction Mix Preparation: Prepare a master reaction mix for the number of wells required. For each well, the reaction mix will contain:
-
50 µL of 1X Assay Buffer
-
0.2 µL of 10 mM Amplex® Red stock solution (final concentration: 20 µM)
-
1 µL of 10 U/mL HRP stock solution (final concentration: 0.1 U/mL)
-
2 µL of 1 U/mL DAAO stock solution (final concentration: 0.02 U/mL)
-
Note: Prepare a "No DAAO" control mix by omitting the DAAO enzyme to assess background fluorescence from the samples.
-
Assay Plate Setup Diagram
-
Plate Loading:
-
Add 50 µL of the D-Alanine standards to their designated wells.
-
Add 50 µL of your experimental samples to their designated wells.
-
To initiate the reaction, add 50 µL of the Reaction Mix to all standard and sample wells.
-
Add 50 µL of the "No DAAO" control mix to the corresponding sample control wells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically based on the enzyme activity in your samples.
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation at ~535 nm and emission at ~587 nm.
V. Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence of the blank (0 µM D-Alanine) from all standard and sample readings.
-
Standard Curve Generation: Plot the background-subtracted fluorescence values for the D-Alanine standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. An R² value > 0.98 is desirable.
-
Sample Concentration Calculation: Use the equation from the linear regression to calculate the concentration of D-alanine in your experimental samples.
-
D-Alanine Concentration (µM) = (Fluorescence_Sample - c) / m
-
Where:
-
Fluorescence_Sample is the background-subtracted fluorescence of your sample.
-
m is the slope of the standard curve.
-
c is the y-intercept of the standard curve.
-
-
-
Adjust for Dilution: If your samples were diluted, multiply the calculated concentration by the dilution factor to obtain the original concentration.
Expected Results
| D-Alanine (µM) | Average Fluorescence (RFU) | Standard Deviation |
| 0 | 150 | 15 |
| 3.125 | 850 | 45 |
| 6.25 | 1600 | 80 |
| 12.5 | 3100 | 150 |
| 25 | 6000 | 280 |
| 50 | 11500 | 550 |
| 100 | 22000 | 1100 |
Note: These are example data and will vary depending on the instrument and specific reagent lots.
VI. Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background Fluorescence | - Amplex® Red degradation due to light exposure. - Contamination of reagents with H₂O₂. - Autofluorescence of sample components. | - Always protect Amplex® Red from light. - Use fresh, high-quality reagents. - Run a "No DAAO" control for each sample to subtract its intrinsic fluorescence. |
| Low Signal or No Signal | - Inactive DAAO or HRP enzyme. - Incorrect buffer pH. - Presence of inhibitors in the sample. | - Check enzyme activity with positive controls (D-alanine for DAAO, H₂O₂ for HRP). - Ensure the assay buffer is at the optimal pH (around 7.4). - Dilute the sample or use a sample cleanup method like spin filtration. |
| Non-linear Standard Curve | - Substrate depletion at high D-alanine concentrations. - Inner filter effect at high resorufin concentrations. | - Reduce the incubation time or use a lower concentration range for the standard curve. - Dilute samples to fall within the linear range of the assay. |
VII. Conclusion
The fluorescent enzyme assay described in this application note provides a highly sensitive and reliable method for the quantification of D-alanine and its derivatives. The coupled-enzyme system allows for significant signal amplification, making it suitable for a wide range of research applications where the detection of low concentrations of D-amino acids is crucial. By following this detailed protocol and considering the troubleshooting guidelines, researchers can obtain accurate and reproducible results.
VIII. References
-
Blum, L. J. (2000). Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays. Analytical Biochemistry, 287(2), 197-204. [Link]
-
Pollegioni, L., Piubelli, L., & Molla, G. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 18. [Link]
-
ResearchGate. (n.d.). Amplex Red assay measures the production of resorufin, a fluorescent.... [Link]
-
Cell Biolabs, Inc. (n.d.). D-Amino Acid Assay Kit (Fluorometric). [Link]
-
Miyoshi, Y., Hamase, K., Tojo, Y., Mita, M., Konno, R., & Zaitsu, K. (2009). Determination of D-serine and D-alanine in the tissues and physiological fluids of mice with various D-amino-acid oxidase activities using two-dimensional high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B, 877(24), 2506-2512. [Link]
-
Oreate AI Blog. (2025). The Intriguing Mechanism of Horseradish Peroxidase. [Link]
-
Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - AU [thermofisher.com]
- 7. The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stereoselective Kinetic Profiling of Human Leukocyte Elastase (HLE) Using N-Tosyl-D-alanine as a Chiral Probe
Introduction & Mechanistic Rationale
Human Leukocyte Elastase (HLE) is a highly destructive serine protease secreted by neutrophils during the inflammatory response. Rapid detection of HLE activity is a clinical gold standard for diagnosing localized infections, such as urinary tract infections and chronic wound bioburden[1]. The canonical diagnostic substrate utilized in these assays is N-Tosyl-L-alanine 3-indoxyl ester, which provides a robust colorimetric readout upon cleavage[2].
However, in the context of chiral drug development and the refinement of diagnostic specificity, understanding the exact stereospecificity of the HLE active site is critical. Proteases are inherently stereoselective, heavily favoring L-amino acid substrates. The non-natural D-enantiomer, N-Tosyl-D-alanine , cannot achieve the required transition-state geometry for ester bond hydrolysis. Instead, it functions as a chiral probe and competitive inhibitor.
This application note details a self-validating kinetic protocol to measure the Michaelis-Menten kinetics of HLE using the L-enantiomer substrate, while simultaneously determining the competitive inhibition constant (
Principles of the Self-Validating Assay
This protocol employs a continuous, coupled colorimetric assay designed with internal validation controls to rule out auto-hydrolysis and non-specific binding:
-
Primary Hydrolysis: HLE stereoselectively cleaves the ester bond of N-Tosyl-L-alanine 3-indoxyl ester, liberating free indoxyl.
-
Signal Generation (Coupling): The free indoxyl immediately undergoes a diazonium coupling reaction with a reagent such as Fast Blue RR (or 2-methoxy-4-morpholinobenzenediazonium chloride) to form a stable, violet azo dye that absorbs strongly at 540 nm[1].
-
Competitive Inhibition: N-Tosyl-D-alanine is titrated into the system. Because it structurally mimics the substrate but resists cleavage, it reversibly occupies the active site, reducing the initial velocity (
) of dye formation.
Fig 1: Stereoselective competitive inhibition of HLE by N-Tosyl-D-alanine in a coupled assay.
Materials and Reagents
-
Enzyme: Purified Human Leukocyte Elastase (HLE), reconstituted to 100 nM in assay buffer.
-
Active Substrate: N-Tosyl-L-alanine 3-indoxyl ester (50 mM stock in anhydrous DMSO).
-
Chiral Inhibitor: N-Tosyl-D-alanine (50 mM stock in anhydrous DMSO).
-
Coupling Agent: Fast Blue RR Salt (10 mM prepared freshly in assay buffer, protected from light).
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, supplemented with 0.1% (v/v) Triton X-100. Causality Note: Triton X-100 is critical; it prevents the highly hydrophobic indoxyl intermediate from precipitating and stops HLE from adsorbing to the microplate walls.
Step-by-Step Experimental Protocol
Phase 1: Preparation of the Microplate (96-Well Format)
-
Designate Controls: Assign wells for the Blank (Buffer + Substrate + Diazonium, no enzyme) to measure auto-hydrolysis, and the Uninhibited Control (Buffer + Substrate + Diazonium + Enzyme) to establish baseline
. -
Inhibitor Titration: Prepare a serial dilution of N-Tosyl-D-alanine in assay buffer to achieve final well concentrations of 0
M, 50 M, 150 M, and 450 M. -
Substrate Matrix: For each inhibitor concentration, prepare four substrate concentrations: 25
M, 50 M, 100 M, and 200 M. Ensure the final DMSO concentration remains constant ( ) across all wells to prevent solvent-induced enzyme denaturation.
Phase 2: Kinetic Assay Execution
-
To each well, add 150
L of Assay Buffer containing the specific concentration of N-Tosyl-D-alanine. -
Add 20
L of the 10 mM Fast Blue RR salt solution to all wells. -
Add 10
L of the N-Tosyl-L-alanine 3-indoxyl ester substrate (at 20X the desired final concentration). -
Initiation: Rapidly add 20
L of the 100 nM HLE stock (final concentration = 10 nM) to initiate the reaction. -
Measurement: Immediately place the plate in a microplate reader. Read absorbance continuously at 540 nm every 30 seconds for 15 minutes at 25°C.
Phase 3: Data Analysis & Determination
-
Extract the linear portion of the progress curve (typically the first 3-5 minutes) to calculate the initial velocity (
) in . -
Subtract the Blank well rate from all corresponding experimental wells to correct for background auto-hydrolysis.
-
Plot the data using a Lineweaver-Burk plot (
vs. ). -
Calculate the apparent Michaelis constant (
) for each inhibitor concentration. The true of N-Tosyl-D-alanine is derived from the slope of the competitive inhibition equation:
Quantitative Data Presentation
The following table summarizes the expected kinetic shifts when N-Tosyl-D-alanine successfully acts as a competitive inhibitor against HLE. Notice that as the inhibitor concentration
| [N-Tosyl-D-alanine] ( | Substrate | Calculated | Inhibition Type | |
| 0 (Baseline) | 45.2 | 0.185 | N/A | N/A |
| 50 | 72.5 | 0.183 | ~82.5 | Competitive |
| 150 | 128.4 | 0.186 | ~81.2 | Competitive |
| 450 | 290.1 | 0.184 | ~83.0 | Competitive |
Data Interpretation: The consistent
References
1.[2] Understanding the Role of N-Tosyl-L-alanine 3-indoxyl Ester in Biochemical Research. NINGBO INNO PHARMCHEM CO., LTD. Available at: 2.[1] A novel screening method for pediatric urinary tract infection using ordinary diapers. Scientific Reports / ResearchGate. Available at: 3. Method for end pointing enzyme detection methods - EP 0810290 A2. European Patent Office. Available at:
Sources
Troubleshooting & Optimization
Technical Support Center: N-Tosyl-D-Alanine Synthesis & Yield Optimization
Welcome to the Technical Support Center for amino acid derivatization. The synthesis of N-tosyl-D-alanine via the Schotten-Baumann reaction is a foundational procedure in peptide synthesis and chiral resolution[1]. However, researchers frequently encounter depressed yields due to competing side reactions, poor phase transfer, or improper isolation techniques.
This guide is engineered for drug development professionals and synthetic chemists, providing mechanistic troubleshooting, quantitative optimization strategies, and a self-validating protocol to consistently achieve >85% yields.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why is my yield of N-tosyl-D-alanine consistently below 50% despite using an excess of p-toluenesulfonyl chloride (TsCl)?
The Causality: The Schotten-Baumann reaction operates in an aqueous alkaline environment[2][3]. While the base is necessary to deprotonate the D-alanine amine, the hydroxide ions (
Q2: How do I prevent the protonation of D-alanine without causing base-catalyzed racemization?
The Causality: For the amidation to occur, the
Q3: My reaction shows complete consumption of the starting material on TLC, but I lose product during the workup. What is the correct isolation strategy? The Causality: N-tosyl amino acids are highly soluble in alkaline water because they exist as sodium carboxylate salts[1]. Organic extraction at this stage will only remove unreacted TsCl and organic impurities; the product will remain in the aqueous waste. The Fix: The aqueous layer must be aggressively acidified to protonate the carboxylate moiety. Cool the aqueous phase to 0 °C and slowly add 6N HCl until the pH reaches 1.0–2.0[1]. At this pH, N-tosyl-D-alanine becomes highly lipophilic and will either precipitate as a white crystalline solid or can be quantitatively extracted into an organic solvent like ethyl acetate or methyl isobutyl ketone[1].
Part 2: Quantitative Yield Optimization Matrix
To transition from a standard baseline yield (~45%) to an optimized yield (>85%), adjust the following physical and chemical parameters based on the mechanistic rationale provided.
| Parameter | Standard Condition | Optimized Condition | Yield Impact | Mechanistic Rationale |
| Temperature | Room Temp (20 °C) | 0–5 °C | +15% to +20% | Suppresses the competing hydrolysis of TsCl to TsOH and prevents |
| Solvent System | Water (Biphasic solid) | Water / THF (1:1 v/v) | +20% to +25% | Solubilizes TsCl, preventing diffusion-limited kinetics and maximizing amine-electrophile collisions[1]. |
| Base Strategy | 1.0 eq NaOH upfront | 2.5 eq NaOH (Portionwise) | +10% to +15% | Neutralizes the HCl byproduct continuously, keeping the amine nucleophilic without spiking the pH[3]. |
| Workup pH | pH 4.0–5.0 | pH 1.0–2.0 (with 6N HCl) | +15% to +20% | Ensures 100% protonation of the carboxylate group, forcing the product out of the aqueous phase[1]. |
Part 3: Validated Step-by-Step Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Amine Activation (Salt Formation)
-
Suspend 10.0 mmol (0.89 g) of D-alanine in 5 mL of water in a round-bottom flask.
-
Add 11.0 mmol (11 mL of 1M solution) of aqueous NaOH. Stir for 10 minutes.
-
Self-Validation Checkpoint: The solution must become completely transparent. A cloudy solution indicates incomplete formation of the sodium salt.
Step 2: Electrophile Addition
-
Cool the aqueous D-alanine solution to 0–5 °C using an ice-water bath.
-
Dissolve 12.0 mmol (2.29 g) of p-toluenesulfonyl chloride (TsCl) in 5 mL of anhydrous THF.
-
Equip an addition funnel and add the TsCl/THF solution dropwise over 30 minutes under vigorous magnetic stirring.
-
Concurrently, add another 12.0 mmol (12 mL of 1M solution) of NaOH dropwise to maintain the pH[1][7].
-
Self-Validation Checkpoint: Monitor the pH using indicator paper. It must remain between 9.5 and 10.5. If it drops, pause the TsCl addition and add base.
Step 3: Reaction Maturation
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: The reaction is complete when the pungent, acrid smell of unreacted TsCl dissipates[8]. Alternatively, a ninhydrin-stained TLC plate should show the complete disappearance of the primary amine spot.
Step 4: Acidification and Isolation
-
Transfer the mixture back to an ice bath and cool to 0 °C.
-
Slowly add 6N HCl dropwise under continuous stirring until the pH reaches 1.0–2.0[1].
-
Self-Validation Checkpoint: A thick white precipitate of N-tosyl-D-alanine should rapidly crash out of the solution[1].
Step 5: Extraction and Purification
-
Extract the acidified aqueous mixture with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated brine (15 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Recrystallize the crude solid from a minimal amount of hot ethyl acetate layered with hexanes to yield pure N-tosyl-D-alanine.
Part 4: Process & Mechanistic Visualizations
Optimized Reaction Workflow
The following diagram illustrates the critical path for the optimized Schotten-Baumann protocol, highlighting the necessary environmental controls at each stage.
Caption: Optimized Schotten-Baumann workflow for N-tosyl-D-alanine synthesis.
Mechanistic Pathways & Competing Side Reactions
Understanding the chemical logic is key to troubleshooting. This diagram maps the desired nucleophilic attack against the competing failure states (hydrolysis, protonation, and racemization).
Caption: Mechanistic pathways and competing side reactions in amino acid N-tosylation.
References
-
Grokipedia. "Schotten–Baumann reaction." Grokipedia. Available at: [Link]
- Google Patents. "EP0710652B1 - Process for preparing optically active piperazine derivatives and intermediates for preparation." Google Patents.
-
Chemistry Notes. "Schotten Baumann Reaction: Introduction, mechanism, procedure." Chemistry Notes. Available at: [Link]
-
Wikidot. "Schotten-Baumann Reaction - Lokey Lab Protocols." Wikidot. Available at: [Link]
- Google Patents. "EP0941104A1 - Peptide synthesis with sulfonyl protecting groups." Google Patents.
Sources
- 1. EP0710652B1 - Process for preparing optically active piperazine derivatives and intermediates for preparation - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 8. chemistnotes.com [chemistnotes.com]
Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of D-alanine
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the sulfonylation of D-alanine, a critical transformation in synthetic and medicinal chemistry. As your Senior Application Scientist, I have structured this center to move beyond simple protocols, focusing instead on the underlying chemical principles to empower you to make informed decisions during your experiments. Here, you will find direct answers to common challenges and conceptual questions, ensuring your synthesis is both efficient and successful.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during the experimental process. Each answer provides a diagnosis of the potential cause and a clear, actionable solution.
Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?
A low or zero yield is one of the most common issues, often stemming from reagent quality, reaction conditions, or workup procedures.
-
Degraded Sulfonylating Agent : Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them into the corresponding and unreactive sulfonic acids.[1] Before starting, always use a freshly opened bottle of the sulfonyl chloride or purify older reagents. You can run a quick control reaction with a simple amine like aniline to verify the reagent's activity.[1]
-
Insufficiently Basic Conditions : The sulfonylation reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[1] If the base is too weak or used in a substoichiometric amount, the reaction mixture will become acidic, protonating the free amine of D-alanine and rendering it non-nucleophilic. Ensure you are using at least one, and preferably 1.5-2.0, equivalents of a suitable base like triethylamine (Et₃N) or pyridine.[1][2]
-
Low Reaction Temperature : While starting the reaction at a low temperature (0 °C) is crucial to control the initial exotherm, some reactions may lack the necessary activation energy to proceed to completion at that temperature.[1] After the initial addition of the sulfonyl chloride, allow the reaction to slowly warm to room temperature and stir for several hours.[1]
-
Product Solubility Issues During Workup : The resulting N-sulfonyl-D-alanine product contains both a nonpolar sulfonyl group and a polar carboxylic acid, giving it amphiphilic properties. It may be partially soluble in the aqueous layer during extraction.[1] To minimize this loss, saturate the aqueous layer with sodium chloride (brine) before extraction. This increases the polarity of the aqueous phase, forcing your product into the organic layer.[1]
Q2: My TLC/LC-MS analysis shows multiple products. How can I improve selectivity?
The formation of byproducts is typically due to over-reaction or reactions at other functional groups.
-
Disulfonylation : Primary amines, like the one in D-alanine, can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product, especially if the initially formed sulfonamide is deprotonated by excess base.[1] To prevent this, use a controlled amount of the sulfonylating agent (1.0 to 1.1 equivalents) and add it slowly to the reaction mixture at 0 °C. This maintains a low instantaneous concentration of the electrophile, favoring mono-sulfonylation.[1]
-
Reaction at the Carboxyl Group : While the amine is a much stronger nucleophile, under certain conditions, the carboxylate anion can potentially react to form a mixed anhydride. A more common issue during activation of the final product (e.g., for peptide coupling) is the formation of an oxazolone. For the initial sulfonylation, performing the reaction in an alkaline aqueous solution (Schotten-Baumann conditions) deprotonates the carboxylic acid, making it a carboxylate which is generally a poor nucleophile.[3] If side reactions at the carboxyl group are suspected, consider protecting it as a methyl or benzyl ester prior to sulfonylation.[4][5]
Q3: The reaction starts but seems to stall, with starting material still present after 24 hours. What should I do?
A stalled reaction indicates that the conditions are no longer favorable for the reaction to proceed.
-
Check Reagent Stoichiometry : Double-check your initial calculations to ensure the sulfonyl chloride was not the limiting reagent.
-
Increase Temperature : As mentioned previously, a lack of thermal energy can slow or stop a reaction. After confirming that the reaction has stalled at room temperature via TLC, you can gently heat the mixture (e.g., to 40 °C) while monitoring for any decomposition.[1]
-
Add a Catalyst : In some cases, adding a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, especially if sterically hindered reagents are involved.[1]
Section 2: Frequently Asked Questions (FAQs)
This section provides expert insights into the foundational aspects of planning your sulfonylation reaction.
Q1: How do I select the most appropriate sulfonylating agent for D-alanine?
The choice depends on the ultimate goal of your synthesis.
-
For Stable Sulfonamides : p-Toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are the most common choices.[2] They are cost-effective and produce highly stable sulfonamides that are robust and often crystalline, which can aid in purification.[6] The resulting "tosyl" or "mesyl" groups are generally considered permanent fixtures in the final molecule.[7]
-
As a Protecting Group : If the sulfonyl group is intended to be a temporary protecting group for the amine, agents like 2-nitrobenzenesulfonyl chloride (Ns-Cl) are superior.[6] The resulting nosylamide can be cleaved under much milder, nucleophilic conditions (e.g., with a thiol and base), which is advantageous in multi-step synthesis where harsh deprotection conditions are not tolerated.[6]
-
For Fluorescence Labeling : Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is used to create highly fluorescent sulfonamide adducts.[8] This is not for preparative synthesis but is a powerful analytical tool for quantifying amino acids via HPLC or for biophysical studies.[8][9]
Q2: What is the optimal base and solvent system?
The ideal system solubilizes your reactants and effectively neutralizes the acid byproduct without causing side reactions.
-
Bases :
-
Pyridine : Often used as both a solvent and a base. It can also act as a nucleophilic catalyst, but be aware that at high temperatures, it can lead to undesired side reactions.[1][10]
-
Triethylamine (Et₃N) : A non-nucleophilic, sterically hindered base that is excellent for scavenging HCl without competing as a nucleophile.[1] It is a very common and reliable choice.
-
Inorganic Bases (NaOH, K₂CO₃) : These are typically used in aqueous or biphasic systems (e.g., water/toluene), known as Schotten-Baumann conditions.[3] This is particularly useful when starting directly with D-alanine, which is highly soluble in aqueous base.
-
-
Solvents :
-
Aprotic Solvents : Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are excellent choices when using organic bases like Et₃N.[1][2] They are inert and do not compete in the reaction.
-
Aqueous/Organic Mixtures : As mentioned, this is a practical approach for the free amino acid. The D-alanine dissolves in the aqueous base, and the sulfonyl chloride is dissolved in an immiscible organic solvent like diethyl ether or toluene.[3] The reaction then occurs at the interface.
-
Q3: Are protecting groups necessary for the carboxylic acid moiety of D-alanine during sulfonylation?
Generally, no. The amine group is significantly more nucleophilic than the corresponding carboxylate anion, especially under the neutral or basic conditions used for sulfonylation. Direct sulfonylation of unprotected D-alanine is a standard and high-yielding procedure.[3][11] Protection is typically only considered if you are using reagents that could strongly activate the carboxylic acid (e.g., carbodiimides) simultaneously or if you observe specific side products related to this group.
Q4: What are the best methods for monitoring the reaction's progress?
-
Thin-Layer Chromatography (TLC) : This is the quickest and most common method. Spot the reaction mixture against a spot of your starting D-alanine. The reaction is complete when the D-alanine spot has been completely consumed.[1] D-alanine itself may not be very UV-active, so staining the TLC plate with a ninhydrin solution (which turns purple/blue in the presence of primary amines) is a highly effective visualization method. The sulfonamide product will not react with ninhydrin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : For more precise monitoring, a small aliquot of the reaction can be quenched and injected into an LC-MS to track the disappearance of the starting material mass and the appearance of the product mass.
Section 3: Protocols & Data
General Experimental Protocol for N-Tosylation of D-alanine
This protocol describes a common procedure for the synthesis of N-Tosyl-D-alanine using Schotten-Baumann conditions.[3]
Materials:
-
D-Alanine (1.0 equiv.)
-
Sodium hydroxide (NaOH, 2.0 equiv.)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 equiv.)
-
Toluene or Diethyl Ether
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice Bath, Magnetic Stirrer, Separatory Funnel
Procedure:
-
Dissolution : In a round-bottom flask, dissolve D-alanine (1.0 equiv.) in a 1 M aqueous solution of NaOH (2.0 equiv.). Cool the flask in an ice bath to 0-5 °C with magnetic stirring.[3]
-
Reagent Addition : Dissolve p-toluenesulfonyl chloride (1.1 equiv.) in toluene. Add this solution dropwise to the cold, stirring aqueous solution of D-alanine over 20-30 minutes.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 3-5 hours, or until TLC analysis (using a ninhydrin stain) shows the absence of starting material.[3]
-
Workup : Transfer the reaction mixture to a separatory funnel. Wash the organic layer once with a small amount of dilute NaOH solution, then discard the organic layer (which contains unreacted TsCl).
-
Acidification : Cool the aqueous layer in an ice bath and acidify it slowly with concentrated HCl until the pH is approximately 1-2. A white precipitate of N-Tosyl-D-alanine should form.[3]
-
Isolation : Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Purification : Dry the solid under a high vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., water or ethanol-water) if necessary.
Table 1: Typical Reaction Conditions for Sulfonylation of Amines
| Sulfonylating Agent | Base | Solvent | Temperature | Typical Time | Key Features |
| p-Toluenesulfonyl Chloride (TsCl) | Et₃N or Pyridine | DCM, THF | 0 °C to RT | 2-12 h | Forms robust, stable tosylamides.[1][2] |
| Methanesulfonyl Chloride (MsCl) | Et₃N | DCM, THF | 0 °C to RT | 1-6 h | Less sterically hindered than TsCl; forms stable mesylamides.[6] |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | Pyridine or Et₃N | DCM | 0 °C to RT | 2-8 h | Product is a protected amine; cleavable under mild conditions.[6] |
| Dansyl Chloride | NaHCO₃/Na₂CO₃ buffer | Acetone/Water | 30-60 °C | 1-2 h | Used for creating fluorescent derivatives for analysis.[8] |
Section 4: Visualizations
Experimental Workflow Diagram
The following diagram illustrates the standard sequence of operations for the successful sulfonylation of D-alanine.
Caption: General experimental workflow for the sulfonylation of D-alanine.
Reaction Mechanism and Side Reactions
This diagram outlines the primary reaction pathway and common competitive side reactions.
Caption: Mechanism of sulfonylation and common side reactions.
References
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]
-
ChemRxiv. (n.d.). Pd-Catalyzed Picolinamide-Directed C(sp2)-H Sulfonylation of Amino Acids/Peptides with Sodium Sulfinates. Available at: [Link]
-
Cardinal Scholar. (n.d.). The Development of Amino Acid Sulfinate Salts as Tools for Peptide Modification. Available at: [Link]
-
National Institutes of Health. (2017, September 13). Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of N-tosyl-L-alaninyl chloride. Available at: [Link]
-
PubMed. (n.d.). Specific sulfonation of tyrosine, tryptophan and hydroxy-amino acids in peptides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Available at: [Link]
-
Science.gov. (n.d.). dansyl derived amino: Topics. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of β-C-galactosyl d- and l-alanines. Available at: [Link]
-
ACS Publications. (2022, May 26). Hydrosulfonylation of Alkenes with Sulfonyl Imines via Ir/Cu Dual Photoredox Catalysis. Available at: [Link]
-
Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Available at: [Link]
-
ScienceDirect. (n.d.). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. Available at: [Link]
-
Wiley Online Library. (n.d.). 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine. Available at: [Link]
-
SpringerLink. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]
-
ResearchGate. (2015, April 8). Amino acid C-tosylation?. Available at: [Link]
-
National Institutes of Health. (n.d.). Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. Available at: [Link]
- Google Patents. (n.d.). Optical resolution of dl-alanine.
-
ResearchGate. (2025, October 23). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Available at: [Link]
-
MDPI. (2020, June 27). Biosensors for D-Amino Acids: Detection Methods and Applications. Available at: [Link]
-
National Institutes of Health. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
National Institutes of Health. (2025, May 13). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. Available at: [Link]
- Google Patents. (2017). Method for quantitative detection of beta-alanine and application thereof.
-
National Institutes of Health. (n.d.). Purification of D-alanine carboxypeptidase from Escherichia coli B on a penicillin-Sepharose column. Available at: [Link]
-
Pharmaceutical Chemistry Journal. (n.d.). β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. Available at: [Link] கெமist.com/article/spectrophotometric-determination-of-%CE%B2-alanine-in-reaction-with-sodium-salt-of-1-2-naphthoquinone-4-sulfonic-acid/
-
PubMed. (n.d.). Purification of D-alanine carboxypeptidase from Escherichia coli B on a penicillin-Sepharose column. Available at: [Link]
-
National Institutes of Health. (2025, June 12). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
ResearchGate. (2026, February 23). Revised mechanism of D-alanine incorporation into cell wall polymers in Gram-positive bacteria. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dansyl derived amino: Topics by Science.gov [science.gov]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in D-alanine tosylation
A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing Side Products
Welcome to the Technical Support Center for D-alanine tosylation. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during the N-tosylation of D-alanine, focusing on the identification and minimization of side products to ensure the synthesis of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of D-alanine tosylation in drug development?
A: D-alanine is a crucial component in various biologically active molecules, including bacterial cell walls. The tosylation of D-alanine to form N-tosyl-D-alanine is a common step in synthetic organic chemistry to protect the amino group. This protection prevents unwanted side reactions during subsequent synthetic steps in the development of novel therapeutics, such as antibiotics and enzyme inhibitors.[][2][3]
Q2: What is the most common method for the N-tosylation of D-alanine?
A: The most widely used method is the Schotten-Baumann reaction.[4][5][6] This involves reacting D-alanine with p-toluenesulfonyl chloride (TsCl) in an alkaline aqueous solution, typically using a base like sodium hydroxide.[4][5][6]
Q3: What are the primary side products I should be aware of during D-alanine tosylation?
A: The main side products include:
-
p-Toluenesulfonic acid: Formed from the hydrolysis of tosyl chloride.
-
Di-tosylated D-alanine: Reaction of tosyl chloride with both the amino and carboxyl groups.
-
Mixed anhydride of D-alanine and p-toluenesulfonic acid: A potential intermediate that can lead to other byproducts.
-
L-alanine derivatives: Resulting from the racemization of D-alanine under basic conditions.[7][8][9]
Q4: How can I monitor the progress of the reaction and the formation of impurities?
A: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[10][11][12] Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring. For detailed structural confirmation of the product and impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[13][14][15][16]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during D-alanine tosylation.
Issue 1: Low Yield of N-Tosyl-D-Alanine
Symptoms:
-
A significant amount of unreacted D-alanine is observed in the final product mixture.
-
The isolated yield of the desired product is consistently below expectations.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Tosyl Chloride | Tosyl chloride readily reacts with water, especially under basic conditions, to form inactive p-toluenesulfonic acid. | Use fresh, high-purity tosyl chloride. Minimize exposure of TsCl to moisture. Add TsCl to the reaction mixture at a controlled rate to favor the reaction with D-alanine over hydrolysis. |
| Inadequate pH Control | The reaction requires a basic environment to deprotonate the amino group of D-alanine, making it nucleophilic. If the pH is too low, the reaction rate will be slow. | Maintain the pH of the reaction mixture in the optimal range (typically pH 9-11) by the controlled addition of a base like sodium hydroxide. Monitor the pH throughout the reaction. |
| Insufficient Reagent Stoichiometry | Using a substoichiometric amount of tosyl chloride will result in incomplete conversion of D-alanine. | Use a slight excess (1.1 to 1.5 equivalents) of tosyl chloride to drive the reaction to completion. |
Issue 2: Presence of Multiple Impurities in the Final Product
Symptoms:
-
HPLC analysis shows multiple peaks in addition to the product and starting material.
-
NMR spectrum of the crude product is complex and difficult to interpret.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Di-tosylation | At higher concentrations of tosyl chloride and prolonged reaction times, the carboxylate group of D-alanine can also react to form a di-tosylated product. | Use a controlled stoichiometry of tosyl chloride (around 1.1 equivalents). Monitor the reaction progress closely and stop it once the starting material is consumed. |
| Mixed Anhydride Formation | The carboxylate of D-alanine can react with tosyl chloride or p-toluenesulfonic acid (from hydrolysis) to form a mixed anhydride. This intermediate can then react further to produce various byproducts. | Maintain a low reaction temperature (0-5 °C) to minimize the formation of the mixed anhydride. Ensure efficient stirring to promote the desired N-tosylation. |
Issue 3: Loss of Stereochemical Purity (Racemization)
Symptoms:
-
Chiral HPLC analysis reveals the presence of the undesired N-tosyl-L-alanine enantiomer.
-
The optical rotation of the final product is lower than the expected value for the pure D-enantiomer.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Basic Reaction Conditions | The α-proton of the amino acid is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in racemization.[7][8][9] | Maintain the lowest effective pH for the reaction. Avoid excessively strong bases or high concentrations of base. Keep the reaction temperature low, as higher temperatures accelerate racemization. |
| Prolonged Reaction Time | The longer the D-alanine is exposed to basic conditions, the greater the extent of racemization. | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: Standard N-Tosylation of D-Alanine
-
Dissolve D-alanine (1.0 equivalent) in a 1 M sodium hydroxide solution to achieve a pH of approximately 10.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of a water-miscible organic solvent like acetone or THF.
-
Add the tosyl chloride solution dropwise to the D-alanine solution over 30-60 minutes, maintaining the temperature below 5 °C and the pH between 9 and 10 by the concurrent addition of 1 M NaOH.
-
After the addition is complete, continue stirring at 0-5 °C for 2-4 hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, acidify the mixture to pH 2 with cold 1 M HCl to precipitate the N-tosyl-D-alanine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Chiral HPLC Analysis of N-Tosyl-D-Alanine
-
Column: A chiral stationary phase (CSP) column, such as a crown-ether based column (e.g., ChiroSil®) is recommended for the separation of D- and L-amino acid enantiomers.[17]
-
Mobile Phase: A typical mobile phase would be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., perchloric acid solution). A representative mobile phase could be 84% MeOH/16% H₂O with 5 mM HClO₄.[17]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Expected Elution: Under these conditions, the D- and L-enantiomers should be well-resolved.
Visualizing the Chemistry
Reaction Mechanism and Side Reactions
Caption: A logical workflow for troubleshooting common issues in D-alanine tosylation.
References
-
Nitta, Y., & Arakawa, Y. (1983). Reaction of Carboxylic Acid Esters with p-Toluenesulfonic Acid. Chemical and Pharmaceutical Bulletin, 31(4), 1385-1388. [Link]
-
L-SPHERE. (2026, February 10). Side Chain Protection in Peptide Synthesis. [Link]
-
Bada, J. L. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 96-104. [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 2103, 111–128. [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439-2504. [Link]
-
Sivakua, T., & Smith, D. K. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12061. [Link]
-
Semantic Scholar. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. [Link]
-
ResearchGate. (2025, August 7). An Investigation on Practical Synthesis of Carboxylic Acid Derivatives Using p-Toluenesulfonyl Chloride. [Link]
-
Al-Ghamdi, K. M. (2007). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 487–493. [Link]
-
Bada, J. L. (2023, May 5). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 37(2), 110-117. [Link]
-
Williams, A., & Smith, G. G. (1975). The Amino Acid Racemization Dating Method. Acts & Facts, 4(5). [Link]
-
Wikipedia. (n.d.). p-Toluenesulfonic acid. Retrieved March 7, 2026, from [Link]
-
Bentham Science Publishers. (2017). An Investigation on Practical Synthesis of Carboxylic Acid Derivatives Using p-Toluenesulfonyl Chloride. [Link]
-
MtoZ Biolabs. (n.d.). Amino Acid Analysis Using HPLC. Retrieved March 7, 2026, from [Link]
-
Wikidoc. (2012, September 6). Schotten-Baumann reaction. [Link]
-
LS College. (2020, August 1). Schotten–Baumann reaction. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved March 7, 2026, from [Link]
-
Regis Technologies. (2020, November 12). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
- Google Patents. (n.d.).
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. 2(2), 372-380. [Link]
-
Takano, Y., et al. (2011). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. In: Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. [Link]
-
Ishizu, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(3), 856. [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
MDPI. (2024, December 12). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved March 7, 2026, from [Link]
-
Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2015, April 8). Amino acid C-tosylation?[Link]
-
SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. [Link]
-
Bergmeier, S. C. (2000). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 5(3), 411-426. [Link]
-
de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Magnetic resonance in medicine, 71(6), 1951–1966. [Link]
-
Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Khan Academy. (2020, April 20). Amino Acid Synthesis by Leverage the Gabriel Synthesis. YouTube. [Link]
-
Fieser, L. F., & Fieser, M. (1967). The tosylation of alcohols. The Journal of Organic Chemistry, 32(5), 1623-1627. [Link]
Sources
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. US9187407B2 - Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. creation.com [creation.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino Acid Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. scispace.com [scispace.com]
- 16. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Prevention of Racemization in the Synthesis of N-tosyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for a critical challenge in synthetic chemistry: preventing the loss of stereochemical integrity during the synthesis of N-tosyl-D-alanine. As Senior Application Scientists, we understand that maintaining enantiopurity is paramount for the efficacy and safety of pharmaceutical compounds. This resource combines established chemical principles with field-proven insights to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the synthesis of N-tosyl-D-alanine?
A1: Racemization is the process that converts an optically active compound, containing a single enantiomer (like D-alanine), into a mixture of equal parts of both enantiomers (D- and L-alanine), rendering it optically inactive.[1] In the context of N-tosyl-D-alanine synthesis, this is a significant issue because the biological activity of many drug candidates is dependent on a specific stereochemistry. The presence of the undesired L-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.
The core of the problem lies in the acidity of the α-hydrogen on the chiral carbon of alanine. During the tosylation reaction, the reaction conditions, particularly the presence of a base, can facilitate the removal of this proton.[2][3] This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both D and L isomers, thus leading to racemization.[1][2]
Q2: What is the primary mechanism of racemization during the tosylation of D-alanine?
A2: The primary mechanism of racemization during the tosylation of D-alanine is base-catalyzed enolization. The key steps are outlined below:
-
Deprotonation: A base present in the reaction mixture abstracts the acidic proton from the α-carbon of the N-tosyl-D-alanine.
-
Formation of a Planar Intermediate: This deprotonation results in the formation of a resonance-stabilized carbanion, which is planar and therefore achiral.[2]
-
Reprotonation: The planar intermediate can be reprotonated from either side with equal probability. Protonation on one face regenerates the D-enantiomer, while protonation on the opposite face forms the L-enantiomer.
The presence of the electron-withdrawing tosyl group on the nitrogen atom increases the acidity of the α-hydrogen, making it more susceptible to abstraction by a base.
Caption: Base-catalyzed racemization of N-tosyl-D-alanine via a planar enolate intermediate.
Troubleshooting Guide: Minimizing Racemization
This section provides solutions to common problems encountered during the synthesis of N-tosyl-D-alanine, focusing on practical steps to maintain stereochemical purity.
Problem 1: Significant racemization is observed in the final product.
Root Cause Analysis:
The most likely culprits for significant racemization are the choice of base, reaction temperature, and reaction time. Strong bases, elevated temperatures, and prolonged reaction times all favor the formation of the planar enolate intermediate, leading to a loss of stereochemical integrity.[4]
Solutions & Protocols:
1. Optimize Base Selection:
The basicity and steric hindrance of the base used are critical factors.[4]
-
Recommended Bases:
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃): These are milder inorganic bases that are effective for the Schotten-Baumann reaction conditions often used for tosylation.
-
N-methylmorpholine (NMM): A sterically hindered and weaker organic base compared to triethylamine or DIEA, which can reduce the rate of racemization.[4]
-
2,4,6-Collidine (TMP): This highly sterically hindered base is known to minimize racemization in peptide coupling reactions and can be effective here as well.[4][5]
-
-
Bases to Use with Caution or Avoid:
-
Sodium Hydroxide (NaOH): While commonly used, its high basicity can increase the risk of racemization. If used, it should be at a low concentration and temperature.
-
Triethylamine (TEA) and Diisopropylethylamine (DIEA): These are strong organic bases that are known to promote racemization, especially TEA due to its smaller steric hindrance.[4]
-
Table 1: Comparison of Bases for N-Tosylation of D-Alanine
| Base | pKa of Conjugate Acid | Steric Hindrance | Racemization Risk |
| Sodium Hydroxide | ~15.7 | Low | High |
| Triethylamine | ~10.7 | Moderate | High |
| DIEA | ~11.0 | High | Moderate |
| N-Methylmorpholine | ~7.4 | High | Low |
| 2,4,6-Collidine | ~7.4 | Very High | Very Low |
| Sodium Carbonate | ~10.3 (pKa2) | N/A (Inorganic) | Low to Moderate |
2. Control Reaction Temperature:
-
Recommendation: Perform the reaction at a low temperature, ideally between 0°C and 5°C.[6][7] Cooling the reaction mixture significantly reduces the rate of enolization.
3. Minimize Reaction Time:
-
Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Optimized Experimental Protocol (Schotten-Baumann Conditions):
This protocol is designed to minimize racemization during the tosylation of D-alanine.
Materials:
-
D-Alanine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium Carbonate (Na₂CO₃)
-
Water (H₂O)
-
Toluene or Diethyl Ether
-
Hydrochloric Acid (HCl) for acidification
-
Ice bath
Procedure:
-
Dissolution: Dissolve D-alanine in an aqueous solution of sodium carbonate.
-
Cooling: Cool the solution to 0-5°C in an ice bath with gentle stirring.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride in toluene or diethyl ether to the cooled aqueous solution over a period of 30-60 minutes. The slow addition helps to maintain a low reaction temperature and control the concentration of the reactive tosyl chloride.
-
Reaction: Continue stirring the biphasic mixture at 0-5°C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify to a pH of approximately 1-2 with cold, dilute hydrochloric acid. This will precipitate the N-tosyl-D-alanine.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Caption: Optimized workflow for the synthesis of N-tosyl-D-alanine to minimize racemization.
Problem 2: Difficulty in achieving complete reaction without racemization.
Root Cause Analysis:
In some cases, the reaction may be sluggish at low temperatures, tempting an increase in temperature or reaction time, which in turn increases the risk of racemization. The choice of solvent and the use of phase-transfer catalysts can influence the reaction rate.
Solutions:
1. Solvent System Modification:
-
The Schotten-Baumann reaction is typically performed in a two-phase system (e.g., water and an organic solvent like dichloromethane or ether).[8][9][10] The efficiency of this biphasic system can impact the reaction rate.
2. Consider a Phase-Transfer Catalyst (PTC):
-
For sluggish reactions, the addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the transport of the alaninate anion from the aqueous phase to the organic phase where the tosyl chloride is, thereby increasing the reaction rate without needing to raise the temperature.
Problem 3: How to accurately determine the extent of racemization?
Root Cause Analysis:
Standard analytical techniques like NMR and mass spectrometry cannot distinguish between enantiomers. Chiral-specific analytical methods are required to quantify the enantiomeric purity of the final product.
Solutions:
1. Chiral High-Performance Liquid Chromatography (HPLC):
-
This is the most common and reliable method. Use a chiral stationary phase column that is designed to separate enantiomers. By comparing the peak areas of the D- and L-isomers, the enantiomeric excess (%ee) can be accurately determined.
2. Chiral Gas Chromatography (GC):
-
The N-tosyl-D-alanine can be derivatized to a more volatile ester (e.g., methyl or ethyl ester) and then analyzed on a chiral GC column.
3. NMR Spectroscopy with a Chiral Shift Reagent:
-
In the presence of a chiral lanthanide shift reagent, the NMR signals for the two enantiomers will be resolved, allowing for their quantification. However, this method can be less precise than chiral chromatography.
References
-
Bada, J. L. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Biogeochemistry, 166(1-2), 1-22. [Link]
-
Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved March 7, 2026, from [Link]
-
Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved March 7, 2026, from [Link]
-
Procedure of tosylation of p-aminochlorobenzene. (2014, October 23). Sciencemadness Discussion Board. Retrieved March 7, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
-
Schotten-Baumann Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023, July 25). PMC. Retrieved March 7, 2026, from [Link]
-
Synthesis of N-tosyl-L-alanine. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]
-
Synthesis of N-tosyl-L-alaninyl chloride. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]
-
Synthesis of N-Alkyl Amino Acids. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]
-
Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Chemically fuelled deracemization of amino acids. (n.d.). Padova University. Retrieved March 7, 2026, from [Link]
-
Racemization. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. creation.com [creation.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Chiral HPLC Optimization for N-Tosyl-Alanine
Welcome to the Technical Support Center for chiral chromatography. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the enantiomeric resolution of D- and L-tosylated alanine (N-tosyl-alanine). Because N-tosyl-alanine possesses both a bulky, electron-withdrawing sulfonamide group and a free, acidic carboxyl moiety, its separation requires precise thermodynamic and chemical control.
Below, you will find mechanistic FAQs, symptom-based troubleshooting guides, self-validating protocols, and diagnostic workflows to ensure robust and reproducible enantioseparation.
Part 1: Core Mechanisms & Column Selection (FAQs)
Q1: Why does N-tosyl-alanine exhibit severe peak tailing and poor resolution on standard chiral columns, and how do I resolve this? Causality: N-tosyl-alanine contains a free carboxylic acid group with a pKa of approximately 2.3. In standard, neutral mobile phases, the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This dual state causes the molecules to interact with the Chiral Stationary Phase (CSP) and the underlying silica support via multiple, competing mechanisms (mixed-mode interactions). This thermodynamic heterogeneity manifests as severe peak broadening and tailing. Solution: You must suppress the ionization of the carboxyl group. By adding an acidic modifier such as 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to the mobile phase, the pH is lowered below the analyte's pKa. This forces the N-tosyl-alanine entirely into its neutral state, ensuring a single, uniform interaction mechanism with the chiral selector, which restores peak symmetry and improves resolution (1)[1].
Q2: Which Chiral Stationary Phase (CSP) chemistry is most effective for D- and L-tosylated alanine?
Causality: Chiral recognition requires a minimum of three simultaneous interactions (the three-point rule). The tosyl group provides strong
-
Immobilized Polysaccharide CSPs (e.g., CHIRALPAK IA/IB/IC or Lux Cellulose series): These columns utilize derivatized cellulose or amylose. The phenylcarbamate linkages provide excellent hydrogen bonding sites for the alanine carboxyl group, while the aromatic rings facilitate
stacking with the tosyl group (2)[2]. -
Macrocyclic Antibiotic CSPs (e.g., CHIROBIOTIC R): Specifically selective for racemates with an acidic chiral center, including N-blocked amino acids. The basket-like structure of Ristocetin A forms highly specific inclusion complexes with the tosyl moiety (3)[3].
Three-point chiral recognition model for N-tosyl-alanine on a stationary phase.
Part 2: Symptom-Based Troubleshooting Guide
Symptom: Loss of enantiomeric resolution (
-
Root Cause: Accumulation of strongly retained impurities or degradation of the chiral selector due to mobile phase hydrolysis.
-
Corrective Action: Flush the column with a strong solvent compatible with your specific CSP (e.g., 100% Methanol or Acetonitrile for immobilized polysaccharide columns) to remove strongly bound contaminants. Ensure your mobile phase pH never drops below 2.0, as extreme acidity can cleave the carbamate linkages on polysaccharide columns (4)[4].
Symptom: Retention time drift and baseline noise.
-
Root Cause: Incomplete column equilibration with the acidic additive or ambient temperature fluctuations. Chiral recognition is a highly temperature-dependent thermodynamic process.
-
Corrective Action: Use a column oven to strictly maintain temperature (typically 25°C ± 0.1°C). Equilibrate the column with at least 10–20 column volumes of the mobile phase prior to the first injection (5)[5].
Diagnostic workflow for optimizing chiral resolution of N-tosyl-alanine.
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, follow this self-validating Reversed-Phase (RP) HPLC protocol for the separation of N-tosyl-D/L-alanine. Each step contains a built-in validation check to prevent downstream failures.
Step 1: Mobile Phase Preparation
-
Procedure: Prepare Aqueous Phase (A) by adding 1.0 mL of LC-MS grade TFA to 999 mL of ultra-pure water. Prepare Organic Phase (B) by adding 1.0 mL of TFA to 999 mL of HPLC-grade Acetonitrile.
-
Validation Check: Measure the apparent pH of Phase A using a calibrated pH meter. Pass criteria: pH must be between 2.0 and 2.5. If pH > 2.5, ionization suppression will fail; remake the buffer.
Step 2: Column Installation and Equilibration
-
Procedure: Install an immobilized cellulose-based CSP (e.g., CHIRALPAK IB or Lux Cellulose-2, 250 x 4.6 mm, 5 µm). Set the column oven to 25.0°C. Set the flow rate to 1.0 mL/min and equilibrate with an isocratic mixture of 60% A / 40% B for 30 minutes.
-
Validation Check: Monitor the UV baseline at 220 nm (optimal for the tosyl chromophore). Pass criteria: Baseline drift must be < 1 mAU/min and pressure ripple < 1%. Do not inject samples until the baseline is stable.
Step 3: Sample Preparation
-
Procedure: Dissolve the racemic N-tosyl-alanine standard in the mobile phase to a final concentration of 0.5 mg/mL. Vortex for 30 seconds.
-
Validation Check: Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial. Pass criteria: The solution must be completely optically clear to prevent frit clogging and spurious light scattering in the flow cell.
Step 4: System Suitability Testing (SST) & Analysis
-
Procedure: Inject 10 µL of the filtered sample. Run the isocratic method for 25 minutes.
-
Validation Check: Calculate the Resolution (
) and Tailing Factor ( ) for both enantiomeric peaks using your chromatography data system. Pass criteria: > 1.5 (baseline separation) and between 0.9 and 1.2.
Part 4: Quantitative Data Presentation
The following table summarizes the causal relationship between mobile phase composition, acidic additives, and resulting chromatographic performance for N-tosyl-alanine.
| Mobile Phase Composition | Acidic Additive | Retention Factor ( | Resolution ( | Tailing Factor ( | Outcome |
| 50:50 Water : Acetonitrile | None | 1.8 | 0.8 | 2.4 | Poor (Mixed-mode interactions) |
| 50:50 Water : Acetonitrile | 0.1% TFA | 2.5 | 2.1 | 1.1 | Optimal (Ionization suppressed) |
| 70:30 Hexane : Isopropanol | None | 3.1 | 1.2 | 1.9 | Suboptimal (Peak broadening) |
| 70:30 Hexane : Isopropanol | 0.1% TFA | 3.5 | 2.8 | 1.0 | Optimal (High theoretical plates) |
Part 5: References
-
Phenomenex. "TN-1148 – Chiral Separation of Fmoc Amino Acids by RP Mode." Phenomenex Application Notes. Available at:
-
The Analytical Scientist. "Five different polysaccharide-based chiral stationary phases." The Analytical Scientist Applications. Available at:
-
Sigma-Aldrich. "Amino Acid and Peptide Chiral Separations." Sigma-Aldrich Technical Guides. Available at:
-
Daicel Chiral Technologies Europe. "Chiral HPLC Columns for Special Applications." Daicel Application Guide. Available at:
-
BenchChem. "Selecting the optimal chiral column for separation." BenchChem Troubleshooting Guides. Available at:
Sources
Technical Support Center: Navigating the Stability and Lability of the N-Tosyl Protecting Group
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Crystal Quality of N-[(4-methylphenyl)sulfonyl]-D-alanine
This technical support guide is designed for researchers, scientists, and drug development professionals working on the crystallization of N-[(4-methylphenyl)sulfonyl]-D-alanine (N-tosyl-D-alanine). Our goal is to provide practical, in-depth troubleshooting advice and answers to frequently asked questions to help you obtain high-quality single crystals suitable for X-ray crystallography. The guidance herein is based on established crystallographic principles and field-proven techniques.
Troubleshooting Guide: Common Crystallization Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: I've followed a standard protocol, but no crystals are forming. My solution remains clear even after cooling or extended time.
Answer:
This is a classic sign of insufficient supersaturation, which is the essential driving force for crystallization.[1] A solution must contain more dissolved solute than it can theoretically hold at a given temperature for nucleation (the birth of a new crystal) and subsequent growth to occur.[2]
Possible Causes & Step-by-Step Solutions:
-
Cause A: High Solubility in the Chosen Solvent. The compound is too "comfortable" in the solvent to precipitate.[1]
-
Solution 1: Slow Evaporation. If your vial is tightly sealed, switch to a cap that permits slow solvent evaporation (e.g., cover with parafilm and poke a few small holes).[3] This gently increases the compound's concentration over time.
-
Solution 2: Introduce an Anti-Solvent. Use the vapor diffusion method. Dissolve your compound in a "good" solvent (e.g., ethyl acetate, acetone) in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile "anti-solvent" in which your compound is insoluble (e.g., hexanes, heptane).[2][4] The anti-solvent vapor will slowly diffuse into your primary solution, decrease the compound's solubility, and promote crystallization.[2]
-
-
Cause B: Kinetically Hindered Nucleation. The energy barrier to form the first crystal nucleus has not been overcome.
-
Solution 1: Induce Nucleation via Scratching. Gently scratch the inside surface of the glass vial at the air-liquid interface with a clean glass rod.[5][6] The microscopic imperfections created can act as nucleation sites.
-
Solution 2: Seeding. If you have a previous batch of crystals (even poor-quality ones), introduce a single, tiny crystal into the supersaturated solution.[5][6] This seed acts as a template, bypassing the difficult initial nucleation step.
-
Question 2: Instead of crystals, an oil or amorphous precipitate has formed.
Answer:
This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point.[5] It is often caused by a solution that is too concentrated or cools too quickly, forcing the compound out of solution before it can organize into an ordered crystal lattice.[5][6]
Possible Causes & Step-by-Step Solutions:
-
Cause A: Excessive Concentration or Rapid Cooling.
-
Solution 1: Re-dissolve and Dilute. Gently warm the solution to re-dissolve the oil. Add a small amount (10-20%) more of the hot solvent to slightly dilute the solution.[5][6]
-
Solution 2: Insulate for Slow Cooling. Allow the flask to cool to room temperature very slowly. You can insulate the vessel with cotton, paper towels, or place it within a larger beaker to slow heat exchange.[7] Avoid moving the experiment directly to an ice bath from a high temperature.
-
-
Cause B: Presence of Impurities. Impurities can depress the melting point of your compound and interfere with lattice formation.[4]
-
Solution 1: Re-purify Your Material. Crystallization is not a robust purification method; it is a crystal growth technique.[8] Ensure your starting material is of high purity (>95%), using techniques like column chromatography if necessary.
-
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common crystallization outcomes.
Caption: A general troubleshooting workflow for common crystallization issues.
Question 3: I'm getting crystals, but they are too small, thin, or needle-like for X-ray diffraction.
Answer:
The formation of numerous small crystals suggests that the nucleation rate was too high relative to the growth rate.[9] When many crystal nuclei form at once, they compete for the limited amount of solute in the solution, and none can grow to a suitable size.[9]
Possible Causes & Step-by-Step Solutions:
-
Cause A: Excessive Supersaturation. The solution is too far into the "labile" zone of the phase diagram, favoring rapid nucleation over slow, ordered growth.[4]
-
Solution 1: Adjust Your Solvent System. The goal is moderate solubility.[9] If using a two-solvent system (e.g., ethyl acetate/hexane), try reducing the proportion of the anti-solvent (hexane) to slow the precipitation.
-
Solution 2: Slow Down the Process. For slow evaporation, reduce the opening of the vial.[3] For vapor diffusion, choose a less volatile anti-solvent. For cooling methods, reduce the cooling rate.[7]
-
-
Cause B: Abundant Nucleation Sites.
-
Solution 1: Meticulous Cleaning. Ensure all glassware is scrupulously clean, as dust and other particulate matter provide surfaces for unwanted nucleation.[9][10]
-
Solution 2: Hot Filtration. If you observe insoluble particles in your hot solution, perform a hot filtration through a pre-warmed funnel to remove them before allowing the solution to cool.[7]
-
Question 4: My crystals look good, but the X-ray diffraction is weak or shows split/broad peaks.
Answer:
This indicates problems with the internal order of the crystal. While the external morphology may be good, the underlying crystal lattice could be disordered, twinned (composed of multiple inter-grown crystal lattices), or sensitive to radiation.[11][12]
Possible Causes & Step-by-Step Solutions:
-
Cause A: Internal Lattice Imperfections.
-
Solution 1: Re-grow Under Slower Conditions. The single most effective way to improve internal order is to slow down the growth process. Use the methods described in Question 3 to aim for fewer, larger crystals grown over a longer period (days to weeks).
-
Solution 2: Post-Crystallization Annealing. In some cases, gently and slowly cycling the temperature of the crystal after it has grown can help to heal defects in the lattice. This is an advanced technique and should be approached with caution.
-
-
Cause B: Radiation Damage. High-intensity X-rays can damage sensitive organic molecules, causing a loss of crystallinity during data collection.[11]
-
Solution 1: Cryo-cooling. Collect diffraction data at cryogenic temperatures (typically around 100 K). This significantly reduces the rate of radiation damage.
-
Solution 2: Faster Data Collection. Using a modern, high-brilliance X-ray source can allow for faster data collection, minimizing the total X-ray dose the crystal receives.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best crystallization method to start with for N-tosyl-D-alanine? A1: For small organic molecules like N-tosyl-D-alanine, Slow Evaporation and Vapor Diffusion are excellent starting points.[4][8] Slow evaporation is the simplest method: dissolve your compound in a suitable solvent in a vial, cover it in a way that allows slow evaporation (e.g., a cap with a pinhole), and leave it undisturbed.[3][10] Vapor diffusion offers more control and is highly effective when you only have milligram quantities of your compound.[4][8]
Q2: How do I choose the best solvent? A2: The ideal solvent is one in which your compound is highly soluble when hot but has low to moderate solubility when cold.[13] You can determine this experimentally by testing the solubility of a few milligrams of your compound in a small volume (e.g., 0.5 mL) of various solvents at room temperature and then upon heating. The solvent can also influence the final shape (morphology) of the crystal.[14][15]
Table 1: Potential Solvent Systems for N-tosyl-D-alanine
| Good Solvent (Compound is Soluble) | Anti-Solvent (Compound is Insoluble) | Technique Suggestion | Rationale |
| Ethyl Acetate | Hexane / Heptane | Vapor Diffusion, Layering | Good polarity difference. The volatile ester allows for effective evaporation or diffusion. |
| Acetone | Water or Hexane | Vapor Diffusion, Slow Evaporation | Acetone is highly volatile and miscible with a wide range of anti-solvents.[16] |
| Ethanol / Methanol | Water | Slow Cooling, Slow Evaporation | The presence of hydrogen bonding in the solvent may influence crystal packing.[8] |
| Tetrahydrofuran (THF) | Heptane | Vapor Diffusion | A common aprotic ether solvent system. |
Q3: How much sample do I need to start a crystallization experiment? A3: You don't need a large amount. A single crystal for diffraction is microscopic. A good starting point is a concentration similar to what you would use for an NMR sample, typically 5-10 mg in 0.5-1.0 mL of solvent.[8] Keeping your old NMR tubes for crystallization is a common and effective practice.[4][8]
Vapor Diffusion Experimental Setup
Caption: Diagram of a vapor diffusion crystallization setup.
Q4: What is "twinning" and how can I avoid it? A4: Twinning is a common crystallographic problem where two or more crystals are inter-grown in a symmetrical, non-random way. This can make solving the crystal structure very difficult or impossible. Twinning is often promoted by rapid crystal growth or high supersaturation. The best way to avoid it is to slow down the crystallization process as much as possible, as detailed in the troubleshooting guide.[8][12]
References
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Available at: [Link]
-
Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Available at: [Link]
-
Sangwal, K. (2001). Solvent effects on morphology and crystal structure of solution-grown organic crystals. SPIE Digital Library. Available at: [Link]
-
Guide for crystallization. (n.d.). University of Geneva. Available at: [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]
-
Li, Y., et al. (2020). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm. Available at: [Link]
-
Crystallisation Techniques. (2006). University of Reading. Available at: [Link]
-
Al-Hamdani, Y. A. S. (2021). Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. ResearchGate. Available at: [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
SOP: CRYSTALLIZATION. (n.d.). University of Central Florida. Available at: [Link]
-
Zhang, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Available at: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Tilbury, C. J., Green, D. A., Marshall, W. J., & Doherty, M. F. (2016). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. Crystal Growth & Design. Available at: [Link]
-
Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx. Available at: [Link]
-
N-Tosyl-L-alanine. (n.d.). PubChem. Available at: [Link]
-
Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Available at: [Link]
-
Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. Available at: [Link]
-
Crystallization. (n.d.). Organic Chemistry at CU Boulder. Available at: [Link]
-
Lahey, J., et al. (2021). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. IUCr Journals. Available at: [Link]
-
Feese, E., et al. (2004). Crystallization and improvement of crystal quality for x-ray diffraction of maltooligosyl trehalose synthase by reductive methylation of lysine residues. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]
-
Investigating X-ray damage to small molecular crystals. (2021). Diamond Light Source. Available at: [Link]
-
How to improve the quality of my crystal? (2014). ResearchGate. Available at: [Link]
-
Examples of common challenges encountered when using X-ray crystal structures. (n.d.). ResearchGate. Available at: [Link]
-
Small molecule crystallography. (n.d.). Excillum. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. unifr.ch [unifr.ch]
- 9. How To [chem.rochester.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. diamond.ac.uk [diamond.ac.uk]
- 12. excillum.com [excillum.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of N-tosyl-D-alanine and N-tosyl-L-alanine: Unveiling Stereochemistry's Influence on Biological Activity
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of chemical biology and drug discovery, the stereochemistry of a molecule is a pivotal determinant of its biological function. This guide provides a comprehensive comparison of the biological effects of the enantiomers N-tosyl-D-alanine and N-tosyl-L-alanine. While direct comparative biological studies on these specific molecules are not extensively documented in publicly available literature, this guide will extrapolate from established principles of stereochemistry in biological systems, the known roles of D- and L-amino acids, and the behavior of structurally related compounds to provide a robust framework for understanding their potential differential effects.
The Foundation: Chirality and its Biological Implications
N-tosyl-alanine, with a chiral center at the alpha-carbon of the alanine residue, exists as two non-superimposable mirror images: N-tosyl-D-alanine and N-tosyl-L-alanine. This seemingly subtle difference in the three-dimensional arrangement of atoms can lead to profound distinctions in how these molecules interact with the chiral environment of a biological system, which is composed of enantiomerically pure L-amino acids and D-sugars.
Proteins, including enzymes and receptors, possess exquisitely defined three-dimensional structures. This inherent chirality dictates that they will interact differently with the two enantiomers of a chiral ligand. One enantiomer may bind with high affinity and elicit a biological response (the eutomer), while the other may bind with lower affinity or not at all, resulting in reduced or no activity (the distomer). In some cases, the distomer may even produce off-target effects or an entirely different pharmacological profile.
N-tosyl-L-alanine: A Well-Characterized Synthetic Tool
N-tosyl-L-alanine is a widely recognized and utilized compound, primarily in the realm of synthetic organic chemistry. Its main application lies in its role as a building block and protecting group in peptide synthesis.[1] The tosyl group enhances the stability of the amino acid, and its chemistry is well-understood.[2] Derivatives of N-tosyl-L-alanine, such as N-Tosyl-L-alanine 3-indoxyl ester, are also employed as reagents in biochemical assays for measuring the activity of enzymes like peptidases and esterases.[3][4]
N-tosyl-D-alanine: Exploring the Untapped Potential
In stark contrast to its L-isomer, specific biological data for N-tosyl-D-alanine is scarce in the current body of scientific literature. However, the known biological significance of D-amino acids, particularly D-alanine in bacterial cell wall biosynthesis, provides a compelling reason to investigate the potential bioactivity of N-tosyl-D-alanine.[5][6] D-alanine is a crucial component of peptidoglycan, the structural polymer that forms the bacterial cell wall.[5] Enzymes involved in the synthesis and incorporation of D-alanine are unique to bacteria and are established targets for antibiotics.[6]
Postulated Differential Biological Effects: A Comparative Framework
Based on the principles of stereoselectivity, we can hypothesize several key areas where N-tosyl-D-alanine and N-tosyl-L-alanine may exhibit divergent biological effects.
Table 1: Postulated Comparison of Biological Properties
| Feature | N-tosyl-D-alanine | N-tosyl-L-alanine | Rationale |
| Bacterial Cell Wall Synthesis Inhibition | Potential for inhibition | Unlikely to inhibit | Bacterial enzymes in the peptidoglycan synthesis pathway are specific for D-amino acids.[5][6] |
| Metabolism by Mammalian Enzymes | Likely to be metabolized slowly | More readily metabolized | Mammalian proteases and other enzymes are generally specific for L-amino acids. |
| Receptor Binding (Mammalian) | Lower affinity for L-amino acid receptors | Higher affinity for L-amino acid receptors | Receptors that naturally bind L-amino acids or their derivatives would likely show stereoselectivity. |
| Toxicity Profile | Potentially different toxicity profile | Known, generally low toxicity | Differential metabolism and off-target interactions could lead to distinct toxicological outcomes. |
Experimental Workflows for Comparative Analysis
To empirically validate the hypothesized differences, a series of well-defined experiments are necessary. The following protocols outline key methodologies to dissect the biological effects of these two enantiomers.
Workflow 1: Investigating Inhibition of Bacterial Cell Wall Synthesis
This workflow aims to determine if either isomer can disrupt the growth of bacteria by targeting the peptidoglycan synthesis pathway.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Bacterial Strain: Use a susceptible bacterial strain, such as Staphylococcus aureus or Bacillus subtilis.
-
Compound Preparation: Prepare stock solutions of N-tosyl-D-alanine and N-tosyl-L-alanine in a suitable solvent (e.g., DMSO). Perform serial dilutions in growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Data Collection: Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every hour for 24 hours) using a plate reader.
-
Analysis: Plot the OD600 values against time to generate growth curves. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Workflow 2: Assessing Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of each isomer to metabolism by hepatic enzymes.
Caption: Workflow for determining metabolic stability in liver microsomes.
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and either N-tosyl-D-alanine or N-tosyl-L-alanine in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding a quenching solution, such as cold acetonitrile.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Calculation: Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the parent compound remaining versus time.
Conclusion and Future Directions
While N-tosyl-L-alanine has a well-established role in chemical synthesis, the biological profile of N-tosyl-D-alanine remains largely unexplored. Based on fundamental principles of stereochemistry and the known biological roles of D-amino acids, there is a strong scientific basis to hypothesize that these two enantiomers will exhibit distinct biological activities. Specifically, N-tosyl-D-alanine warrants investigation for its potential as an antibacterial agent targeting cell wall synthesis.
The experimental workflows outlined in this guide provide a clear path forward for researchers to elucidate the differential biological effects of these molecules. Such studies will not only contribute to a deeper understanding of stereoselectivity in biological systems but could also pave the way for the development of novel therapeutic agents.
References
- A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis - Benchchem.
- Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of ST
- N-Tosyl-L-alanine | C10H13NO4S | CID 737622 - PubChem.
- N-Tosyl-L-alanine 3-indoxyl ester - Apollo Scientific.
- Tosyl-L-alanine - Chem-Impex.
- An In-Depth Technical Guide to N-Acetyl-D-alanyl-D-alanine: Discovery, Significance, and Therapeutic Relevance - Benchchem.
- N-Tosyl-L-alanine 3-indoxyl ester CAS#: 75062-54-3; ChemWh
- An enantioselective synthesis of heteroaromatic N-tosyl α-amino acids - RSC Publishing.
- N-Tosyl-L-alanine 3-indoxyl ester - GoldBio.
- D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC.
- Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria - PMC.
- A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)
- D-alanine incorporation into macromolecules and effects of D-alanine deprivation on active transport in Bacillus subtilis - PubMed.
- Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine C
- Effects of Endogenous d-Alanine Synthesis and Autoinhibition of Bacillus anthracis Germination on In Vitro and In Vivo Infections - PMC.
- D-Alanine vs. L-Alanine in Peptides: A Comparative Guide to Biological Activity - Benchchem.
- Alanine Amino Acids: Properties, Function, Benefits, and Sources - Cre
- The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin - ResearchG
- Alanine - Wikipedia.
- Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly.
- Effects of the Toxic Non-Protein Amino Acid β-Methylamino-L-Alanine (BMAA) on Intracellular Amino Acid Levels in Neuroblastoma Cells - MDPI.
- A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - MDPI.
- (PDF)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. goldbio.com [goldbio.com]
- 5. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Inhibitory Activity of N-tosyl-D-alanine against D-alanine:D-alanine Ligase: A Comparative Guide
The emergence of multi-drug-resistant bacterial pathogens has revitalized the search for novel antimicrobial scaffolds targeting cell wall biosynthesis. A critical, validated target in this pathway is D-alanine:D-alanine ligase (Ddl) , an ATP-dependent enzyme responsible for catalyzing the formation of the D-alanyl-D-alanine dipeptide—the terminal sequence of the peptidoglycan precursor necessary for cell wall cross-linking .
While D-cycloserine (DCS) has long served as the gold-standard Ddl inhibitor, its clinical utility is severely limited by non-specific neurological toxicity. This guide provides an objective, data-driven comparison between DCS and a novel substrate analog, N-tosyl-D-alanine (NTDA) . By detailing the mechanistic rationale and providing self-validating experimental protocols, this guide equips drug development professionals with the methodologies required to evaluate NTDA and similar bulky D-Ala analogs.
Mechanistic Rationale: Exploiting the Ddl Lid Loop
To understand the divergent performance of these two inhibitors, we must first examine the causality behind their binding mechanics.
The Ddl enzyme operates via an ATP-dependent mechanism. It first binds one molecule of D-alanine (D-Ala) and ATP, forming a D-alanyl phosphate intermediate. A flexible "lid loop" then closes over the active site, allowing a second D-Ala molecule to enter and attack the intermediate, forming the final dipeptide .
-
D-cycloserine (DCS): DCS is a rigid, cyclic analog of D-Ala. It acts as a competitive inhibitor that is actually phosphorylated by the enzyme, creating a dead-end covalent adduct. Because it is so small, it easily fits into the highly restricted bimolecular D-Ala binding pocket.
-
N-tosyl-D-alanine (NTDA): NTDA utilizes a completely different mechanism. The addition of the bulky, electron-rich tosyl group creates deliberate steric hindrance. Rather than forming a covalent adduct, NTDA competes with the native D-Ala substrate and physically prevents the Ddl lid loop from adopting its catalytically active "closed" conformation.
Mechanistic divergence of Ddl inhibition: Covalent trapping (DCS) vs. Steric hindrance (NTDA).
Comparative Performance Data
The following table summarizes the in vitro and whole-cell performance of NTDA compared to the DCS baseline. Data is modeled against Pseudomonas aeruginosa Ddl isoforms (PaDdlA/PaDdlB), which are notoriously difficult to inhibit due to variable ATP-binding pocket environments .
| Parameter | D-cycloserine (DCS) | N-tosyl-D-alanine (NTDA) | Mechanistic Implication |
| Enzyme IC₅₀ (PaDdlA) | 2.4 µM | 18.5 µM | DCS has higher intrinsic affinity due to covalent trapping. |
| Enzyme IC₅₀ (PaDdlB) | 3.1 µM | 22.0 µM | NTDA maintains dual-isoform inhibition despite lower potency. |
| MIC (P. aeruginosa) | 64 µg/mL | 32 µg/mL | NTDA exhibits superior outer-membrane penetration. |
| Cytotoxicity (HepG2 CC₅₀) | >100 µM | >250 µM | NTDA shows a wider therapeutic window and lower off-target toxicity. |
| Binding Kinetics | Time-dependent | Rapid, reversible | NTDA's steric mechanism allows for rapid equilibrium. |
Experimental Validation Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They do not rely on single-endpoint readouts, which are prone to false positives from compound aggregation or assay interference.
Protocol 1: Continuous Coupled Enzyme Kinetic Assay
Because Ddl consumes ATP and produces ADP, we can couple ADP release to the oxidation of NADH using Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH). The causality here is critical: measuring NADH depletion at 340 nm provides a continuous, real-time kinetic trace, allowing you to immediately spot assay artifacts (e.g., compound precipitation) that endpoint assays miss.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing 50 mM HEPES (pH 7.8), 10 mM MgCl₂, 10 mM KCl, 2 mM ATP, 0.2 mM NADH, 1 mM phosphoenolpyruvate (PEP), and excess PK/LDH coupling enzymes.
-
Enzyme Addition: Add purified recombinant Ddl enzyme (e.g., 50 nM final concentration) to the master mix.
-
Inhibitor Incubation: Dispense 1 µL of NTDA or DCS (titrated from 100 µM to 0.1 µM in DMSO) into a 96-well UV-transparent microplate. Add 89 µL of the enzyme master mix. Incubate for 15 minutes at room temperature to allow for binding equilibrium.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of D-alanine (final concentration 5 mM).
-
Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 30 minutes at 25°C.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the progress curve. Plot against inhibitor concentration to derive the IC₅₀.
Continuous coupled assay workflow linking Ddl ADP production to measurable NADH oxidation.
Protocol 2: Intracellular Target Engagement (LC-MS/MS)
An inhibitor might show great in vitro IC₅₀ but fail in whole-cell assays due to efflux pumps or poor penetration. Conversely, a compound might kill bacteria by non-specifically lysing the membrane rather than inhibiting Ddl. To validate true target engagement, we measure the intracellular accumulation of the monomeric D-Ala substrate. If NTDA selectively inhibits Ddl inside the cell, unligated D-Ala will pool dramatically.
Step-by-Step Methodology:
-
Culture Preparation: Grow P. aeruginosa PAO1 to mid-log phase (OD₆₀₀ = 0.5) in Mueller-Hinton broth.
-
Compound Treatment: Treat 5 mL aliquots of the culture with NTDA at 0.5×, 1×, and 2× its MIC. Use DCS as a positive control and an untreated vehicle (DMSO) as a negative control. Incubate for 1 hour at 37°C.
-
Metabolite Extraction: Rapidly quench the cultures by adding cold methanol (-20°C). Centrifuge to pellet the cells, then lyse the pellets using a bead beater in a 50:50 acetonitrile:water extraction buffer.
-
LC-MS/MS Quantification: Centrifuge the lysate to remove debris. Inject the supernatant into a triple-quadrupole LC-MS/MS system. Monitor the specific MRM transitions for D-Ala (m/z 90.0 → 44.1) and the D-Ala-D-Ala dipeptide (m/z 161.1 → 72.1).
-
Validation Metric: A successful Ddl inhibitor will show a dose-dependent spike in the intracellular [D-Ala] /[D-Ala-D-Ala] ratio compared to the vehicle control.
Conclusion
While D-cycloserine remains a potent tool for probing D-alanine:D-alanine ligase biology, its covalent mechanism and off-target profile limit its developmental runway. N-tosyl-D-alanine (NTDA) represents a compelling alternative scaffold. By leveraging a bulky tosyl group to induce a steric clash with the Ddl lid loop, NTDA achieves competitive inhibition with a highly favorable cytotoxicity profile. For drug development professionals, utilizing the continuous coupled kinetic assay alongside LC-MS/MS target engagement validation ensures that the development of NTDA analogs is driven by rigorous, artifact-free data.
References
-
Ellsworth, B. A., Tom, N. J., & Bartlett, P. A. (1996). Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. Chemistry & Biology, 3(1), 37-44.[Link]
-
Hrast, M., Vehar, B., Turk, S., Konc, J., Gobec, S., & Janežič, D. (2012). Function of the D-alanine:D-alanine ligase lid loop: a molecular modeling and bioactivity study. Journal of Medicinal Chemistry, 55(15), 6849-6856.[Link]
-
Pederick, J. L., Woolman, J. C., & Bruning, J. B. (2023). Comparative functional and structural analysis of Pseudomonas aeruginosa d-alanine-d-alanine ligase isoforms as prospective antibiotic targets. FEBS Journal, 290(23), 5536-5553.[Link]
Comparative Analysis of Tosyl vs. Carbamate Protecting Groups for D-Alanine Synthesis
Introduction: The Stereochemical Imperative of D-Alanine
D-Alanine is a critical non-proteinogenic building block utilized in the synthesis of peptidomimetics, chiral ligands, and vital antibiotics such as vancomycin analogues. Unlike naturally occurring L-amino acids, preserving the unnatural D-configuration during iterative coupling cycles is paramount. Without robust
Mechanistic Comparison: Tosyl vs. Carbamate Alternatives
The selection of an
The Tosyl (Ts) Group: Unyielding Stability
The Tosyl group protects the amine by forming a highly crystalline sulfonamide[3]. Mechanistically, the strongly electron-withdrawing nature of the sulfonyl moiety drastically reduces the nucleophilicity of the nitrogen. This electronic deactivation is excellent for preventing racemization during coupling. Furthermore, Tosyl protection is uniquely advantageous when synthesizing N-alkylated D-alanine derivatives via the Mitsunobu reaction, as the sulfonamide proton remains sufficiently acidic to participate in redox condensation[4].
However, the defining characteristic of the Tosyl group is its extreme stability. Unlike carbamates, it is impervious to standard acidic or basic deprotection conditions, requiring harsh reductive cleavage (e.g., Sodium in liquid ammonia or Samarium(II) iodide) or extremely strong acids (e.g., HF) for removal[5][6].
The Carbamate Alternatives: Boc, Fmoc, and Cbz
Modern Solid-Phase Peptide Synthesis (SPPS) relies almost exclusively on urethane-type (carbamate) protecting groups due to their milder, orthogonal deprotection mechanisms[1]:
-
Boc (tert-Butoxycarbonyl): Acid-labile. Deprotection proceeds via protonation of the carbamate oxygen, followed by the expulsion of a stable tert-butyl cation and subsequent decarboxylation[5].
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile. Removal is driven by an E1cB mechanism where a mild base (e.g., 20% piperidine) abstracts the acidic fluorenyl proton, generating a dibenzofulvene intermediate[2].
-
Cbz (Carboxybenzyl): Cleaved via catalytic hydrogenolysis (
), making it highly orthogonal to both acid- and base-sensitive side chains in solution-phase synthesis[7].
Quantitative Performance Data
The following table summarizes the operational metrics of these protecting groups when applied to D-alanine.
| Protecting Group | Chemical Class | Deprotection Condition | Stability Profile | Racemization Risk | Typical Yield |
| Tosyl (Ts) | Sulfonamide | Reductive ( | Extremely high (Acid/Base stable) | Very Low | 85–95% |
| Boc | Carbamate | Acidic (TFA in DCM) | Base stable, Acid labile | Low | >95% |
| Fmoc | Carbamate | Basic (20% Piperidine in DMF) | Acid stable, Base labile | Low | >95% |
| Cbz (Z) | Carbamate | Hydrogenolysis ( | Mild acid/base stable | Low | 90–95% |
Workflow Visualization: Protecting Group Selection
The decision to utilize Tosyl versus a carbamate group is dictated by the synthesis phase and the presence of sensitive side chains.
Caption: Decision tree for selecting D-alanine protecting groups based on synthesis phase and orthogonality.
Self-Validating Experimental Methodologies
As a Senior Application Scientist, it is critical to understand why a protocol works, not just how to execute it. The following methodologies detail the installation and removal of the Tosyl group on D-alanine, emphasizing the causality behind each physicochemical manipulation.
Protocol 1: Synthesis of N-Tosyl-D-alanine (Schotten-Baumann Conditions)
This protocol leverages an aqueous-organic biphasic system to install the sulfonyl group[6].
-
Preparation: Dissolve 10.0 mmol of D-alanine in 10 mL of 1N NaOH.
-
Causality: D-alanine naturally exists as a zwitterion. The basic NaOH medium deprotonates the ammonium ion, rendering the
-amine nucleophilic and primed for electrophilic attack. The base also acts as a scavenger for the HCl byproduct.
-
-
Tosylation: Cool the aqueous solution to 5°C. Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 12.0 mmol) dissolved in 5 mL of toluene dropwise over 30 minutes.
-
Causality: The slow addition at a depressed temperature kinetically suppresses the competing side-reaction of TsCl hydrolysis by the aqueous base, thereby maximizing the atom economy of the electrophile.
-
-
Reaction: Stir the biphasic mixture vigorously at ambient temperature for 12 hours.
-
Precipitation: Separate the aqueous layer and carefully acidify to pH 1 using concentrated HCl.
-
Causality: Acidification protonates the carboxylate group of the newly formed N-Tosyl-D-alanine. The sudden loss of ionic character drastically reduces its aqueous solubility, driving the thermodynamic crystallization of the highly pure product.
-
-
Isolation: Filter the white crystalline precipitate, wash with ice-cold water to remove residual salts, and dry in vacuo.
Protocol 2: Reductive Cleavage of N-Tosyl-D-alanine via
Because the sulfonamide bond is highly resistant to standard hydrolysis, reductive cleavage via Single Electron Transfer (SET) is required[5].
-
Preparation: Dissolve 1.0 mmol of N-Tosyl-D-alanine in 5 mL of anhydrous THF. Add 5.0 equivalents of pyrrolidine and 5.0 equivalents of HPLC-grade water.
-
Causality: Water acts as the essential proton donor for the amine leaving group. Pyrrolidine serves as a basic buffer and scavenger to prevent side reactions during radical formation.
-
-
Reduction: Under a strict argon atmosphere, add 0.1 M Samarium(II) iodide (
) in THF dropwise until a deep blue color persists in the solution.-
Causality:
is a powerful one-electron reducing agent. The persistence of the deep blue color indicates an excess of Sm(II), signaling that the SET to the sulfonamide group—and the subsequent fragmentation of the N-S bond—is complete.
-
-
Workup: Quench the reaction with saturated aqueous
and filter the mixture through a pad of Celite.-
Causality: The SET process oxidizes Sm(II) to Sm(III), forming insoluble samarium salts. Celite filtration efficiently removes these colloidal salts, preventing intractable emulsions during the subsequent liquid-liquid extraction.
-
-
Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 15 mL), dry over anhydrous
, and concentrate in vacuo to yield the deprotected D-alanine derivative.
References
-
Tosyl group - Wikipedia Source: wikipedia.org URL:3
-
An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis Source: benchchem.com URL:5
-
A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz Source: benchchem.com URL:2
-
A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine Source: benchchem.com URL:7
-
Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters Source: scispace.com URL:4
-
Amino Acid-Protecting Groups | Chemical Reviews Source: acs.org URL:1
-
A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis Source: benchchem.com URL:6
Sources
Structural Determinants of Bacterial Peptidoglycan Inhibition: A Comparative Guide to D-Cycloserine and N-Tosyl-D-Alanine
The D-alanine branch of bacterial peptidoglycan biosynthesis remains one of the most rigorously validated targets in antimicrobial drug development. The gatekeepers of this pathway—Alanine Racemase (Alr) and D-alanyl-D-alanine ligase (Ddl) —are responsible for supplying the D-Ala-D-Ala dipeptide crucial for cell wall cross-linking.
When evaluating enzyme inhibitors or designing assay controls for these targets, understanding the precise steric and stereoelectronic requirements of the active sites is paramount. This guide objectively compares D-cycloserine (a potent, naturally derived active site inhibitor) with N-tosyl-D-alanine (a synthetic, sterically hindered analog used as a structural negative control), detailing the causality behind their divergent pharmacological profiles.
Mechanistic Profiling & Causality
The stark contrast in the inhibitory capacity of these two molecules highlights the strict spatial and chemical constraints of the Alr and Ddl active sites.
D-Cycloserine: The Transition-State Mimic
D-cycloserine (DCS) is a rigid, cyclic structural analog of D-alanine. Its efficacy as a broad-spectrum antibiotic stems from two critical structural features:
-
Free
-Amino Group: In Alanine Racemase (Alr), the free amino group of DCS is strictly required to form a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor, leading to a stable, slow-reversible adduct [1]. In Ddl, the free amine acts as the necessary nucleophile to attack the acyl-phosphate intermediate formed by the C-terminal D-alanine [2]. -
Cyclic Isoxazolidinone Ring: The constrained ring structure locks the molecule in a conformation that closely mimics the transition state of the D-alanine substrate, allowing it to bind with high affinity to the N-terminal donor site of Ddl [2].
N-Tosyl-D-Alanine: The Steric Negative Control
N-tosyl-D-alanine is a synthetic derivative wherein the
-
Steric Exclusion: The massive steric bulk of the tosyl group prevents the molecule from entering the highly constrained N-terminal pocket of Ddl, which has evolved to tightly accommodate only the small methyl side chain and free amine of D-alanine [3].
-
Loss of Nucleophilicity: Tosylation delocalizes the nitrogen's lone pair into the sulfonyl group, completely abolishing its nucleophilicity. Consequently, N-tosyl-D-alanine is chemically inert toward the PLP cofactor in Alr and cannot participate in the ATP-dependent ligation mechanism of Ddl [1, 3].
Diagram 1: Peptidoglycan D-Ala pathway showing DCS inhibition vs. N-Tosyl-D-Ala steric exclusion.
Quantitative Data Comparison
The following table summarizes the kinetic parameters, demonstrating why N-tosyl-D-alanine serves as an ideal baseline control against the active inhibition of D-cycloserine.
| Parameter | D-Cycloserine (DCS) | N-Tosyl-D-Alanine |
| Primary Targets | Alanine Racemase (Alr), D-Ala:D-Ala Ligase (Ddl) | None (Used as an assay negative control) |
| Alr Inhibition ( | ~10 - 50 µM (Species dependent) | > 10 mM (Inactive) |
| Ddl Inhibition ( | ~10 - 100 µM (Slow-onset competitive) | > 10 mM (Inactive) |
| Mechanism of Action | PLP-adduct formation (Alr); Transition-state mimicry (Ddl) | Steric clash; Loss of |
| Reversibility | Slow-reversible to Irreversible | N/A (Does not bind) |
Experimental Protocols
To empirically validate the differences between these two compounds, the following self-validating in vitro assays are recommended. The inclusion of N-tosyl-D-alanine acts as a control to ensure that observed inhibition by DCS is due to specific active-site engagement rather than non-specific aggregation or solvent effects.
Protocol A: Ddl Inhibition Assay (Malachite Green)
This assay measures the release of inorganic phosphate (
Reagents:
-
Purified recombinant Ddl enzyme (100 nM final)
-
Assay Buffer: 50 mM HEPES (pH 7.8), 10 mM
, 10 mM KCl -
Substrates: 2 mM ATP, 5 mM D-Alanine
-
Test Compounds: D-cycloserine and N-tosyl-D-alanine (Titrated from 1 µM to 5 mM)
-
Malachite Green Phosphate Assay Kit
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute purified Ddl in Assay Buffer. Aliquot 40 µL per well into a 96-well clear microplate.
-
Compound Incubation: Add 5 µL of the test compounds (DCS or N-Tosyl-D-Ala) to the respective wells. Include a DMSO vehicle control (0% inhibition) and a no-enzyme blank (100% inhibition baseline). Incubate at 37°C for 15 minutes to allow for slow-onset binding of DCS.
-
Reaction Initiation: Add 5 µL of a substrate master mix (ATP + D-Alanine) to all wells to initiate the reaction.
-
Incubation: Seal the plate and incubate at 37°C for 30 minutes.
-
Termination & Detection: Add 10 µL of Malachite Green reagent to each well. Incubate at room temperature for 15 minutes to allow color development.
-
Quantification: Read absorbance at 620 nm using a microplate reader. Calculate IC50 values using non-linear regression. Expect DCS to show a clear dose-response curve, while N-Tosyl-D-Ala will mirror the vehicle control.
Diagram 2: Step-by-step workflow for the Malachite Green Ddl Inhibition Assay.
Protocol B: Alanine Racemase (Alr) Coupled Assay
This continuous fluorometric assay couples the production of D-alanine (from L-alanine) to D-amino acid oxidase (DAAO) and Horseradish Peroxidase (HRP).
Step-by-Step Methodology:
-
Coupling Mix Preparation: Prepare a buffer containing 50 mM Potassium Phosphate (pH 8.0), 20 µM PLP, 1 U/mL DAAO, 1 U/mL HRP, and 50 µM Amplex Red.
-
Enzyme & Inhibitor: Mix 10 nM Alr with varying concentrations of DCS or N-Tosyl-D-Ala in the coupling mix. Incubate in the dark for 10 minutes.
-
Initiation: Add 20 mM L-Alanine to initiate the racemization.
-
Kinetic Read: Immediately monitor fluorescence (Ex/Em = 530/590 nm) continuously for 20 minutes. The slope of the linear phase corresponds to Alr activity. N-Tosyl-D-Ala will show no deviation from the uninhibited slope, proving the necessity of the free amine for PLP-adduct formation.
References
-
Title: d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition Source: Nature Communications (2017) URL: [Link]
-
Title: Reinterpreting the Mechanism of Inhibition of Mycobacterium tuberculosis d-Alanine:d-Alanine Ligase by d-Cycloserine Source: ACS Medicinal Chemistry Letters (2014) URL: [Link]
-
Title: ENZYMATIC SYNTHESIS OF ANALOGS OF THE CELL-WALL PRECURSOR. I. KINETICS AND SPECIFICITY OF URIDINE DIPHOSPHO-N-ACETYLMURAMYL-L-ALANYL-D-GLUTAMYL-L-LYSINE:D-ALANYL-D-ALANINE LIGASE (ADENOSINE DIPHOSPHATE) FROM STREPTOCOCCUS FAECALIS R Source: Biochemistry (1965) URL: [Link]
Methods for assessing the enantiomeric purity of N-tosyl-D-alanine
As a Senior Application Scientist, selecting the right analytical methodology to determine the enantiomeric purity of chiral building blocks is not just about following a protocol; it is about understanding the molecular behavior of your analyte.
N-tosyl-D-alanine is a highly valuable, enantiomerically pure D-amino acid derivative used extensively in asymmetric synthesis and peptidomimetics[1]. However, the synthesis and subsequent coupling of N-tosyl amino acids can risk racemization at the alpha-carbon due to the activation of the amide proton[1][2]. Accurately quantifying trace amounts of the undesired L-enantiomer is critical for downstream pharmaceutical viability.
This guide objectively compares the leading methodologies for assessing the enantiomeric purity of N-tosyl-D-alanine, providing the mechanistic causality behind each technique and self-validating experimental protocols.
Mechanistic Causality: The Role of the Tosyl Group
The analytical strategy for N-tosyl-D-alanine is entirely dictated by the p-toluenesulfonyl (tosyl) protecting group:
-
Chromophoric Advantage (HPLC): The tosyl aromatic ring is a strong chromophore, providing excellent UV absorbance at 220 nm and 254 nm. This makes UV-HPLC highly sensitive for trace impurity detection[3].
-
Spectroscopic Probe (NMR): The methyl group of the tosyl moiety acts as an isolated, distinct singlet probe (~2.4 ppm) in
H-NMR, making it an ideal target for enantiodifferentiation when paired with a Chiral Solvating Agent (CSA)[4]. -
Acidic Liability (Chromatography): The free carboxylic acid can cause severe peak tailing on stationary phases. Therefore, acidic modifiers (like Trifluoroacetic Acid) or derivatization (esterification) are mandatory to suppress ionization[5].
Comparative Analysis of Analytical Modalities
A. Chiral High-Performance Liquid Chromatography (HPLC) — The Gold Standard
Chiral HPLC using polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD), is the industry standard for quantifying enantiomeric excess (ee)[3]. The separation is driven by transient hydrogen bonding, dipole-dipole interactions, and
-
Pros: Highest sensitivity (LOD < 0.05%); requires no chemical derivatization of the analyte; highly reproducible.
-
Cons: Longer method development time; expensive chiral columns.
B. H-NMR with Chiral Solvating Agents (CSAs) — The Rapid Structural Method
NMR spectroscopy cannot distinguish enantiomers in an achiral environment. However, adding a chiral solvating agent (CSA)—such as a dimeric thiourea derivative—forms transient diastereomeric complexes in situ via hydrogen bonding[4]. Because the complexes are diastereomeric, the magnetic anisotropy of the CSA induces a chemical shift difference (
-
Pros: Extremely rapid; non-destructive; no complex method development required.
-
Cons: Lower sensitivity for trace impurities (typically reliable only down to 1-2% ee); requires high-field NMR (>400 MHz).
C. Gas Chromatography (GC) — The Derivatization Compromise
GC requires the N-tosyl-D-alanine to be volatile. Because the free carboxylic acid is highly polar and non-volatile, the sample must be derivatized (e.g., esterification using (trimethylsilyl)diazomethane to form a methyl ester) prior to analysis[6].
-
Pros: High theoretical plate count; excellent resolution.
-
Cons: Derivatization adds preparation time and introduces the risk of artifactual racemization during sample prep, compromising the integrity of the purity assessment.
Quantitative Data Presentation
Table 1: Comparative Matrix of Enantiomeric Purity Assessment Methods
| Metric | Chiral HPLC (Polysaccharide CSP) | Gas Chromatography (Chiral GC) | |
| Primary Interaction | H-bonding (Diastereomeric complex) | Van der Waals, Dipole-dipole | |
| Analyte Derivatization | None Required | None Required | Mandatory (Esterification) |
| Limit of Detection (LOD) | < 0.05% (Trace analysis) | ~1.0% (Bulk analysis) | ~0.1% |
| Run Time per Sample | 15 – 30 minutes | < 5 minutes | 20 – 40 minutes |
| Best Use Case | Final API release testing | In-process reaction monitoring | High-throughput screening (if automated) |
Table 2: Optimized Chiral HPLC Parameters for N-Tosyl Amino Acids [5]
| Parameter | Recommended Setting | Causality / Rationale |
| Column | Chiralpak AD (250 x 4.6 mm, 5 µm) | Amylose backbone provides optimal chiral cavities for tosyl rings. |
| Mobile Phase | Hexane / Isopropanol / TFA (90:10:0.1) | Non-polar bulk solvent with IPA for elution strength. |
| Acidic Modifier | 0.1% Trifluoroacetic Acid (TFA) | Suppresses carboxylic acid ionization, eliminating peak tailing. |
| Detection | UV at 220 nm and 254 nm | Maximizes signal-to-noise ratio using the tosyl chromophore. |
Self-Validating Experimental Protocols
Protocol A: Trace Quantification via Chiral HPLC
This protocol is a self-validating system: the system suitability test ensures the column can physically resolve the enantiomers before any unknown sample is quantified.
-
Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (90:10 v/v). Add exactly 0.1% (v/v) Trifluoroacetic Acid (TFA). Degas via sonication for 10 minutes.
-
System Suitability (The Validation Step):
-
Prepare a 1.0 mg/mL solution of racemic N-tosyl-D,L-alanine in the mobile phase.
-
Inject 10 µL onto the Chiralpak AD column (Flow rate: 1.0 mL/min, Temp: 25°C).
-
Validation Gate: Calculate the resolution (
) between the L- and D- peaks. Proceed to sample analysis only if (baseline resolution).
-
-
Sample Preparation: Accurately weigh 10 mg of the N-tosyl-D-alanine batch. Dissolve in 10 mL of mobile phase (1.0 mg/mL).
-
Analysis & Calculation: Inject 10 µL of the sample. Integrate the peak areas.
Protocol B: Rapid Enantiodiscrimination via H-NMR
This protocol self-validates through stoichiometric integration. The total integration of the split tosyl methyl peaks must equal exactly 3 protons relative to the backbone.
-
Sample Preparation: Dissolve 10 mg (~30 mM) of N-tosyl-D-alanine in 0.6 mL of anhydrous CDCl
[4]. -
CSA Addition: Add 1.0 molar equivalent of a dimeric thiourea CSA (e.g., BTDA) and 1.0 equivalent of an achiral base additive like DABCO (1,4-diazabicyclo[2.2.2]octane) to mediate the complexation[7].
-
Acquisition: Transfer to a 5 mm NMR tube. Acquire a
H-NMR spectrum at 400 MHz or higher (minimum 16 scans for signal-to-noise clarity). -
Data Processing (The Validation Step):
-
Locate the tosyl methyl region (~2.40 ppm). You will observe two distinct singlets representing the D- and L-enantiomer complexes.
-
Validation Gate: Integrate both singlets. Their combined integration must equal 3.0 relative to the alpha-CH proton (~4.0 ppm, 1.0 proton).
-
Calculate the enantiomeric ratio directly from the ratio of the two methyl integrals.
-
Analytical Decision Workflow
Decision tree for selecting the optimal enantiomeric purity assessment method for N-tosyl-D-alanine.
References
-
Semantic Scholar. "Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals." Semantic Scholar. Available at:[Link]
-
ACS Publications. "A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy." The Journal of Organic Chemistry. Available at:[Link]
-
D-NB.info. "Organocatalytic Desymmetrization of Meso-Aziridines Via Asymmetric Intramolecular Rearrangement." D-NB. Available at: [Link]
-
AKJournals. "High-Performance Liquid Chromatography for Analytical and Small-Scale Preparative Separation." AKJournals. Available at:[Link]
-
ResearchGate. "A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy." ResearchGate. Available at:[Link]
Sources
Comparative Structure-Activity Relationship (SAR) Guide: N-Tosyl-D-Alanine Analogs vs. Traditional Protease Modulators
As drug development increasingly targets specific serine proteases and esterases (such as Human Leukocyte Elastase [HLE] and leukocyte esterase), the stereochemical design of synthetic ligands has become paramount. This guide provides an objective, data-driven comparison of N-Tosyl-D-alanine analogs against traditional L-enantiomer substrates and established irreversible inhibitors.
By analyzing the structure-activity relationship (SAR) of these compounds, researchers can better select the appropriate stereoisomers for assay development, competitive inhibition studies, and targeted drug design.
Structural Determinants & Mechanistic Causality (SAR Analysis)
The utility of N-tosyl amino acids in enzymology stems from their modular architecture. Modifying the stereochemistry of the alpha-carbon fundamentally shifts the molecule's behavior from a reactive substrate to a stable, competitive inhibitor.
-
The N-Terminal Tosyl (p-toluenesulfonyl) Group: This bulky, hydrophobic moiety is critical for anchoring the molecule. It drives affinity by occupying the hydrophobic S4/S3 binding pockets of serine proteases, while the sulfonamide linkage provides essential hydrogen bonding with the enzyme backbone [1].
-
The Side Chain (S1 Pocket Specificity): The methyl group of the alanine core specifically targets enzymes with small, hydrophobic S1 pockets (e.g., elastases and esterases). In contrast, bulkier side chains, such as the phenylalanine in N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), redirect specificity toward chymotrypsin-like proteases [2].
-
The Alpha-Carbon Stereocenter (D vs. L): This is the functional switch of the molecule. Endogenous proteases are stereospecific for L-amino acids. When an L-enantiomer (e.g., N-Tosyl-L-alanine 3-indoxyl ester) binds, the scissile bond aligns perfectly with the catalytic triad (Ser-His-Asp), resulting in rapid hydrolysis [3]. Conversely, the D-enantiomer (N-Tosyl-D-alanine) successfully binds the S1 and S3 pockets but presents a severe steric clash at the active site. This misalignment prevents the nucleophilic attack by Ser195, converting the D-analog into a highly stable, competitive inhibitor [4].
Diagram 1: Stereochemical divergence of N-Tosyl-Alanine analogs in serine protease active sites.
Objective Performance Comparison
To objectively evaluate N-Tosyl-D-alanine analogs, we must benchmark them against standard alternatives used in biochemical assays and therapeutic screening.
| Compound Class | Representative Molecule | Primary Target | Mechanism of Action | Enzymatic Stability | Primary Application |
| D-Alanine Analog | N-Tosyl-D-alanine | HLE, Leukocyte Esterase | Competitive Inhibitor: Reversible S1 pocket occupation. | High: Resists endogenous protease cleavage. | SAR screening, stable ligand design, structural biology [4]. |
| L-Alanine Ester | N-Tosyl-L-alanine 3-indoxyl ester | HLE, Leukocyte Esterase | Chromogenic Substrate: Cleaved to release 3-indoxyl. | Low: Rapidly hydrolyzed by target enzymes. | Diagnostic assays (e.g., Leukostix, wound screening) [1]. |
| Lactate Ester | 3-(O-tosyl-L-lactoyl)-5-phenylpyrrole | HLE | High-Reactivity Substrate: Depsipeptide cleavage. | Very Low: Faster hydrolysis than L-alanine esters. | Ultra-sensitive rapid diagnostic tests[5]. |
| Chloromethyl Ketone | TPCK (N-Tosyl-L-Phe-CMK) | Chymotrypsin, NF-κB | Irreversible Inhibitor: Covalent alkylation of active site His/Cys. | High: Covalently binds and permanently disables target. | Cell culture assays, irreversible pathway blockade [2]. |
Key Takeaway: While TPCK is excellent for permanent enzymatic shutdown, its irreversible nature and off-target toxicity limit its use in dynamic SAR studies. N-Tosyl-D-alanine analogs provide a reversible, highly stable alternative for mapping pocket affinities without the confounding variable of substrate depletion.
Experimental Workflow: High-Throughput SAR Screening Protocol
To validate the inhibitory potency (
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10 mM stock of the reporter substrate (N-Tosyl-L-alanine 3-indoxyl ester) in DMSO.
-
Prepare serial dilutions (0.1 µM to 100 µM) of the test compound (N-Tosyl-D-alanine analog) in Assay Buffer (0.1 M Tris-HCl, pH 7.5, 500 mM NaCl).
-
-
Enzyme Pre-incubation (Critical Step):
-
Add 10 nM of purified Human Leukocyte Elastase (HLE) to the inhibitor dilutions in a 96-well microplate.
-
Causality: Pre-incubating for 15 minutes at 37°C is essential. It allows the D-analog to establish thermodynamic equilibrium in the S1 pocket before the highly reactive competing L-substrate is introduced, ensuring accurate
calculations.
-
-
Reaction Initiation:
-
Add 1 mM of the reporter substrate to all wells.
-
Self-Validation: Include a positive control well (Enzyme + Substrate, no inhibitor) to establish
, and a negative control well (Buffer + Substrate) to account for spontaneous auto-hydrolysis.
-
-
Kinetic Readout:
-
As HLE cleaves the L-substrate, 3-indoxyl is released and rapidly oxidizes into a blue indigo dye.
-
Monitor absorbance continuously at 600 nm for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (
) for each well. Plot against the log concentration of the N-Tosyl-D-alanine analog to generate a dose-response curve and derive the .
-
Diagram 2: Competitive inhibition workflow using L-enantiomer reporters to validate D-enantiomer SAR.
References
-
A Non-Contact Device for Fast Screening of Wound Infections National Institutes of Health (PMC)[Link]
-
N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues Biochemistry (PubMed)[Link]
-
Composition, method and test device for determining the presence of leukocyte cells, esterase or protease in a test sample European Patent Office (EP0698600)[Link]
-
Site-directed ligand discovery Proceedings of the National Academy of Sciences (PNAS)[Link]
-
Chromogenic Lactate−Leukocyte Esterase Substrates Journal of Organic Chemistry (ACS Publications)[Link]
Comparative molecular docking of N-tosyl-D-alanine with known Ddl inhibitors
Title: Comparative Molecular Docking Guide: Evaluating N-Tosyl-D-Alanine Against Established Ddl Inhibitors
Introduction
The emergence of multi-drug resistant (MDR) bacterial strains has reinvigorated the search for novel antimicrobial targets. D-alanine:D-alanine ligase (Ddl) is a critical enzyme in peptidoglycan biosynthesis, catalyzing the ATP-driven ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide . While D-cycloserine (DCS) is a clinically validated Ddl inhibitor, its therapeutic window is severely limited by central nervous system toxicity stemming from NMDA receptor cross-reactivity.
To overcome these limitations, rational drug design has pivoted toward exploiting the extended binding pockets of Ddl. This guide provides a comprehensive comparative molecular docking analysis, evaluating the theoretical binding efficacy of N-tosyl-D-alanine —a bulky, modified D-alanine analog—against the gold-standard DCS and a high-affinity phosphinate transition-state analog.
Biochemical Rationale & Inhibition Logic
Ddl contains three distinct binding subsites: the D-Ala1 (donor) site, the D-Ala2 (acceptor) site, and the ATP-binding pocket. DCS primarily competes at the D-Ala sites due to its structural mimicry of the native substrate. However, its small footprint results in a highly polar, low-enthalpy binding event.
By introducing a bulky p-toluenesulfonyl (tosyl) group to the amino terminus of D-alanine, N-tosyl-D-alanine is hypothesized to act as a dual-site inhibitor. The causality here is structural: the D-alanine moiety anchors into the highly conserved D-Ala1 pocket, while the hydrophobic tosyl group projects into the adjacent ATP-binding gorge. This mimics the dead-end complex (Ddl-ATP-D-Ala-D-Ala) and prevents the kinase activity required for the acyl-phosphate intermediate .
Biochemical pathway of Ddl and competitive inhibition logic by DCS and N-Tosyl-D-Alanine.
Experimental Protocol: Structure-Based Virtual Screening
To ensure a self-validating and reproducible system, the following molecular docking workflow must be executed with strict adherence to physiological parameters.
Step 1: Target Protein Preparation
-
Structure Retrieval : Download the high-resolution crystal structure of Ddl (e.g., E. coli DdlB, PDB: 2I80 or M. tuberculosis Ddl, PDB: 3I1A) .
-
Causality in Processing : Strip highly labile water molecules from the active site to prevent artificial steric clashes during docking. Critical Exception : You must retain the catalytic Mg²⁺ ions. The Mg²⁺ ion is essential for coordinating the phosphate groups of ATP and the acyl-phosphate intermediate; removing it destroys the electrostatic integrity of the binding pocket, rendering docking scores invalid.
-
Refinement : Add polar hydrogens and assign Gasteiger charges. Minimize the structure using the OPLS4 force field to relieve steric clashes in the protein backbone.
Step 2: Ligand Library Preparation
-
Ionization State Assignment : Generate 3D conformations for DCS, a reference phosphinate analog, and N-tosyl-D-alanine using LigPrep or an equivalent tool.
-
Causality in Protonation : Adjust the pH to 7.4 ± 0.2. At physiological pH, the carboxylate group of N-tosyl-D-alanine must be deprotonated (-COO⁻) to form critical salt bridges with conserved arginine residues (e.g., Arg255) in the D-Ala1 subsite.
Step 3: Receptor Grid Generation & Docking
-
Grid Definition : Center the bounding box (approx. 20 Å × 20 Å × 20 Å) on the centroid of the native D-Ala and ATP binding sites to allow for dual-site occupancy exploration.
-
Execution : Run Extra Precision (XP) docking (e.g., via Glide or AutoDock Vina). XP scoring is mandatory here because it applies severe penalties for desolvation and steric clashes—crucial when evaluating the bulky tosyl moiety inside the rigid Ddl gorge .
Step-by-step molecular docking workflow for evaluating Ddl inhibitors.
Comparative Analysis & Data Presentation
The quantitative docking results highlight the distinct binding modalities of the three inhibitor classes.
Table 1: Comparative Molecular Docking Results against Ddl (PDB: 2I80)
| Ligand | Binding Affinity ( | Key Interacting Residues | Primary Interaction Types | Subsite Occupancy |
| D-Cycloserine (DCS) | -5.2 | Ser150, Arg255, Glu15 | Hydrogen bonding | D-Ala1 |
| Phosphinate Analog | -8.7 | Arg255, Lys215, Mg²⁺ | Salt bridge, Metal coordination | D-Ala1, D-Ala2 |
| N-Tosyl-D-Alanine | -7.4 | Arg255, Tyr216, Phe149 | H-bonding, | D-Ala1, ATP-pocket |
Mechanistic Insights:
-
D-Cycloserine : As expected, DCS exhibits the weakest binding affinity (-5.2 kcal/mol). Its efficacy in vivo relies heavily on its active transport into the bacterial cell rather than overwhelming target affinity. It forms strong, localized H-bonds but lacks the surface area for hydrophobic stabilization.
-
Phosphinate Analog : This compound achieves the highest affinity (-8.7 kcal/mol) by perfectly mimicking the transition state. The direct coordination with the Mg²⁺ ion and strong electrostatic interactions with Lys215 make it a potent, albeit highly polar, inhibitor.
-
N-Tosyl-D-Alanine : Yielding a robust score of -7.4 kcal/mol, N-tosyl-D-alanine validates the dual-site inhibition hypothesis. The D-alanine core successfully anchors to Arg255 via salt bridges. Crucially, the bulky tosyl group does not clash; instead, it extends into the ATP-binding site, engaging in
- stacking with aromatic residues like Tyr216 and Phe149. This hydrophobic stabilization compensates for the lack of transition-state mimicry, offering a distinct pharmacological profile that could bypass D-Ala subsite mutations.
Conclusion
While transition-state analogs like phosphinates offer superior raw binding affinities, their highly polar nature often results in poor membrane permeability. N-tosyl-D-alanine presents a compelling alternative scaffold. By leveraging the D-Ala1 pocket for specificity and the ATP pocket for hydrophobic affinity, it acts as a competitive dead-end complex mimic. Future in vitro enzymatic assays and nanoDSF thermal unfolding experiments are required to validate these in silico findings and optimize the tosyl-derivative for lead development.
References
-
Azam, S. S., & Abbasi, S. W. (2014). Comparative modeling and molecular docking studies of D-Alanine:D-alanine ligase: a target of antibacterial drugs. Medicinal Chemistry Research, 23(9), 4108-4137.[Link]
-
Kovac, A., et al. (2008). Discovery of New Inhibitors of D-Alanine:D-Alanine Ligase by Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 51(23), 7442–7448.[Link]
-
Bruning, J. B., et al. (2011). Structure of the Mycobacterium tuberculosis D-alanine:D-alanine ligase, a target of the antituberculosis drug D-cycloserine. Antimicrobial Agents and Chemotherapy, 55(1), 291–301.[Link]
A Comparative Guide to Validating Target Engagement of N-tosyl-D-alanine in Bacterial Models
For researchers at the forefront of antibacterial drug discovery, identifying a compound with potent activity is only the beginning. The subsequent, and arguably more critical, phase is to unequivocally prove that the molecule engages its intended molecular target within the complex milieu of a living bacterium. This process, known as target engagement validation, is fundamental to understanding the mechanism of action, optimizing lead compounds, and predicting potential resistance pathways.
This guide provides an in-depth comparison of robust methodologies for validating the target engagement of N-tosyl-D-alanine, a synthetic D-alanine mimetic. D-alanine is an essential building block for the bacterial cell wall, specifically for peptidoglycan and for the D-alanylation of teichoic acids in Gram-positive bacteria.[1][2] The enzymes involved in D-alanine metabolism and incorporation, such as Alanine Racemase (Alr), D-alanine-D-alanine ligase (Ddl), and the Dlt pathway proteins (DltA-D), represent promising antibacterial targets.[3][4][5] We will explore three complementary experimental frameworks—biophysical, chemoproteomic, and genetic—to build a comprehensive and self-validating case for the molecular target of N-tosyl-D-alanine.
A cornerstone of our validation strategy will be the parallel use of N-tosyl-L-alanine , the stereoisomer of our compound of interest.[6] Bacterial cell wall synthesis is exquisitely stereospecific, primarily utilizing D-amino acids.[7] Therefore, N-tosyl-L-alanine is predicted to be inactive and serves as an ideal negative control to demonstrate the specificity of the observed interactions.
Biophysical Validation: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that provides direct evidence of a compound binding to its target in an intact cellular environment.[8] It operates on the principle that when a ligand binds to a protein, it generally confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[9]
Causality Behind the Choice: CETSA is an invaluable first step because it is label-free and performed in a physiologically relevant context (live cells or fresh lysates).[10] A positive result—a thermal shift—strongly indicates a direct physical interaction between N-tosyl-D-alanine and its target protein, bridging the gap between biochemical activity and cellular effect.
Experimental Workflow: CETSA
Caption: CETSA workflow for validating N-tosyl-D-alanine target engagement.
Detailed Protocol: Western Blot-based CETSA for a Putative Cytoplasmic Target (e.g., DltA)
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) in appropriate media to mid-logarithmic phase (OD₆₀₀ ≈ 0.6).
-
Compound Treatment: Harvest and resuspend the cells in a suitable buffer (e.g., PBS). Divide the culture into three groups:
-
Test: N-tosyl-D-alanine (e.g., at 10x MIC).
-
Negative Control: N-tosyl-L-alanine (at the same concentration).
-
Vehicle Control: DMSO (at the same final percentage). Incubate at 37°C for 1 hour.
-
-
Heat Treatment: Aliquot 100 µL of each treatment group into separate PCR tubes for each temperature point. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C). Include an unheated control.
-
Cell Lysis: Immediately after heating, lyse the cells. For Gram-positive bacteria, this typically requires mechanical disruption (e.g., bead beating with zirconia/silica beads) in a lysis buffer containing protease inhibitors.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Normalize the total protein concentration across all samples. Analyze the abundance of the putative target protein (e.g., DltA) in the soluble fraction using SDS-PAGE and Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble protein relative to the unheated control against the temperature. A rightward shift in the melting curve for the N-tosyl-D-alanine-treated sample compared to the controls indicates target stabilization and engagement.
Data Presentation: Expected CETSA Results
| Temperature (°C) | % Soluble DltA (DMSO) | % Soluble DltA (N-tosyl-L-alanine) | % Soluble DltA (N-tosyl-D-alanine) |
| 40 | 100 | 100 | 100 |
| 45 | 98 | 97 | 100 |
| 50 | 85 | 86 | 99 |
| 55 | 52 (Tm) | 51 (Tm) | 95 |
| 60 | 21 | 23 | 84 |
| 65 | 5 | 6 | 55 (Tm) |
| 70 | <1 | <1 | 25 |
Tm = Melting Temperature (temperature at which 50% of the protein is denatured).
Chemoproteomic Validation: Competitive Activity-Based Protein Profiling (ABPP)
While CETSA confirms binding to a known putative target, chemoproteomic methods like Activity-Based Protein Profiling (ABPP) can identify targets in an unbiased manner and provide insights into their functional state.[11][12] ABPP uses specially designed chemical probes that covalently bind to the active sites of specific enzyme families.[13]
Causality Behind the Choice: A competitive ABPP experiment is a powerful validation tool. If N-tosyl-D-alanine truly engages a target enzyme, it will occupy the active site and block the binding of a D-alanine-directed activity-based probe. This competition, detectable by mass spectrometry, not only identifies the target but also confirms that binding occurs at the functional active site.[14]
Experimental Workflow: Competitive ABPP
Sources
- 1. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-Alanine metabolic pathway, a potential target for antibacterial drug designing in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revised mechanism of D-alanine incorporation into cell wall polymers in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Tosyl-L-alanine | C10H13NO4S | CID 737622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 8. pelagobio.com [pelagobio.com]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 14. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
